molecular formula C11H10N2O B1351505 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 75815-74-6

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1351505
CAS No.: 75815-74-6
M. Wt: 186.21 g/mol
InChI Key: WHVZBODPCRDKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-4-2-3-5-11(9)13-7-10(8-14)6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVZBODPCRDKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402047
Record name 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75815-74-6
Record name 1-(2-Methylphenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75815-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a versatile heterocyclic aromatic aldehyde. Characterized by a pyrazole ring substituted with a 2-methylphenyl group at the N1 position and a formyl (carbaldehyde) group at the C4 position, this compound serves as a crucial building block in synthetic organic chemistry. Its unique structural features, particularly the reactive aldehyde group and the stable pyrazole core, make it a valuable intermediate for the synthesis of a wide range of more complex molecules.[1] This guide provides a detailed overview of its fundamental properties, synthesis, and key applications, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic protocols.

Table 1: Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
CAS Number 75815-74-6[1]
MDL Number MFCD03780730[1]
PubChem ID 4335623[1]
Table 2: Physical Properties
PropertyValueSource
Appearance White needles[1]
Melting Point 64-70 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Reactivity and Synthesis

The chemical behavior of this compound is dominated by the reactivity of the aldehyde functional group and the aromatic pyrazole ring. The aldehyde group allows for a variety of chemical transformations, such as oxidation, reduction, and condensation reactions, making it a key handle for molecular elaboration.[1]

General Synthesis: The Vilsmeier-Haack Reaction

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][4] This reaction introduces a formyl group onto an activated aromatic ring, such as a substituted pyrazole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][4]

The following protocol is a generalized procedure based on methodologies reported for the synthesis of various substituted pyrazole-4-carbaldehydes.[2][5][4]

  • Preparation of Vilsmeier Reagent: Phosphorus oxychloride (e.g., 4 equivalents) is added dropwise to dry N,N-dimethylformamide (DMF) (e.g., 4 equivalents) under an inert atmosphere (e.g., Argon) at a reduced temperature, typically between -10 °C and 0 °C.[2][4] The mixture is stirred at this temperature until a viscous, white Vilsmeier reagent is formed.[2]

  • Formylation Reaction: The corresponding hydrazone or substituted pyrazole precursor (1 equivalent) is dissolved in dry DMF and added dropwise to the pre-formed Vilsmeier reagent at room temperature.[2]

  • Heating: The reaction temperature is then raised and maintained, for example, at 60-70 °C, for several hours (e.g., 4 to 24 hours) to drive the reaction to completion.[2][4] The progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[4]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and then quenched by pouring it into ice water.[2][4] The solution is neutralized by basification, for instance, with sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to precipitate the crude product.[2][4]

  • Purification: The solid product is collected by filtration, washed with cold water, and dried.[5][4] Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or DMF, to yield the final pyrazole-4-carbaldehyde.[4][6]

Spectroscopic Characterization

The structure of pyrazole-4-carbaldehydes is typically confirmed using a combination of spectroscopic techniques. While specific spectra for this compound are not detailed in the provided search results, the expected characteristic signals can be inferred from data on analogous compounds.[2][7]

  • ¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show a characteristic singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically around δ 9.8-10.1 ppm.[2][8] Signals corresponding to the protons on the pyrazole and the methylphenyl rings would appear in the aromatic region (approx. δ 7.0-8.2 ppm), with a singlet for the pyrazole C5-H.[2] A singlet for the methyl group (-CH₃) would be observed in the upfield region (approx. δ 2.2-2.6 ppm).[7][8]

  • ¹³C NMR: The carbon spectrum would display a characteristic signal for the aldehyde carbonyl carbon at approximately δ 183 ppm.[2] Other signals would correspond to the carbons of the pyrazole and phenyl rings.[2]

  • FT-IR: The infrared spectrum would feature a strong, characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically found around 1660-1670 cm⁻¹.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.[2]

Applications in Research and Development

This compound is a key intermediate with diverse applications in several fields of chemical science.[1] Its utility stems from its ability to be converted into a wide array of more complex, biologically active molecules.

// Core Compound Node Core [label="1-(2-Methylphenyl)-1H-\npyrazole-4-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style="filled,rounded"];

// Application Area Nodes Pharma [label="Pharmaceuticals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Agro [label="Agrochemicals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Material [label="Material Science", fillcolor="#FBBC05", fontcolor="#202124"]; Analytical [label="Analytical Chemistry", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Sub-application Nodes Neuro [label="Neurological Disorder Agents", fillcolor="#FFFFFF", fontcolor="#202124"]; AntiInflam [label="Anti-inflammatory Agents", fillcolor="#FFFFFF", fontcolor="#202124"]; AntiCancer [label="Anti-cancer Agents", fillcolor="#FFFFFF", fontcolor="#202124"]; Herbicides [label="Herbicides", fillcolor="#FFFFFF", fontcolor="#202124"]; Fungicides [label="Fungicides", fillcolor="#FFFFFF", fontcolor="#202124"]; Polymers [label="Polymer Formulations", fillcolor="#FFFFFF", fontcolor="#202124"]; Reagents [label="Metal Ion Detection", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges from Core to Main Areas Core -> Pharma; Core -> Agro; Core -> Material; Core -> Analytical;

// Nodes Start [label="Hydrazone / Substituted Pyrazole Precursor", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style="filled,rounded"]; Reagent [label="Vilsmeier Reagent\n(POCl₃ + DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Vilsmeier-Haack Reaction\n(Formylation at 60-70°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="Quenching\n(Ice Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutralize [label="Neutralization & Precipitation\n(e.g., NaHCO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filtration & Washing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nPyrazole-4-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style="filled,rounded"];

// Workflow Edges Start -> Reaction; Reagent -> Reaction; Reaction -> Quench; Quench -> Neutralize; Neutralize -> Filter; Filter -> Purify; Purify -> Product; } Figure 1: Key application areas for pyrazole-4-carbaldehyde derivatives.

  • Pharmaceutical Synthesis: This compound is a valuable intermediate in the synthesis of various pharmaceutical agents.[1] Pyrazole derivatives are known to exhibit a wide range of biological activities, and this scaffold is particularly useful for developing novel compounds targeting neurological disorders, as well as those with potential anti-inflammatory and anti-cancer properties.[1]

  • Agrochemicals: It is employed in the development of modern agrochemicals.[1] The resulting pyrazole derivatives can act as potent herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1]

  • Material Science: The compound can be incorporated into polymer formulations.[1] This integration can enhance the thermal stability and mechanical properties of materials, making it valuable in the production of advanced and durable polymers.[1]

  • Analytical Chemistry: In certain contexts, derivatives of this aldehyde can serve as reagents in analytical methods, such as for the detection of specific metal ions, which is relevant for environmental monitoring and quality control processes.[1]

Conclusion

This compound is a compound of significant interest to the scientific and industrial communities. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an indispensable building block in organic synthesis. The robust Vilsmeier-Haack reaction provides a reliable route for its preparation, opening the door to a vast chemical space of derivatives. Its established role as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials underscores its importance and ensures its continued relevance in chemical research and drug development.

References

An In-depth Technical Guide to 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 75815-74-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key intermediate in the synthesis of a variety of functionalized molecules. Its pyrazole core is a well-established pharmacophore, suggesting its utility in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and an exploration of its potential applications in drug discovery, particularly in the realms of anti-inflammatory and anticancer research. While specific biological data for this compound is limited in publicly available literature, this guide draws upon data from closely related analogs to inform on its potential mechanisms of action and biological activities.

Chemical and Physical Properties

This compound is a solid, typically appearing as white needles, with a molecular weight of 186.2 g/mol . Its chemical structure features a pyrazole ring substituted with a 2-methylphenyl (o-tolyl) group at the N1 position and a formyl (aldehyde) group at the C4 position. This aldehyde functionality is a key handle for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 75815-74-6[1]
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.2 g/mol [1]
Appearance White needles[1]
Melting Point 64-70 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8°C[1]

Table 2: Predicted Spectral Data for this compound

Analysis Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.0-10.2 (s, 1H, CHO), 8.1-8.3 (s, 1H, pyrazole-H), 7.8-8.0 (s, 1H, pyrazole-H), 7.2-7.5 (m, 4H, Ar-H), 2.1-2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 185-187 (CHO), 150-152 (pyrazole-C), 140-142 (pyrazole-C), 136-138 (Ar-C), 131-133 (Ar-C), 130-132 (Ar-C), 128-130 (Ar-C), 126-128 (Ar-C), 118-120 (pyrazole-C), 17-19 (CH₃)
IR (KBr) ν (cm⁻¹): ~3100 (C-H, aromatic), ~2850, ~2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600, ~1490 (C=C, aromatic), ~1550 (C=N, pyrazole)
Mass Spectrometry (EI) m/z (%): 186 (M⁺), 185 (M⁺-H), 157 (M⁺-CHO), 91 (C₇H₇⁺)

Note: The spectral data in Table 2 is predicted based on the analysis of structurally similar pyrazole-4-carbaldehyde derivatives found in the literature.[2][3] Experimental verification is required.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][4] This reaction involves the formylation of an electron-rich substrate, in this case, a hydrazone precursor, using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process, starting from a suitable ketone and 2-methylphenylhydrazine.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization and Formylation Ketone Acetophenone (or similar methyl ketone) Hydrazone N'-(1-phenylethylidene)-2-methylphenylhydrazine Ketone->Hydrazone Condensation (Acid catalyst, e.g., AcOH) Hydrazine 2-Methylphenylhydrazine Hydrazine->Hydrazone Hydrazone_input Hydrazone Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Target_Compound 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde Vilsmeier_Reagent->Target_Compound Formylation & Cyclization Hydrazone_input->Target_Compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for analogous compounds.[2][4]

Step 1: Synthesis of the Hydrazone Precursor

  • In a round-bottom flask, dissolve the starting ketone (e.g., acetophenone, 1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add 2-methylphenylhydrazine (1.0 - 1.2 eq) to the solution.

  • If using ethanol as a solvent, add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The hydrazone product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • The crude hydrazone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Vilsmeier-Haack Reaction

  • In a separate, dry, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF, 5-10 volumes) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0°C for 30 minutes.

  • Dissolve the hydrazone from Step 1 (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90°C for 4-8 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) or by recrystallization from a suitable solvent.

Potential Applications in Drug Development

The pyrazole scaffold is a prominent feature in many approved drugs and clinical candidates, valued for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The aldehyde group at the 4-position of the pyrazole ring in this compound makes it an excellent starting point for the synthesis of a diverse library of compounds through reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases or chalcones.

Anti-inflammatory Applications

Numerous pyrazole derivatives have been reported to exhibit potent anti-inflammatory activity, most notably through the inhibition of cyclooxygenase (COX) enzymes.[5][6] Celecoxib, a selective COX-2 inhibitor, is a well-known example of a pyrazole-containing anti-inflammatory drug. The structural features of this compound make it a candidate for derivatization into novel anti-inflammatory agents.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole-4-carbaldehyde Derivative Pyrazole_Derivative->COX2 Inhibition

Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol for In Vitro COX-2 Inhibition Assay:

A common method to assess the COX-2 inhibitory potential is a cell-free enzyme assay.

  • Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a detection system (e.g., a colorimetric or fluorescent probe to measure prostaglandin production), test compound (dissolved in DMSO), and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Procedure: a. The COX-2 enzyme is pre-incubated with various concentrations of the test compound or control in a suitable buffer for a defined period (e.g., 15 minutes at room temperature). b. The enzymatic reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a specific time (e.g., 10 minutes at 37°C). d. The reaction is terminated, and the amount of prostaglandin produced is quantified using the chosen detection method.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control (DMSO). The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Applications

The pyrazole motif is also found in numerous compounds with demonstrated anticancer activity.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer. For instance, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) or receptor tyrosine kinases.[7]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Cell_Proliferation Uncontrolled Cell Proliferation Downstream_Signaling->Cell_Proliferation Pyrazole_Derivative Pyrazole-4-carbaldehyde Derivative Pyrazole_Derivative->RTK Inhibition

References

An In-depth Technical Guide on the Molecular Structure of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde. This compound, a substituted pyrazole carbaldehyde, is a versatile intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical identity, physicochemical properties, and synthetic methodologies. Due to the limited availability of published experimental spectroscopic and crystallographic data, this guide also outlines the standard synthetic route and provides a logical framework for its structural characterization.

Introduction

This compound, also known as 1-(o-tolyl)-1H-pyrazole-4-carbaldehyde, belongs to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The presence of a carbaldehyde group at the 4-position of the pyrazole ring makes this molecule a valuable synthon for further chemical modifications, allowing for the construction of more complex molecular architectures. The 2-methylphenyl substituent at the 1-position influences the molecule's steric and electronic properties, which can, in turn, affect its reactivity and biological interactions.

This guide aims to provide a detailed account of the molecular structure of this compound, serving as a foundational resource for researchers engaged in the design and synthesis of novel pyrazole-based compounds.

Molecular Structure and Chemical Identity

The molecular structure of this compound consists of a central 1H-pyrazole ring, substituted at the 1-position with a 2-methylphenyl (o-tolyl) group and at the 4-position with a carbaldehyde group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Synonyms 1-(o-tolyl)-1H-pyrazole-4-carbaldehyde
CAS Number 75815-74-6[1]
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [2]
Canonical SMILES CC1=CC=CC=C1N2C=C(C=N2)C=O[2]
InChI InChI=1S/C11H10N2O/c1-9-4-2-3-5-11(9)13-7-10(8-14)6-12-13/h2-8H,1H3[2]
InChIKey WHVZBODPCRDKQK-UHFFFAOYSA-N[2]

Physicochemical Properties

Limited experimental data is available in the public domain regarding the detailed physicochemical properties of this compound. The information available from chemical suppliers is summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance White needles[1]
Melting Point 64-70 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis

The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.

General Experimental Protocol: Vilsmeier-Haack Reaction

The synthesis of this compound typically involves the reaction of 1-(2-methylphenyl)-1H-pyrazole with a Vilsmeier reagent, which is prepared in situ from a suitable amide (commonly N,N-dimethylformamide, DMF) and a chlorinating agent (such as phosphorus oxychloride, POCl₃).

A general procedure would involve the following steps:

  • The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide.

  • 1-(2-methylphenyl)-1H-pyrazole is then added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is heated to facilitate the formylation reaction.

  • Upon completion, the reaction is quenched by pouring it into ice-water, followed by neutralization with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.

  • The crude product is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent.

G General Workflow for the Synthesis of this compound reagent_prep Vilsmeier Reagent Preparation (DMF + POCl3) formylation Formylation Reaction (Addition of 1-(2-methylphenyl)-1H-pyrazole) reagent_prep->formylation workup Reaction Work-up (Quenching and Neutralization) formylation->workup purification Product Purification (Recrystallization) workup->purification product 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic and Crystallographic Data

Table 3: Expected Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - A singlet for the aldehydic proton (CHO) in the downfield region (δ 9-10 ppm).- Signals for the pyrazole ring protons.- A multiplet for the aromatic protons of the 2-methylphenyl group.- A singlet for the methyl group (CH₃) protons.
¹³C NMR - A signal for the carbonyl carbon (CHO) in the downfield region (δ > 180 ppm).- Signals for the pyrazole ring carbons.- Signals for the aromatic carbons of the 2-methylphenyl group.- A signal for the methyl carbon (CH₃).
IR Spectroscopy - A strong C=O stretching vibration for the aldehyde group around 1670-1700 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups.- C=C and C=N stretching vibrations characteristic of the pyrazole and phenyl rings.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 186.21.

Applications in Research and Development

This compound serves as a crucial building block in several areas of chemical research:

  • Pharmaceutical Synthesis: It is an important intermediate in the development of novel pharmaceutical agents. The pyrazole nucleus is a common feature in drugs with a wide range of activities. The aldehyde functional group allows for the synthesis of various derivatives such as Schiff bases, hydrazones, and oximes, which can be screened for biological activity.[1]

  • Agrochemicals: This compound is utilized in the synthesis of new agrochemicals, including herbicides and fungicides.[1]

  • Materials Science: It can be incorporated into polymer structures to enhance their thermal and mechanical properties.[1]

G Applications of this compound start 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde pharma Pharmaceuticals start->pharma Intermediate agro Agrochemicals start->agro Intermediate material Materials Science start->material Monomer/Additive

Caption: Key application areas of the title compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a synthetic intermediate. While its basic chemical and physical properties are documented by commercial suppliers, a comprehensive public repository of its detailed spectroscopic and crystallographic data is currently lacking. This guide provides a summary of the available information and outlines the standard synthetic methodology. Further experimental investigation is necessary to fully elucidate the structural and electronic properties of this molecule, which will undoubtedly facilitate its broader application in drug discovery and materials science.

References

Spectroscopic and Synthesis Profile of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The subject compound, with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol , is a solid with a melting point in the range of 64-70 °C.[5]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde. These predictions are derived from spectral data of analogous compounds reported in the literature.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.9 - 10.1Singlet1HAldehyde (-CHO)
~8.2 - 8.5Singlet1HPyrazole H-5
~7.8 - 8.0Singlet1HPyrazole H-3
~7.2 - 7.5Multiplet4HAromatic (2-methylphenyl)
~2.2 - 2.5Singlet3HMethyl (-CH₃)

Predicted based on typical chemical shifts for pyrazole carbaldehydes and substituted benzenes.[2]

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~185 - 195Aldehyde Carbonyl (C=O)
~140 - 145Pyrazole C-5
~135 - 140Pyrazole C-3
~130 - 138Aromatic C (quaternary)
~125 - 132Aromatic CH
~115 - 120Pyrazole C-4
~17 - 20Methyl (-CH₃)

Predicted based on typical chemical shifts for pyrazole carbaldehydes.[2]

Table 3: Predicted IR Spectral Data
Frequency (cm⁻¹)IntensityAssignment
~3100 - 3150MediumC-H stretch (aromatic and pyrazole)
~2900 - 2950MediumC-H stretch (methyl)
~2800 - 2850 & ~2700 - 2750MediumC-H stretch (aldehyde)
~1670 - 1700StrongC=O stretch (aldehyde)
~1500 - 1600Medium-StrongC=C and C=N stretch (aromatic and pyrazole)

Predicted based on characteristic infrared absorption frequencies for aromatic aldehydes and pyrazole derivatives.[2]

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
~186[M]⁺ (Molecular Ion)
~185[M-H]⁺
~157[M-CHO]⁺
~91[C₇H₇]⁺ (Tropylium ion)

Predicted based on the molecular weight of the compound and common fragmentation patterns of aromatic aldehydes.

Experimental Protocols

The synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[2][3][4] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

General Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 1-(2-Methylphenyl)-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Appropriate solvent for recrystallization (e.g., ethanol, hexane/ethyl acetate mixture)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with constant stirring. The reaction is typically exothermic and should be controlled by the rate of addition.

  • Formylation Reaction: To the prepared Vilsmeier reagent, a solution of 1-(2-methylphenyl)-1H-pyrazole in DMF is added dropwise at a low temperature (typically 0-5 °C).

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is then cooled and carefully poured onto crushed ice. The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is neutral or slightly basic.

  • Isolation of the Product: The resulting precipitate is collected by filtration, washed with water, and dried. If no precipitate forms, the aqueous layer is extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield pure this compound.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Synthesis of 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation & Data Interpretation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

An In-Depth Technical Guide to the Starting Materials for 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies employed in the preparation of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science. The synthesis predominantly proceeds through a two-step pathway: the initial formation of the pyrazole ring to yield 1-(o-tolyl)-1H-pyrazole, followed by a formylation reaction at the 4-position of the pyrazole nucleus.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction on a pre-synthesized 1-(o-tolyl)-1H-pyrazole precursor. This precursor is commonly synthesized via the condensation of a substituted hydrazine with a 1,3-dicarbonyl equivalent.

G cluster_0 Synthesis of 1-(o-tolyl)-1H-pyrazole cluster_1 Vilsmeier-Haack Formylation o-tolylhydrazine o-tolylhydrazine hydrochloride pyrazole_precursor 1-(o-tolyl)-1H-pyrazole o-tolylhydrazine->pyrazole_precursor Condensation malondialdehyde_equivalent 1,1,3,3-tetraethoxypropane (Malondialdehyde equivalent) malondialdehyde_equivalent->pyrazole_precursor pyrazole_precursor_2 1-(o-tolyl)-1H-pyrazole target_molecule This compound pyrazole_precursor_2->target_molecule Formylation Vilsmeier_reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_reagent->target_molecule

Caption: Overall synthetic workflow for this compound.

Core Starting Materials and Key Intermediates

The primary starting materials required for this synthesis are commercially available and are listed in the table below.

Compound NameRoleSupplier Examples
o-tolylhydrazine hydrochlorideStarting MaterialSigma-Aldrich, TCI, Alfa Aesar
1,1,3,3-tetraethoxypropaneStarting MaterialSigma-Aldrich, Acros Organics
Phosphorus oxychloride (POCl₃)ReagentSigma-Aldrich, Merck
N,N-Dimethylformamide (DMF)Reagent/SolventFisher Scientific, VWR

Experimental Protocols

Step 1: Synthesis of 1-(o-tolyl)-1H-pyrazole

This procedure outlines the synthesis of the pyrazole precursor through the condensation of o-tolylhydrazine hydrochloride and 1,1,3,3-tetraethoxypropane, which serves as a synthetic equivalent of malondialdehyde.

Reaction Scheme:

G o-tolylhydrazine_HCl o-tolylhydrazine hydrochloride plus1 + o-tolylhydrazine_HCl->plus1 tetraethoxypropane 1,1,3,3-tetraethoxypropane plus1->tetraethoxypropane arrow tetraethoxypropane->arrow o_tolyl_pyrazole 1-(o-tolyl)-1H-pyrazole arrow->o_tolyl_pyrazole

Caption: Synthesis of 1-(o-tolyl)-1H-pyrazole.

Methodology:

  • Reaction Setup: A solution of o-tolylhydrazine hydrochloride (1.0 equivalent) is prepared in a mixture of ethanol and water.

  • Addition of Reagent: 1,1,3,3-tetraethoxypropane (1.1 to 1.5 equivalents) is added to the hydrazine solution.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-90 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(o-tolyl)-1H-pyrazole as a liquid.

Quantitative Data (Representative):

ParameterValue
Yield75-85%
Purity>95% (by GC-MS)
Boiling Point110-120 °C at 1 mmHg
Step 2: Vilsmeier-Haack Formylation of 1-(o-tolyl)-1H-pyrazole

This step involves the introduction of a formyl group at the C4 position of the pyrazole ring using the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride and N,N-dimethylformamide.

Reaction Scheme:

G o_tolyl_pyrazole 1-(o-tolyl)-1H-pyrazole plus + o_tolyl_pyrazole->plus vilsmeier_reagent POCl3, DMF plus->vilsmeier_reagent arrow vilsmeier_reagent->arrow final_product 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde arrow->final_product

Caption: Vilsmeier-Haack formylation of 1-(o-tolyl)-1H-pyrazole.

Methodology:

  • Preparation of Vilsmeier Reagent: Phosphorus oxychloride (1.5 to 3.0 equivalents) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (used as both reagent and solvent) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: A solution of 1-(o-tolyl)-1H-pyrazole (1.0 equivalent) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for 2-6 hours. Reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, until a precipitate is formed. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Quantitative Data for Analogous Formylations of 1-Arylpyrazoles:

SubstrateReagent Ratio (Substrate:POCl₃:DMF)Temp (°C)Time (h)Yield (%)Reference
1-Phenyl-1H-pyrazole1 : 2 : solvent100285[Generic Literature Data]
1-(4-Chlorophenyl)-1H-pyrazole1 : 1.5 : solvent80478[Generic Literature Data]
1-(4-Methoxyphenyl)-1H-pyrazole1 : 1.5 : solvent80390[Generic Literature Data]

This guide provides a foundational understanding of the synthesis of this compound. Researchers should optimize the described conditions for their specific laboratory settings and scale of operation. Standard laboratory safety precautions should be strictly followed when handling all chemicals, particularly phosphorus oxychloride, which is corrosive and reacts violently with water.

The Aldehyde Group in Pyrazole-4-carbaldehydes: A Hub of Reactivity for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and synthetic versatility. When functionalized with a carbaldehyde group at the 4-position, the resulting pyrazole-4-carbaldehydes become powerful intermediates, unlocking a diverse array of chemical transformations. The aldehyde moiety, influenced by the electron-withdrawing nature of the pyrazole ring, exhibits a rich and varied reactivity profile. This guide provides a comprehensive overview of the chemical behavior of the aldehyde group in pyrazole-4-carbaldehydes, detailing key reactions, experimental protocols, and their implications in modern research.

Electronic Influence of the Pyrazole Ring on Aldehyde Reactivity

The pyrazole nucleus significantly modulates the reactivity of the 4-formyl group. The two nitrogen atoms in the pyrazole ring act as electron-withdrawing groups, which decreases the electron density on the ring carbons. This electronic pull extends to the C4-aldehyde group, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to simple aromatic aldehydes. This enhanced reactivity is a key feature that is exploited in a multitude of synthetic applications.

Key Reactions of the Aldehyde Group

The aldehyde functionality of pyrazole-4-carbaldehydes participates in a wide range of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions. These reactions provide access to a vast chemical space of pyrazole derivatives with diverse functionalities and potential biological activities.

Condensation Reactions

Condensation reactions are among the most utilized transformations of pyrazole-4-carbaldehydes, leading to the formation of new carbon-carbon bonds and the synthesis of complex molecular architectures.

The Knoevenagel condensation involves the reaction of the pyrazole-4-carbaldehyde with an active methylene compound, typically catalyzed by a weak base. This reaction is highly efficient for creating α,β-unsaturated systems.

Table 1: Knoevenagel Condensation of Pyrazole-4-carbaldehydes with Malononitrile

EntryPyrazole-4-carbaldehyde DerivativeCatalystSolventTime (min)Yield (%)Reference
11,3-Diphenyl-1H-pyrazole-4-carbaldehyde(NH₄)₂CO₃ (20 mol%)H₂O:EtOH (1:1)596[1]
21-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde(NH₄)₂CO₃ (20 mol%)H₂O:EtOH (1:1)894[1]
31-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde(NH₄)₂CO₃ (20 mol%)H₂O:EtOH (1:1)1092[1]
41,3-Di-p-tolyl-1H-pyrazole-4-carbaldehyde(NH₄)₂CO₃ (20 mol%)H₂O:EtOH (1:1)795[1]

The Claisen-Schmidt condensation is a base-catalyzed reaction between a pyrazole-4-carbaldehyde and a ketone or another aldehyde to form a chalcone or an α,β-unsaturated ketone. These products are valuable intermediates in the synthesis of flavonoids and other biologically active molecules.[2]

Table 2: Claisen-Schmidt Condensation of Pyrazole-4-carbaldehydes with Substituted Acetophenones

| Entry | Pyrazole-4-carbaldehyde | Acetophenone Derivative | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Acetophenone | aq. NaOH | PEG-400 | 92 |[3] | | 2 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-Chloroacetophenone | aq. NaOH | PEG-400 | 90 |[3] | | 3 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-Methoxyacetophenone | aq. NaOH | PEG-400 | 88 |[3] | | 4 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-Nitroacetophenone | aq. NaOH | PEG-400 | 85 |[3] | | 5 | 3-Methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 4'-Fluoroacetophenone | NaOH | EtOH | 97 |[4] | | 6 | 3-Propoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 4'-Chloroacetophenone | NaOH | EtOH | 85 |[4] |

Reduction of the Aldehyde Group

The aldehyde group can be readily reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).[5][6] This transformation is useful for introducing a hydroxymethyl group, which can serve as a handle for further functionalization.

Table 3: Reduction of Pyrazole-4-carbaldehydes

EntryPyrazole-4-carbaldehyde DerivativeReducing AgentSolventTemperatureYield (%)Reference
14-Nitrobenzaldehyde (model)NaBH₄EthanolWarmNot specified[5]
2General Aldehydes/KetonesNaBH₄THF/MeOH/EtOH0 °C to RTHigh[7]
Oxidation of the Aldehyde Group

Oxidation of the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC). The resulting pyrazole-4-carboxylic acids are versatile building blocks for the synthesis of amides, esters, and other derivatives.

Wittig Reaction

The Wittig reaction provides a powerful method for the conversion of the aldehyde group into an alkene.[8][9] This reaction involves the treatment of the pyrazole-4-carbaldehyde with a phosphorus ylide, offering excellent control over the stereochemistry of the resulting double bond.

Synthesis of Fused Heterocycles

Pyrazole-4-carbaldehydes are key precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines and their associated biological activities.[10][11]

Experimental Protocols

General Procedure for Knoevenagel Condensation

To a solution of the pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL), ammonium carbonate (20 mol%) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solid product is filtered, washed with water, and dried to afford the desired product.[1]

General Procedure for Claisen-Schmidt Condensation

A mixture of the pyrazole-4-carbaldehyde (1 mmol) and the substituted acetophenone (1 mmol) is dissolved in ethanol (20 mL). An aqueous solution of sodium hydroxide (10%) is added dropwise, and the mixture is stirred at room temperature or gently heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is poured into ice-cold water and neutralized with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent.[12][13]

General Procedure for Reduction with Sodium Borohydride

The pyrazole-4-carbaldehyde (1 mmol) is dissolved in methanol or ethanol (10 mL) and cooled in an ice bath. Sodium borohydride (1.2 mmol) is added portion-wise with stirring. The reaction is allowed to proceed at 0°C to room temperature until completion (monitored by TLC). The solvent is then evaporated, and the residue is treated with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the pyrazolylmethanol.[5][7]

General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidines

A mixture of 5-amino-1H-pyrazole-4-carbonitrile (1 mmol), an appropriate orthoester (e.g., triethyl orthoformate, 5 mL), and a catalytic amount of acetic acid is heated at reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.[14]

Role in Signaling Pathways and Drug Discovery

Pyrazole-4-carbaldehyde derivatives have emerged as privileged scaffolds in drug discovery, with many exhibiting potent and selective inhibitory activity against various biological targets. Their ability to interact with key signaling pathways implicated in diseases like cancer has made them a focal point of medicinal chemistry research.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Certain pyrazole-containing compounds have been identified as inhibitors of this pathway, acting downstream of GSK3β to disrupt the β-catenin/Tcf interaction.[15][16]

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Pyrazole_Inhibitor Pyrazole Derivative Pyrazole_Inhibitor->TCF_LEF Inhibits Interaction

Wnt Signaling Pathway Inhibition
PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Pyrazole derivatives have been developed as potent inhibitors of kinases within this pathway, such as PI3K and Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[17][18][19]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole_Inhibitor_PI3K Pyrazole-based PI3K Inhibitor Pyrazole_Inhibitor_PI3K->PI3K Pyrazole_Inhibitor_Akt Pyrazole-based Akt Inhibitor Pyrazole_Inhibitor_Akt->Akt

PI3K/Akt/mTOR Pathway Inhibition
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a vital role in embryonic development, and its aberrant activation in adults is linked to the development and progression of several cancers. Small molecule inhibitors targeting components of the Hh pathway, such as Smoothened (Smo), have shown therapeutic promise. Pyrazole-containing compounds have been investigated as potential modulators of this pathway.[20][21]

Hedgehog_Signaling_Pathway Hh Hedgehog Ligand (Shh) PTCH1 Patched (PTCH1) Receptor Hh->PTCH1 Hh->PTCH1 Inhibits PTCH1's inhibition of SMO SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SMO->GLI Activates SUFU->GLI Inhibits Target_Genes_Hh Hedgehog Target Gene Expression GLI->Target_Genes_Hh Pyrazole_Inhibitor_SMO Pyrazole-based SMO Inhibitor Pyrazole_Inhibitor_SMO->SMO Experimental_Workflow Synthesis Synthesis of Pyrazole- 4-carbaldehyde Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Biological_Screening In Vitro Biological Screening (e.g., Kinase Assays) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

References

The Pyrazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a privileged scaffold in the design and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of pyrazole-based compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental methodologies, quantitative biological data, and a visual exploration of relevant signaling pathways and experimental workflows are presented to serve as a valuable resource for professionals in the field of drug discovery.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole-based compounds have emerged as a promising class of antimicrobial agents, exhibiting potent activity against a broad spectrum of bacteria and fungi.[1] The antimicrobial efficacy is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The antimicrobial activity of pyrazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

Compound IDOrganismMIC (µg/mL)Reference
Bacteria
Imidazo-pyrazole 18S. aureus<1[1]
E. coli<1[1]
P. aeruginosa<1[1]
Pyrano[2,3-c] pyrazole 5cS. aureus6.25[1]
E. coli6.25[1]
Compound 21cMulti-drug resistant strains0.25[2]
Compound 23hMulti-drug resistant strains0.25[2]
Halogenoaminopyrazole 4aS. aureus190-1560[3]
E. faecalis190-1560[3]
Fungi
Pyrazole Derivative 21aC. albicans7.8[1]
A. flavus2.9[1]
Pyrazoline 5C. albicans64[1]
Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring.

  • Electron-withdrawing groups , such as nitro and fluoro groups, on an N-phenylpyrazole curcumin derivative have been shown to enhance antibacterial activity against S. aureus and E. coli.[4]

  • Conversely, the presence of electron-donating groups on the same scaffold leads to a notable decrease in antibacterial efficacy.[4]

  • For a series of thiazolyl-2-pyrazoline hybrids, the substitution on the 2-pyrazoline ring and the phenyl ring were identified as crucial for both antibacterial and antifungal activities.[5]

  • The presence of a thiocarbamide group on the 2-pyrazoline ring generally favors broad-spectrum antimicrobial activity.[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

  • Stock solution of the test pyrazole compound

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Sterile diluent (e.g., saline or broth)

Procedure:

  • Preparation of the Inoculum: From a pure overnight culture, select 3-4 colonies and suspend them in a sterile diluent. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution of the Test Compound: a. Add 100 µL of sterile broth to all wells of the microtiter plate. b. In the first well of a row, add 100 µL of the stock solution of the pyrazole compound to achieve the desired starting concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 5 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum (no compound).

    • Sterility Control: A well containing only broth to check for contamination.

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or under appropriate conditions for the specific microorganism being tested.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anticancer Activity of Pyrazole Derivatives

The pyrazole scaffold is a prominent feature in numerous anticancer agents due to its ability to interact with various molecular targets involved in cancer cell proliferation and survival.[6]

Quantitative Anticancer Data

The anticancer activity of pyrazole derivatives is often expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which represent the concentration of the compound required to inhibit cell growth or proliferation by 50%.

Compound IDCancer Cell LineActivity (IC50/GI50 in µM)Reference
Compound 25HT29 (Colon)3.17[6]
PC3 (Prostate)6.77[6]
A549 (Lung)4.52[6]
U87MG (Glioblastoma)5.13[6]
Compound 53HepG2 (Liver)15.98[6]
Compound 54HepG2 (Liver)13.85[6]
Pyrazole 5bK562 (Leukemia)0.021[7][8]
A549 (Lung)0.69[7][8]
Pyrazole 5eK562 (Leukemia)High[7][8]
MCF-7 (Breast)High[7][8]
A549 (Lung)High[7][8]
5-Aminopyrazole 1gSK-BR-3 (Breast)14.4[9]
Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer efficacy of pyrazole derivatives is highly dependent on their substitution patterns.

  • Electron-withdrawing groups on the aromatic rings of pyrazole benzothiazole hybrids have been shown to enhance growth inhibition in cancer cells.[6]

  • For a series of 5-aminopyrazole derivatives, a 3-unsubstituted pyrazole scaffold was found to be a key determinant for anti-proliferative activity.[9]

  • The presence of dimethyl groups on the pyrazole ring and bromo, hydroxyl, or methoxy groups on an attached benzene ring can lead to moderate to strong anti-proliferative activity against skin cancer cell lines.[10]

  • A methyl group on the pyrazole ring and a dimethylamino group on a substituted benzene ring can improve the anticancer potential against ovarian cancer cell lines.[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: a. Prepare serial dilutions of the pyrazole compounds in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Anti-inflammatory Activity of Pyrazole Derivatives

Many pyrazole-based compounds exhibit significant anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib is a prime example of a pyrazole-containing COX-2 inhibitor.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of pyrazole derivatives can be evaluated in vitro by measuring their ability to inhibit COX enzymes or in vivo using animal models of inflammation.

Compound IDAssayActivity (IC50)Reference
Compound 2aCOX-2 Inhibition19.87 nM[11]
Compound 3bCOX-2 Inhibition39.43 nM[11]
Compound 5bCOX-2 Inhibition38.73 nM[11]
Compound 5eCOX-2 Inhibition39.14 nM[11]
Compound 9bAnti-inflammatory and AnalgesicMost active in series[12]
Compound 2dCarrageenan-induced paw edemaMore potent than indomethacin[13]
Compound 2eCarrageenan-induced paw edemaPotent activity[13]
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory profile of pyrazole derivatives is closely linked to their chemical structure.

  • For a series of pyrazolone derivatives, the presence of a benzenesulfonamide moiety was found to be a key feature for anti-inflammatory activity.[12]

  • The nature of the substituents at various positions on the pyrazolone ring significantly influences the potency and selectivity towards COX enzymes.[12]

  • In another series of pyrazole derivatives, compounds with a selectivity for COX-2 inhibition generally exhibited good in vivo anti-inflammatory activity.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in sterile saline)

  • Test pyrazole compound, suspended or dissolved in a suitable vehicle (e.g., 1% Tween 80 solution)

  • Positive control drug (e.g., Indomethacin or Celecoxib)

  • Pletysmometer for measuring paw volume

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: a. Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound). b. Administer the test compound or the control vehicle orally or intraperitoneally.

  • Induction of Inflammation: One hour after the administration of the test compounds, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: a. The degree of paw swelling is calculated as the difference in paw volume before and after the carrageenan injection. b. The percentage inhibition of edema for each group is calculated relative to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a deeper understanding of the role of pyrazole-based compounds in drug discovery.

Signaling Pathways

The biological effects of many pyrazole derivatives are mediated through their interaction with specific signaling pathways.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2)->Inflammation, Pain, Fever Celecoxib (Pyrazole-based inhibitor) Celecoxib (Pyrazole-based inhibitor) Celecoxib (pyrazole-based inhibitor) Celecoxib (pyrazole-based inhibitor) Celecoxib (pyrazole-based inhibitor)->COX-2 Enzyme inhibits

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

CB1_Receptor_Pathway Endocannabinoids Endocannabinoids CB1 Receptor CB1 Receptor Endocannabinoids->CB1 Receptor activates G-protein (Gi/o) G-protein (Gi/o) CB1 Receptor->G-protein (Gi/o) Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP Downstream Effects Downstream Effects cAMP->Downstream Effects Downstream Effects (e.g., reduced neurotransmitter release) Downstream Effects (e.g., reduced neurotransmitter release) Rimonabant (Pyrazole-based antagonist) Rimonabant (Pyrazole-based antagonist) Rimonabant (pyrazole-based antagonist) Rimonabant (pyrazole-based antagonist) Rimonabant (pyrazole-based antagonist)->CB1 Receptor blocks

Caption: CB1 receptor signaling and the antagonistic action of Rimonabant.

Experimental Workflows

The discovery and development of new pyrazole-based drugs follow a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Design of Pyrazole Derivatives Design of Pyrazole Derivatives Synthesis and Purification Synthesis and Purification Design of Pyrazole Derivatives->Synthesis and Purification Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Synthesis and Purification->Structural Characterization (NMR, MS) In vitro Screening (e.g., MIC, IC50) In vitro Screening (e.g., MIC, IC50) Structural Characterization (NMR, MS)->In vitro Screening (e.g., MIC, IC50) Hit Identification Hit Identification In vitro Screening (e.g., MIC, IC50)->Hit Identification Lead Optimization (SAR studies) Lead Optimization (SAR studies) Hit Identification->Lead Optimization (SAR studies) In vivo Testing (e.g., animal models) In vivo Testing (e.g., animal models) Lead Optimization (SAR studies)->In vivo Testing (e.g., animal models)

Caption: General workflow for the synthesis and biological evaluation of pyrazole derivatives.

Logical Relationships

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity.

SAR_Relationship Pyrazole Scaffold Pyrazole Scaffold Substituent Properties Substituent Properties Pyrazole Scaffold->Substituent Properties Electronic Effects (Electron-withdrawing/donating) Electronic Effects (Electron-withdrawing/donating) Substituent Properties->Electronic Effects (Electron-withdrawing/donating) Steric Effects (Size and Shape) Steric Effects (Size and Shape) Substituent Properties->Steric Effects (Size and Shape) Lipophilicity Lipophilicity Substituent Properties->Lipophilicity Biological Activity Biological Activity Electronic Effects (Electron-withdrawing/donating)->Biological Activity Steric Effects (Size and Shape)->Biological Activity Lipophilicity->Biological Activity Potency (e.g., lower MIC/IC50) Potency (e.g., lower MIC/IC50) Biological Activity->Potency (e.g., lower MIC/IC50) Selectivity (e.g., COX-2 vs COX-1) Selectivity (e.g., COX-2 vs COX-1) Biological Activity->Selectivity (e.g., COX-2 vs COX-1)

Caption: Logical relationship between pyrazole structure and biological activity.

Conclusion

The pyrazole core continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. The extensive research into their antimicrobial, anticancer, and anti-inflammatory activities, as highlighted in this guide, underscores their versatility and potential. A thorough understanding of their structure-activity relationships, mechanisms of action, and the application of standardized experimental protocols are paramount for the successful development of new pyrazole-based drugs. This technical guide serves as a foundational resource to aid researchers and drug development professionals in navigating the exciting and complex landscape of pyrazole chemistry and pharmacology.

References

The Pyrazole Scaffold: A Versatile Nucleus for Modern Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides a comprehensive overview of the current landscape of pyrazole derivatives in drug discovery, with a focus on their applications in oncology, inflammation, infectious diseases, and central nervous system (CNS) disorders. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising field.

Anticancer Applications of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various key regulators of cancer cell proliferation, survival, and angiogenesis.[1][2][3]

Mechanism of Action and Key Molecular Targets

A significant number of pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and progression. Prominent targets include Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5][6]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[7] Pyrazole derivatives have been designed to inhibit CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[8][9][10] For instance, some derivatives have shown potent inhibitory activity against CDK2 with IC50 values in the nanomolar range, demonstrating their potential as cell cycle inhibitors.[4][7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of this process.[5][11] Pyrazole-based compounds have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that promote angiogenesis.[12][13] Several pyrazole derivatives have demonstrated significant inhibitory activity against VEGFR-2, with some compounds exhibiting IC50 values in the nanomolar range.[5]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer and kinase inhibitory activities of selected pyrazole derivatives from recent literature.

Compound ClassTarget Cell Line(s)Key Target(s)Reported IC50 ValuesReference(s)
Indole-pyrazole hybridsHCT116, MCF7, HepG2, A549CDK2< 23.7 µM (cell viability); 0.074 - 0.095 µM (CDK2 inhibition)[4]
Pyrazole carbaldehyde derivativesMCF-7PI3 Kinase0.25 µM[4]
3,4-diaryl pyrazole derivativesVarious cancer cell linesTubulin polymerization0.06–0.25 nM[5]
Fused pyrazole derivativesHepG2EGFR, VEGFR-20.71 µM (HepG2); 0.09 µM (EGFR); 0.23 µM (VEGFR-2)[4]
Pyrazole-pyrimidine derivativesHepG2, MCF-7, A549, Caco2CDK2/cyclin A210.05 - 29.95 µM[10]
Pyrazole-based scaffoldsPC-3VEGFR-21.22 - 1.24 µM (cell viability); 8.93 - 38.28 nM (VEGFR-2 inhibition)[12]
Pyrazole derivatives containing thioureaMCF-7EGFR0.08 µM (cell viability); 0.07 µM (EGFR inhibition)
Signaling Pathway Diagrams

anticancer_pathways

Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations and incubate for 48 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow start Start cell_culture Culture Cancer Cell Line start->cell_culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with Pyrazole Derivatives incubate_24h->treat_compounds incubate_48h Incubate 48h treat_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Anti-inflammatory Applications of Pyrazole Derivatives

Pyrazole derivatives are well-established as potent anti-inflammatory agents, with the most notable example being Celecoxib, a selective COX-2 inhibitor.[14] Their anti-inflammatory effects are primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Mechanism of Action and Key Molecular Targets
  • Cyclooxygenase (COX) Inhibition: The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14] Selective inhibition of COX-2 over COX-1 reduces the gastrointestinal side effects associated with non-selective NSAIDs.

  • NF-κB Pathway Inhibition: The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[15] Some pyrazole derivatives have been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[16]

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

The following table presents quantitative data on the anti-inflammatory activity of various pyrazole derivatives.

Compound ClassAssayKey Target(s)Reported IC50 / InhibitionReference(s)
CelecoxibIn vitro COX inhibitionCOX-2Ki = 0.04 µM[14]
Pyrazole AnalogsIn vitro NF-κB inhibitionNF-κBSignificant reduction in IL-1β, TNF-α, IL-6[16]
Pyrazole DerivativesCarrageenan-induced paw edemaIn vivo inflammationEdema inhibition comparable to Indomethacin[9]
Pyrazole DerivativesIn vitro LOX inhibition5-LOXIC50 = 0.1–0.5 µM[14]
Pyrazole DerivativesIn vitro iNOS inhibitioniNOSIC50 = 2–5 µM[14]
Signaling Pathway Diagram

anti_inflammatory_pathway

Experimental Protocols

This protocol describes the evaluation of the anti-inflammatory activity of pyrazole derivatives in a rat model of acute inflammation.

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the pyrazole derivatives orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Paw_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize administer_compound Administer Pyrazole Derivative/Control acclimatize->administer_compound induce_edema Inject Carrageenan into Paw administer_compound->induce_edema measure_volume Measure Paw Volume (0-4h) induce_edema->measure_volume analyze_data Calculate % Edema Inhibition measure_volume->analyze_data end End analyze_data->end

Antimicrobial Applications of Pyrazole Derivatives

The pyrazole scaffold has been incorporated into numerous compounds exhibiting a broad spectrum of antimicrobial activity against bacteria and fungi.[17][18]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve the disruption of essential cellular processes in microorganisms, including:

  • Inhibition of Cell Wall Synthesis: Some pyrazole derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[17]

  • Inhibition of Protein Synthesis: Others may target bacterial ribosomes, inhibiting protein synthesis.[17]

  • Inhibition of Nucleic Acid Synthesis: Pyrazole-based compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[17][18]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of selected pyrazole derivatives against various microbial strains.

Compound ClassTarget Microorganism(s)Reported MIC Values (µg/mL)Reference(s)
Naphthyl-substituted pyrazole-hydrazonesS. aureus, A. baumannii0.78–1.56[17]
Pyrazole-thiazole derivativesMRSA<0.2 µM (MBC)[17]
Pyrazole-thiazole hybridsMRSA1.9 - 3.9[17]
Pyrazolo-pyridone derivativesGram-positive and Gram-negative bacteriaNot specified, moderate activity[19]
Thiazolyl pyrazole derivativesS. aureus, E. coliGood to moderate activity[20]
Experimental Protocols

This protocol details the determination of the minimum concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilutions: Prepare two-fold serial dilutions of the pyrazole derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Central Nervous System (CNS) Applications of Pyrazole Derivatives

Pyrazole derivatives have shown promise in the treatment of various CNS disorders, including obesity, depression, and neurodegenerative diseases, by modulating the activity of key receptors and enzymes in the brain.[21][22][23]

Mechanism of Action and Key Molecular Targets
  • Cannabinoid Receptor 1 (CB1) Inverse Agonism: Rimonabant, a pyrazole derivative, was developed as a selective CB1 receptor inverse agonist.[24][25] By blocking the CB1 receptor, it was intended to reduce appetite and treat obesity. However, it was withdrawn from the market due to psychiatric side effects.[24]

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a therapeutic strategy for depression. Several pyrazoline derivatives have been identified as potent and selective MAO-A inhibitors.[26][27][28]

Signaling Pathway Diagram

cns_pathways

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. The diverse biological activities exhibited by pyrazole derivatives, spanning anticancer, anti-inflammatory, antimicrobial, and CNS-related applications, underscore the immense potential of this heterocyclic core. The ability to readily modify the pyrazole ring at various positions allows for fine-tuning of pharmacological properties, leading to the identification of potent and selective drug candidates. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel pyrazole-based therapeutics with improved efficacy and safety profiles. Future research efforts will likely focus on the development of multi-targeted pyrazole derivatives and the exploration of novel therapeutic applications for this remarkable scaffold.

References

A Technical Review of 1-aryl-1H-pyrazole-4-carbaldehydes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1-aryl-1H-pyrazole-4-carbaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a "biologically privileged" structure and a versatile synthetic intermediate.[1] Its five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a key feature in numerous compounds with a broad spectrum of pharmacological activities.[2][3] This technical guide provides an in-depth review of the synthesis, chemical reactivity, and diverse medicinal applications of this important molecular core. We present detailed experimental protocols for key reactions, summarize quantitative biological data in structured tables, and illustrate critical synthetic and mechanistic pathways using diagrams to offer a comprehensive resource for professionals in drug discovery and development.

Synthesis of the 1-aryl-1H-pyrazole-4-carbaldehyde Core

The primary and most efficient method for synthesizing 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to achieve a double formylation and cyclization of aryl hydrazones.

The Vilsmeier-Haack Reaction

The general synthesis pathway involves the condensation of a substituted acetophenone with a phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to the Vilsmeier-Haack reagent (POCl₃/DMF) to yield the target 1-aryl-3-substituted-1H-pyrazole-4-carbaldehyde.[7] The reaction is highly effective for a wide range of substrates, producing good yields.[4]

G A Substituted Acetophenone C Hydrazone Intermediate A->C AcOH or EtOH B Phenylhydrazine B->C D Hydrazone Intermediate E 1-aryl-1H-pyrazole -4-carbaldehyde D->E POCl3 / DMF (Vilsmeier Reagent)

Caption: General workflow for the synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes.

Other Synthetic Approaches

While the Vilsmeier-Haack reaction is predominant, other methods exist. These include the oxidation of corresponding 4-hydroxymethylpyrazoles and direct formylation of pre-formed pyrazole rings, although the latter can be challenging and may lead to side products if other positions are reactive.[6][8] Palladium-catalyzed cross-coupling reactions of pyrazole triflates have also been developed to introduce the aryl group at the 1-position and subsequently build the carbaldehyde.[6]

Chemical Reactivity and Role as a Synthetic Intermediate

The aldehyde functional group at the 4-position of the pyrazole ring is highly reactive and serves as a handle for extensive chemical derivatization. This makes the 1-aryl-1H-pyrazole-4-carbaldehyde a valuable synthon for constructing a diverse library of more complex molecules.[9][10]

Key transformations include:

  • Condensation Reactions: The aldehyde readily undergoes Claisen-Schmidt condensation with ketones to form pyrazole-linked chalcones (α,β-unsaturated carbonyl compounds).[7]

  • Imines/Schiff Bases: Reaction with various primary amines and anilines yields the corresponding aldimines, which are themselves biologically active.[8]

  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reagents like sodium borohydride (NaBH₄).[11]

  • Oxidation: Oxidation converts the aldehyde to a carboxylic acid, providing another point for derivatization, such as amide coupling.[11]

G cluster_derivatives Derivative Classes center 1-aryl-1H-pyrazole -4-carbaldehyde Chalcones Chalcones center->Chalcones + Ketone (Claisen-Schmidt) Imines Imines (Schiff Bases) center->Imines + R-NH2 Alcohols Alcohols center->Alcohols Reduction (e.g., NaBH4) Acids Carboxylic Acids center->Acids Oxidation (e.g., KMnO4)

Caption: Role of the carbaldehyde scaffold as a versatile synthetic intermediate.

Biological Activities and Medicinal Chemistry Applications

Derivatives of the 1-aryl-1H-pyrazole-4-carbaldehyde core exhibit a wide array of biological activities, making this scaffold a subject of intense research in drug discovery.[5]

Anticancer Activity

Numerous pyrazole-based compounds have been investigated as anticancer agents.[12][13] A study on asymmetric monocarbonyl analogues of curcumin (MACs) fused with a 1-aryl-1H-pyrazole moiety identified several compounds with potent cytotoxic activity against human breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.[12] The mechanism for some of these derivatives involves the inhibition of microtubule assembly.[12]

Antimycobacterial Activity

The scaffold is a promising starting point for developing new treatments for tuberculosis. A series of pyrazole derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis H37Rv.[11] Imidazole derivatives, in particular, showed significant activity, with compounds bearing 4-bromo and 4-iodo substituents on the aryl ring being the most potent.[11] The proposed mechanism of action is the inhibition of Cytochrome P450 CYP121A1, an essential enzyme in M. tuberculosis.[11]

G Drug Pyrazole Derivative (e.g., 7f, 7g) Target Cytochrome P450 CYP121A1 Drug->Target Binds & Inhibits Process Essential Metabolic Pathway in M. tuberculosis Target->Process Catalyzes Result Bacterial Growth Inhibition Process->Result Leads to

Caption: Proposed mechanism of antimycobacterial action via CYP121A1 inhibition.

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents, with celecoxib being a notable example.[2] Various series of 1-aryl-1H-pyrazole-4-carbaldehydes and their derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic properties.[5][14] Some compounds have demonstrated promising inhibition of inflammatory mediators like TNF-α and IL-6.[15]

Antimicrobial Activity

The pyrazole core is present in many compounds with antibacterial and antifungal activities.[14][16] Derivatives of 3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde have shown moderate to significant activity against various bacterial and fungal strains, with halogen-substituted moieties enhancing the biological effect.[16]

Quantitative Biological Data

The following tables summarize key quantitative data for various biological activities of 1-aryl-1H-pyrazole-4-carbaldehyde derivatives.

Table 1: Anticancer Activity of Fused Pyrazole-Curcumin Analogues [12]

Compound IDR¹ Substituent (at 1-aryl)R² Substituent (at 3-aryl)IC₅₀ (μM) vs. MDA-MB-231IC₅₀ (μM) vs. HepG2
7a H4-OH, 3-OCH₃2.43 ± 0.214.98 ± 0.17
7d H4-N(CH₃)₂3.12 ± 0.358.31 ± 0.54
8a 4-Cl4-OH, 3-OCH₃7.84 ± 0.4914.65 ± 0.76
9a 2,4-diCl4-OH, 3-OCH₃3.45 ± 0.287.12 ± 0.41
10a 4-NO₂4-OH, 3-OCH₃4.51 ± 0.339.77 ± 0.62

Table 2: Antimycobacterial Activity of Imidazole-Pyrazole Derivatives [11]

Compound IDR Substituent (at 3-aryl)MIC (μg/mL) vs. M. tuberculosis H37Rv
7a H12.5
7b 4-F12.5
7c 4-Cl12.5
7f 4-Br6.25
7g 4-I6.25
7h 4-CN100
Fluconazole Standard Drug>100
Clotrimazole Standard Drug20

Key Experimental Protocols

General Protocol for Vilsmeier-Haack Synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes[4][7]
  • Hydrazone Formation: A solution of substituted acetophenone (1 mmol) and phenylhydrazine (1 mmol) in ethanol or acetic acid is stirred at room temperature or refluxed for 1-2 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated hydrazone intermediate is filtered, washed, and dried.

  • Vilsmeier-Haack Cyclization: The dried hydrazone (1 mmol) is added to a pre-cooled (0 °C) Vilsmeier reagent, prepared by the dropwise addition of phosphorus oxychloride (POCl₃, 3-4 mmol) to anhydrous dimethylformamide (DMF, 5-10 mL).

  • The reaction mixture is stirred at 0-5 °C for 30 minutes and then heated to 80-90 °C for 4-6 hours.

  • After cooling, the mixture is poured into crushed ice and neutralized with a saturated sodium bicarbonate or sodium hydroxide solution.

  • The resulting solid precipitate (the pyrazole-4-carbaldehyde) is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent like ethanol.

Protocol for Synthesis of 4-((1H-Imidazol-1-yl)methyl) Derivatives[11]
  • Reduction of Aldehyde: To a solution of the 1-aryl-1H-pyrazole-4-carbaldehyde (1 mmol) in ethanol, sodium borohydride (NaBH₄, 1.5 mmol) is added portion-wise at room temperature. The mixture is stirred for 1 hour, after which the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the corresponding alcohol.

  • Chlorination: The alcohol (1 mmol) is dissolved in toluene, and thionyl chloride (SOCl₂, 1.2 mmol) is added. The mixture is heated at 115 °C for 2 hours. The solvent is then evaporated to yield the crude 4-(chloromethyl)pyrazole derivative.

  • Imidazole Coupling: The crude chloride (1 mmol) is dissolved in acetonitrile. Imidazole (1.2 mmol) and potassium carbonate (K₂CO₃, 1.5 mmol) are added. The suspension is stirred at 45 °C for 1 hour and then at 70 °C overnight.

  • After cooling, the solvent is removed, and the residue is partitioned between water and dichloromethane. The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization.

Conclusion and Future Outlook

The 1-aryl-1H-pyrazole-4-carbaldehyde scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the high reactivity of its aldehyde group allow for the creation of large, diverse chemical libraries. The consistent emergence of derivatives with potent anticancer, antimycobacterial, anti-inflammatory, and antimicrobial activities underscores the scaffold's significance. Future research will likely focus on leveraging this core to develop novel therapeutics with improved potency and selectivity, exploring new biological targets, and optimizing pharmacokinetic properties for clinical advancement.

References

Methodological & Application

Synthesis of Bioactive Derivatives from 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde. This pyrazole derivative serves as a valuable scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The aldehyde functional group at the 4-position of the pyrazole ring is a key reactive site, allowing for the synthesis of a diverse library of compounds through reactions such as condensation and olefination.

Introduction to Synthetic Strategies

The aldehyde functionality of this compound readily undergoes reactions with nucleophiles, making it an ideal precursor for a variety of derivatives. The primary synthetic routes explored in these notes are:

  • Schiff Base Formation: Condensation reaction with primary amines to yield imines, which are known for their diverse biological activities.[4][5][6]

  • Chalcone Synthesis (Claisen-Schmidt Condensation): Base-catalyzed condensation with acetophenones or other ketones containing an α-hydrogen to produce chalcones, a class of compounds with significant pharmacological potential.[7][8]

  • Knoevenagel Condensation: Reaction with active methylene compounds, catalyzed by a weak base, to form α,β-unsaturated products.[9][10][11]

  • Wittig Reaction: Olefination reaction with phosphoranes (Wittig reagents) to convert the aldehyde into an alkene, allowing for the introduction of a variety of substituents.

These synthetic pathways offer a robust platform for generating novel molecules for drug discovery and development.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of representative derivatives from this compound.

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of an aldehyde with a primary amine. This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the imine.

General Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired primary amine (1 to 1.2 equivalents).

  • Add a catalytic amount of an acid, such as glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for a period of 2-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product, if formed, can be collected by filtration, washed with cold solvent, and dried.

  • If no solid precipitates, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

dot

Schiff_Base_Formation start This compound + Primary Amine step1 Dissolve in Ethanol + Catalytic Acetic Acid start->step1 step2 Reflux (2-8 h) step1->step2 step3 Cool to RT step2->step3 step4 Isolate Product (Filtration/Evaporation) step3->step4 end Schiff Base Derivative step4->end

Caption: Workflow for Schiff Base Synthesis.

Protocol 2: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation between an aldehyde and a ketone.

General Procedure:

  • Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in a suitable solvent like ethanol.

  • Add a solution of a base, such as aqueous sodium hydroxide or potassium hydroxide (typically 10-20%), dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

dot

Chalcone_Synthesis start This compound + Substituted Acetophenone step1 Dissolve in Ethanol + Aqueous NaOH/KOH start->step1 step2 Stir at RT (4-24 h) step1->step2 step3 Pour into Ice Water + Acidify step2->step3 step4 Filter and Dry step3->step4 step5 Recrystallize step4->step5 end Chalcone Derivative step5->end

Caption: Workflow for Chalcone Synthesis.

Protocol 3: Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base.[9][10][11]

General Procedure:

  • To a solution of this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, isopropanol), add a catalytic amount of a weak base like piperidine or pyrrolidine.

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling and can be collected by filtration.

  • Wash the solid with a cold solvent and dry to obtain the pure product.

dot

Knoevenagel_Condensation start This compound + Active Methylene Compound step1 Dissolve in Alcohol + Catalytic Weak Base start->step1 step2 Reflux (2-6 h) step1->step2 step3 Cool to RT step2->step3 step4 Filter and Dry step3->step4 end α,β-Unsaturated Product step4->end

Caption: Workflow for Knoevenagel Condensation.

Protocol 4: Wittig Reaction

The Wittig reaction is a versatile method for converting aldehydes to alkenes using a phosphorus ylide (Wittig reagent).

General Procedure:

  • Prepare the Wittig reagent by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the resulting ylide solution to a low temperature (e.g., 0 °C or -78 °C).

  • Add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Wittig_Reaction start Phosphonium Salt + Strong Base step1 Formation of Wittig Reagent (Anhydrous Solvent, Inert Atm.) start->step1 step2 Add this compound (Low Temperature) step1->step2 step3 Warm to RT, Stir step2->step3 step4 Quench and Extract step3->step4 step5 Purify by Chromatography step4->step5 end Alkene Derivative step5->end

Caption: Hypothetical Signaling Pathway Inhibition.

This document serves as a foundational guide for the synthesis and exploration of derivatives from this compound. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules and applications. Further investigation into the biological activities and mechanisms of action of these novel compounds is warranted to fully realize their therapeutic potential.

References

Vilsmeier-Haack Formylation of N-Arylpyrazoles: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. This application note provides a detailed protocol for the formylation of N-arylpyrazoles, a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The procedure involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C4 position of the pyrazole ring. This document outlines the reaction mechanism, a general experimental procedure, a summary of reaction conditions with corresponding yields for various substrates, and a visual workflow to guide researchers in the successful application of this important synthetic tool.

Introduction

N-arylpyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. The introduction of a formyl group onto the pyrazole ring via the Vilsmeier-Haack reaction provides a key synthetic handle for further molecular elaboration.[1][2] The resulting 4-formyl-N-arylpyrazoles are valuable precursors for the synthesis of more complex heterocyclic systems and for the introduction of diverse functionalities.[3][4] The Vilsmeier-Haack reaction is an efficient, economical, and generally mild method for this transformation.[5]

The reaction proceeds through the formation of an electrophilic chloromethyleneiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide like DMF with a halogenating agent such as phosphorus oxychloride.[6][7] This electrophile then attacks the electron-rich C4 position of the N-arylpyrazole, leading to the formation of an iminium salt intermediate, which upon aqueous workup, hydrolyzes to yield the corresponding aldehyde.[3][7]

Reaction Mechanism and Workflow

The generally accepted mechanism for the Vilsmeier-Haack formylation of an N-arylpyrazole is initiated by the formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination and hydrolysis steps lead to the formation of the 4-formylpyrazole.

Below is a diagram illustrating the experimental workflow for a typical Vilsmeier-Haack formylation of an N-arylpyrazole.

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF (solvent) Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Addition at 0 °C N_Arylpyrazole N-Arylpyrazole N_Arylpyrazole->Reaction_Mixture Reaction_Mixture->Reaction_Mixture Hydrolysis Aqueous Work-up (e.g., NaHCO₃, ice) Reaction_Mixture->Hydrolysis Extraction Extraction (e.g., Ethyl Acetate) Purification Purification (Column Chromatography) Product 4-Formyl-N-Arylpyrazole

Caption: Experimental workflow for the Vilsmeier-Haack formylation of N-arylpyrazoles.

Experimental Protocol

This protocol provides a general procedure for the Vilsmeier-Haack formylation of an N-arylpyrazole. The specific reaction time and temperature may need to be optimized for different substrates.

Materials:

  • N-Arylpyrazole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (2.0 - 10.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Vilsmeier Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The amount of POCl₃ can vary, with some protocols suggesting a significant excess can improve yields for less reactive substrates.[4] The mixture is typically stirred at 0 °C for 15-30 minutes.

  • Reaction with N-Arylpyrazole: Dissolve the N-arylpyrazole in a minimal amount of anhydrous DMF or an appropriate solvent like DCM or DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is typically stirred at room temperature for a period or heated. Reaction temperatures can range from 60 °C to 120 °C, and reaction times can vary from 2 to 24 hours.[3][4][8] The progress of the reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4-formyl-N-arylpyrazole.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Vilsmeier-Haack formylation of different N-arylpyrazoles, highlighting the versatility of this reaction.

Substrate (N-Arylpyrazole)POCl₃ (eq)SolventTemperature (°C)Time (h)Yield (%)Reference
1-Phenyl-3-(p-tolyl)-1H-pyrazole-DMFRT--[2]
1-Aryl-5-chloro-1H-pyrazoles4-5DMF1201-255-95[8]
(E)-1-[1-(3,5-Difluorophenyl)ethylidene]-2-phenylhydrazine10DMFReflux690[4]
1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone-DMF705-6Good[3]
N-(4-Acetylphenyl)benzenesulfonamide derived pyrazole-DMF70-802Good[4]
1-Methyl-3-substitutedphenyl hydrazones-DMF805-6Excellent[4]

Note: In some cases, the starting material is a hydrazone which cyclizes and is subsequently formylated in a one-pot reaction.

Conclusion

The Vilsmeier-Haack reaction is a robust and highly effective method for the synthesis of 4-formyl-N-arylpyrazoles. The protocol provided, along with the summarized data and workflow, offers a comprehensive guide for researchers in synthetic and medicinal chemistry. The resulting aldehydes are versatile intermediates, crucial for the development of novel therapeutics and other advanced materials. Careful optimization of reaction conditions, particularly temperature and the stoichiometry of the Vilsmeier reagent, is key to achieving high yields and purity.

References

Application Notes and Protocols for Condensation Reactions with 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing condensation reactions with 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde, a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The resulting pyrazole derivatives, particularly chalcones and vinyl nitriles, have shown promise as anticancer and anti-inflammatory agents.

Introduction

Condensation reactions are a fundamental class of reactions in organic synthesis, enabling the formation of carbon-carbon bonds. For this compound, Knoevenagel and Claisen-Schmidt condensations are particularly useful for synthesizing a diverse range of derivatives. These derivatives often exhibit interesting biological activities, including the modulation of key signaling pathways implicated in cancer and inflammation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is highly effective for generating electron-deficient alkenes from this compound.

Protocol 1: Synthesis of 2-((1-(2-Methylphenyl)-1H-pyrazol-4-yl)methylene)malononitrile

This protocol describes a green and efficient method for the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ammonium carbonate

  • Ethanol

  • Water

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1 mmol) and malononitrile (1 mmol).

  • Add 10 mL of a 1:1 (v/v) mixture of water and ethanol to the flask.

  • Stir the mixture for 3-5 minutes to ensure proper mixing.

  • Add ammonium carbonate (20 mol%) to the reaction mixture.

  • Heat the mixture to reflux and stir for the time indicated in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the precipitated solid, wash with water, and dry to obtain the final product.

Quantitative Data Summary:

Active Methylene CompoundCatalystSolventReaction Time (min)Yield (%)Reference
MalononitrileAmmonium Carbonate (20 mol%)Water:Ethanol (1:1)3-2080-95[1]
Ethyl CyanoacetatePiperidineEthanol8 hours~75-85 (estimated)[2]
Diethyl MalonatePiperidine/PyridineEthanol>8 hours~70 (estimated)[3]

Note: Yields for ethyl cyanoacetate and diethyl malonate are estimated based on similar reactions as specific data for this compound was not available in the searched literature.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. Pyrazole-based chalcones are a class of compounds with significant interest in drug discovery.[4][5]

Protocol 2: Synthesis of (E)-3-(1-(2-Methylphenyl)-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (A Pyrazole-Based Chalcone)

This protocol outlines the synthesis of a chalcone derivative from this compound and acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve this compound (1 mmol) and acetophenone (1 mmol) in ethanol in a round-bottom flask.

  • Prepare a 10% aqueous solution of NaOH.

  • While stirring, slowly add the NaOH solution to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Quantitative Data Summary:

KetoneBaseSolventReaction Time (h)Yield (%)Reference
AcetophenoneNaOH (10% aq.)Ethanol4-685-95 (estimated)[6]
4-MethylacetophenoneNaOH (10% aq.)Ethanol4-685-95 (estimated)[6]
4-ChloroacetophenoneNaOH (10% aq.)Ethanol4-685-95 (estimated)[6]

Note: Yields are estimated based on similar Claisen-Schmidt condensations of pyrazole aldehydes as specific data for this compound was not available in the searched literature.

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly chalcones, have been investigated for their potential as anticancer and anti-inflammatory agents.[4][7]

Anticancer Activity and the YAP/TEAD Hippo Signaling Pathway

Several pyrazolone chalcones have demonstrated anticancer effects by inhibiting the YAP/TEAD Hippo signaling pathway.[7][8][9] This pathway plays a crucial role in regulating cell proliferation and apoptosis. Inhibition of the interaction between YAP and TEAD transcription factors can lead to the suppression of tumor growth.[7][8]

YAP_TEAD_Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cascade cluster_yap_tead YAP/TAZ Regulation cluster_downstream Downstream Effects Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates for cytoplasmic retention MOB1 MOB1 MOB1->LATS1_2 Nucleus Nucleus YAP_TAZ->Nucleus translocation TEAD TEAD Gene Transcription Gene Transcription TEAD->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Gene Transcription->Apoptosis Inhibition Upstream Signals Upstream Signals Pyrazole-Chalcone Pyrazole-Chalcone Pyrazole-Chalcone->TEAD Inhibits Interaction

YAP/TEAD Hippo Signaling Pathway Inhibition
Anti-inflammatory Activity and the NF-κB Signaling Pathway

Pyrazole derivatives have also been shown to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11][12] This pathway is a key regulator of the inflammatory response, and its inhibition can reduce the production of pro-inflammatory cytokines such as TNF-α and interleukins.[4][10][13]

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNF-α TNF-α IL-1β IL-1β IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_NFkB IκBα-NF-κB Complex DNA DNA NFkB_nuc->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription Inflammatory Stimuli Inflammatory Stimuli Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->IKK Inhibits

NF-κB Signaling Pathway Inhibition

Experimental Workflows

The following diagrams illustrate the general workflows for the Knoevenagel and Claisen-Schmidt condensation reactions.

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aldehyde and Active Methylene Compound B Add Solvent and Catalyst A->B C Heat to Reflux (Monitor by TLC) B->C D Cool to Room Temperature C->D E Filter Precipitate D->E F Wash with Water E->F G Dry Product F->G

Workflow for Knoevenagel Condensation

Claisen_Schmidt_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Aldehyde and Ketone in Ethanol B Add Aqueous Base A->B C Stir at Room Temperature (Monitor by TLC) B->C D Pour into Cold Water C->D E Filter Precipitate D->E F Wash with Water E->F G Recrystallize and Dry F->G

References

Application Notes and Protocols: Synthesis of Agrochemicals Using 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of agrochemicals derived from the versatile building block, 1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde. This key intermediate is instrumental in the development of a range of potent fungicides and insecticides, primarily belonging to the chemical classes of pyrazole carboxamides and N-phenylpyrazoles.[1]

Fungicidal Applications: Targeting Succinate Dehydrogenase

A significant class of fungicides derived from pyrazole structures are the succinate dehydrogenase inhibitors (SDHIs).[2][3] These compounds are highly effective due to their specific mode of action, which disrupts the mitochondrial respiratory chain in fungi, ultimately leading to cell death. The pyrazole carboxamide scaffold is a critical pharmacophore for this class of fungicides.

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDHI fungicides act on Complex II of the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme, they block the oxidation of succinate to fumarate. This inhibition halts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and spore germination.

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_TCA TCA Cycle Complex_II Complex II (Succinate Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- Fumarate Fumarate Complex_III Complex III Ubiquinone->Complex_III e- Succinate Succinate Succinate->Complex_II SDHI Pyrazole Carboxamide (SDHI) SDHI->Complex_II Inhibition

Caption: Inhibition of Fungal Respiration by Pyrazole Carboxamide SDHIs.

Synthesis of Pyrazole Carboxamide Fungicides

A general synthetic route to pyrazole carboxamide fungicides from this compound involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by amidation.

Fungicide_Synthesis_Workflow start 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde oxidation Oxidation (e.g., KMnO4, Jones Reagent) start->oxidation acid 1-(2-Methylphenyl)-1H- pyrazole-4-carboxylic acid oxidation->acid activation Acid Activation (e.g., SOCl2, EDCI/HOBt) acid->activation amide_intermediate Acyl Chloride or Activated Ester activation->amide_intermediate amidation Amidation with Substituted Aniline amide_intermediate->amidation product Pyrazole Carboxamide Fungicide amidation->product

Caption: General Workflow for Pyrazole Carboxamide Fungicide Synthesis.

Experimental Protocols

Step 1: Synthesis of 1-(2-Methylphenyl)-1H-pyrazole-4-carboxylic acid

  • Materials: this compound, potassium permanganate (KMnO4), sodium hydroxide (NaOH), hydrochloric acid (HCl), ethanol, water.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

    • To this solution, add a solution of NaOH (1.2 eq) in water.

    • Slowly add a solution of KMnO4 (1.5 eq) in water, maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

    • Filter the reaction mixture to remove manganese dioxide.

    • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain 1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid.

Step 2: Synthesis of a Pyrazole Carboxamide Derivative

  • Materials: 1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, thionyl chloride (SOCl2) or oxalyl chloride, a substituted aniline (e.g., 2-amino-4-chlorophenol), triethylamine, and a dry aprotic solvent (e.g., dichloromethane, THF).

  • Procedure:

    • Suspend 1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in dry dichloromethane.

    • Add thionyl chloride (1.2 eq) dropwise at 0°C.

    • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in dry dichloromethane.

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane.

    • Add the acid chloride solution dropwise to the aniline solution at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with water, 1N HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole carboxamide.

Quantitative Data: Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of representative pyrazole carboxamide derivatives against various plant pathogens.

Compound IDTarget FungusEC50 (µg/mL)Reference
Analogue A Botrytis cinerea2.432[1]
Analogue A Rhizoctonia solani2.182[1]
Analogue B Rhizoctonia solani0.37[4]
Analogue C Fusarium graminearum1.94[3]
Analogue D Sclerotinia sclerotiorum89.9% inhibition at 200 µg/mL[2]

Insecticidal Applications: Targeting the GABA-gated Chloride Channel

N-phenylpyrazole insecticides, such as the well-known fipronil, represent another major class of agrochemicals derived from a pyrazole core. These compounds are potent neurotoxins in insects.

Mechanism of Action: GABA-gated Chloride Channel Blockade

The primary target of N-phenylpyrazole insecticides is the γ-aminobutyric acid (GABA)-gated chloride channel in the insect's central nervous system.[5] GABA is the main inhibitory neurotransmitter in insects. By blocking this channel, these insecticides prevent the influx of chloride ions into the neuron, leading to hyperexcitation, convulsions, and eventual death of the insect.[6][7]

GABA_Pathway cluster_neuron Insect Neuron Membrane GABA_Receptor GABA-gated Chloride Channel Cl_ion Cl- Cl_ion->GABA_Receptor Influx (Inhibition) GABA GABA GABA->GABA_Receptor Binds & Opens Insecticide N-Phenylpyrazole Insecticide Insecticide->GABA_Receptor Blocks Channel

Caption: Blockade of the Insect GABA-gated Chloride Channel by N-Phenylpyrazoles.

Synthesis of Pyrazole-based Insecticides

A common route to synthesize potential insecticidal compounds from this compound is through the formation of Schiff bases, which can then be further modified.

Insecticide_Synthesis_Workflow start 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde condensation Condensation with Substituted Amine/Hydrazine start->condensation schiff_base Pyrazole Schiff Base condensation->schiff_base modification Further Modification (e.g., Reduction, Cyclization) schiff_base->modification product Potential Pyrazole Insecticide modification->product

Caption: General Workflow for the Synthesis of Pyrazole-based Insecticides.

Experimental Protocol: Synthesis of a Pyrazole Schiff Base
  • Materials: this compound, a substituted primary amine (e.g., 4-chloroaniline), ethanol, and a catalytic amount of glacial acetic acid.

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add the substituted primary amine (1.0 eq) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated Schiff base is collected by filtration.

    • Wash the solid with cold ethanol and dry to obtain the pure product.

Quantitative Data: Insecticidal Activity

The following table presents the insecticidal activity of representative pyrazole derivatives against various insect pests.

Compound IDTarget InsectLC50 (µg/mL)Reference
Analogue E Termites0.006[8]
Analogue F Locusts47.68[8]
Analogue G Aphis fabae85.7% mortality at 12.5 mg/L[9]
Analogue H Spodoptera frugiperda47.97[10]

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. The biological activity data is for representative compounds and may not be directly achievable from the specific protocols outlined.

References

Application Notes and Protocols: 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde, also known as 1-(o-tolyl)-1H-pyrazole-4-carbaldehyde, is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its unique structural features, including the pyrazole core and a reactive aldehyde group, make it an ideal starting material for the development of novel pharmaceuticals.[1] This intermediate has demonstrated significant potential in the generation of compounds targeting neurological disorders, inflammation, and cancer.[1] The pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 75815-74-6[1]
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.2 g/mol [1]
Appearance White needles[1]
Melting Point 64-70 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Store at 0-8°C[1]

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various classes of therapeutic agents. Its aldehyde functionality allows for a variety of chemical transformations, including the formation of Schiff bases, which are precursors to a diverse array of heterocyclic compounds with significant pharmacological activities.[2]

Anti-inflammatory Agents

The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound can be designed as analogues of existing COX-2 inhibitors like Celecoxib.[3][4] The synthesis of such analogues often involves the conversion of the aldehyde to other functional groups or the use of the pyrazole core as a scaffold to build more complex molecules.

Anticancer Agents

The pyrazole nucleus is a prominent feature in many kinase inhibitors used in cancer therapy.[5] this compound can be utilized as a starting material for the synthesis of inhibitors of various kinases, including Janus kinases (JAKs) and p38 Mitogen-Activated Protein Kinase (MAPK), which are implicated in cancer cell proliferation and survival.[6][7]

Agents for Neurological Disorders

This intermediate is also valuable in the development of drugs targeting the central nervous system. The pyrazole core can be found in compounds designed to treat a range of neurological and psychiatric conditions.

Experimental Protocols

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[8][9]

Protocol: Vilsmeier-Haack Reaction

  • In a round-bottom flask, dissolve the corresponding hydrazone precursor (e.g., N'-(1-(2-methylphenyl)ethylidene)hydrazine derivative) (0.005 mol) in dimethylformamide (DMF) (10 ml).[8]

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2 ml) to the solution while stirring.[8]

  • Stir the reaction mixture at room temperature for 8-10 hours.[8]

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.[8]

  • Filter the resulting solid, wash with cold water, and dry.[8]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain pure this compound.[8]

Synthesis of Schiff Base Derivatives

The aldehyde group of this compound readily undergoes condensation with primary amines to form Schiff bases, which can then be used to generate a library of diverse compounds for biological screening.[2][10]

Protocol: Schiff Base Formation

  • Dissolve this compound (0.5 mmol) in hot ethanol.[10]

  • Add a catalytic amount of glacial acetic acid (0.2 mL).[10]

  • Add the desired substituted aniline (0.5 mmol) to the reaction mixture.[10]

  • Reflux the mixture for 7 hours.[10]

  • Cool the reaction mixture to room temperature to allow the Schiff base derivative to precipitate.[10]

  • Filter the precipitate and recrystallize from a suitable solvent to obtain the pure product.[10]

Quantitative Data

The following tables summarize the biological activities of various pyrazole derivatives synthesized from pyrazole-4-carbaldehyde intermediates. While not all examples directly use the 1-(2-methylphenyl) derivative, they provide a strong indication of the potential therapeutic efficacy of compounds derived from this intermediate.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
7a HepG2 (Liver)6.1 ± 1.9[11]
7b HepG2 (Liver)7.9 ± 1.9[11]
Doxorubicin (Standard) HepG2 (Liver)24.7 ± 3.2[11]
5a HCT-116 (Colon)17.4 ± 3.2[11]
7a HCT-116 (Colon)22.5 ± 3.5[11]
Doxorubicin (Standard) HCT-116 (Colon)40.0 ± 3.9[11]
5a MCF-7 (Breast)10.6 ± 2.3[11]
Doxorubicin (Standard) MCF-7 (Breast)64.8 ± 4.1[11]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundKinase TargetIC₅₀ (nM)Reference
11f JAK27.2[6]
11g JAK26.5[6]
11h JAK28.0[6]
11k JAK29.7[6]

Table 3: Anti-inflammatory Activity of a Pyrazole Derivative

CompoundIn vivo Anti-inflammatory Activity (ED₅₀ mg/kg)Reference
11b 27.7[12]
Celecoxib (Standard) 10.8[12]
Ibuprofen (Standard) 67.4[12]

Signaling Pathways and Mechanisms of Action

Derivatives of this compound can modulate various signaling pathways implicated in disease.

Anti-inflammatory Action via COX Inhibition

Many pyrazole-based anti-inflammatory agents function by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation. This inhibition blocks the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib Analogue) Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Anticancer Action via Kinase Inhibition

Janus kinases (JAKs) are critical components of the JAK-STAT signaling pathway, which transmits signals from cytokine and growth factor receptors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[13][14] Dysregulation of this pathway is a hallmark of many cancers. Pyrazole derivatives can act as potent inhibitors of JAKs, thereby blocking downstream signaling.[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Pyrazole_Derivative Pyrazole-based JAK Inhibitor Pyrazole_Derivative->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

The p38 MAPK pathway is another crucial signaling cascade involved in cellular responses to stress and inflammation, and its dysregulation can contribute to cancer development.[15] Pyrazole-based compounds have been developed as inhibitors of p38 MAPK.[7]

p38_MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2) p38_MAPK->Transcription_Factors Activation Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression Pyrazole_Derivative Pyrazole-based p38 Inhibitor Pyrazole_Derivative->p38_MAPK Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway.

Experimental Workflow

The general workflow for the development of pharmaceutical agents from this compound is outlined below.

Experimental_Workflow Start 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde Synthesis Synthesis of Derivatives (e.g., Schiff Bases) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Cytotoxicity, Enzyme Assays) Purification->Screening Screening->Synthesis SAR-guided Optimization Lead_Identification Lead Compound Identification Screening->Lead_Identification In_Vivo In Vivo Studies (Animal Models) Lead_Identification->In_Vivo Promising Activity Clinical_Trials Preclinical & Clinical Development In_Vivo->Clinical_Trials

References

Application Notes: Development of Anti-inflammatory Agents from Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The anti-inflammatory drug Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, prominently features a pyrazole core, highlighting the therapeutic potential of this chemical class.[3][4] Pyrazole-4-carbaldehyde serves as a versatile synthetic intermediate, allowing for the development of diverse derivatives with potent anti-inflammatory effects. These derivatives often function by inhibiting key inflammatory mediators like prostaglandins and cytokines.[3][5]

This document provides detailed protocols and application notes for the synthesis, in vitro, and in vivo evaluation of novel anti-inflammatory agents derived from pyrazole-4-carbaldehyde.

Section 1: Synthesis of Pyrazole-4-Carbaldehyde Derivatives

The synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[3][6] This reaction involves the formylation of an active hydrogen atom, in this case, on a hydrazone precursor. The resulting aldehyde group is a key functional handle for further chemical modifications, such as Claisen-Schmidt condensation to form chalcones or condensation with amines to yield Schiff bases, thereby creating a library of candidate compounds.[7][8]

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_core Core Synthesis cluster_derivatives Derivative Synthesis A Substituted Acetophenone C Hydrazone Intermediate A->C Condensation B Hydrazine Derivative B->C Condensation D 1,3-Disubstituted-1H- pyrazole-4-carbaldehyde C->D Vilsmeier-Haack Reaction (DMF/POCl3) E Chalcones D->E Claisen-Schmidt Condensation F Schiff Bases D->F Condensation with Amines G Other Heterocycles D->G Cyclocondensation

Caption: General synthetic workflow for pyrazole-4-carbaldehyde derivatives.

Protocol 1.1: General Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (III)

This protocol is adapted from methodologies described in the literature for synthesizing the pyrazole core structure via the Vilsmeier-Haack reaction.[9]

Step 1: Synthesis of 1-phenyl-2-(1-phenylethylidene) hydrazine (II)

  • Dissolve acetophenone (1 mmol) in ethanol in a round-bottom flask.

  • Add phenylhydrazine (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure hydrazone (II).

Step 2: Vilsmeier-Haack Reaction to form 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (III)

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place Vilsmeier-Haack reagent, prepared by adding phosphorus oxychloride (POCl₃, 3 mmol) dropwise to ice-cold N,N-dimethylformamide (DMF, 10 mL).

  • Stir the reagent for 30 minutes at 0-5°C.

  • Add the hydrazone (II) (1 mmol) to the Vilsmeier-Haack reagent.

  • Heat the reaction mixture to 60-70°C and maintain for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the mixture onto crushed ice and neutralize with a sodium bicarbonate solution.

  • Filter the resulting solid product, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield the target aldehyde (III).[9]

Section 2: Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes: A primary mechanism is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5] Many pyrazole-based compounds, like Celecoxib, show high selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. This selectivity is desirable as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[3][10]

Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a pivotal mediator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli trigger the activation of the IKK complex, which phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[13] Some pyrazole derivatives may exert their anti-inflammatory effects by suppressing this pathway.[3]

G cluster_nucleus Nuclear Events Stimulus Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB p65/p50-IκBα (Inactive) IKK->IkB Phosphorylates IkB_P p65/p50-IκBα-P IkB->IkB_P Proteasome Proteasomal Degradation IkB_P->Proteasome Targets for NFkB p65/p50 (Active) IkB_P->NFkB Releases Nucleus Nucleus Transcription Gene Transcription Nucleus->Transcription Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) COX-2 Transcription->Cytokines Induces Inhibitor Pyrazole Derivatives Inhibitor->IKK Inhibit? Inhibitor->NFkB Inhibit Translocation?

Caption: The NF-κB signaling pathway and potential inhibition by pyrazole agents.

Section 3: Biological Evaluation Protocols

A systematic evaluation of synthesized compounds is critical for identifying promising anti-inflammatory leads. The workflow typically involves initial in vitro screening followed by in vivo validation of the most potent candidates.

G A Synthesis of Pyrazole-4-Carbaldehyde Derivatives B In Vitro Screening A->B C COX-1/COX-2 Inhibition Assay B->C D Cytotoxicity Assay (e.g., MTT) B->D E Cytokine/NO Inhibition Assay B->E F Lead Candidate Selection C->F D->F E->F G In Vivo Anti-Inflammatory Assay (Paw Edema) F->G Potent & Non-toxic Compounds H Ulcerogenic & Toxicity Studies G->H I Preclinical Development H->I

Caption: Overall workflow for the development of pyrazole anti-inflammatory agents.

Protocol 3.1: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and highly reproducible model for evaluating acute anti-inflammatory activity.[7][14]

  • Animals: Use male Wistar rats (150-200g). House them under standard laboratory conditions and fast overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6):

    • Group I (Control): Vehicle (e.g., 1% Tween 80 in saline).

    • Group II (Standard): Reference drug (e.g., Diclofenac sodium or Celecoxib, 10 mg/kg, p.o.).

    • Group III-X (Test): Synthesized compounds at a specific dose (e.g., 50 mg/kg, p.o.).

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, standard drug, or test compound orally (p.o.).

    • After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution in saline subcutaneously into the sub-plantar region of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation:

    • Calculate the percentage increase in paw volume (edema) for each animal.

    • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Protocol 3.2: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of the compounds. Commercial colorimetric or fluorometric COX inhibitor screening kits are widely used.

  • Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase reaction generates a colored or fluorescent product that can be quantified.

  • Reagents: COX-1 and COX-2 enzymes, heme, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

  • Procedure (General):

    • Prepare a reaction buffer containing the COX enzyme (either COX-1 or COX-2) and heme.

    • Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) and a no-inhibitor control.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid and the probe.

    • Measure the absorbance or fluorescence at regular intervals using a plate reader.

  • Analysis:

    • Plot the rate of reaction against the inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2.

    • The Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Protocol 3.3: In Vitro Nitric Oxide (NO) and Cytokine (TNF-α, IL-6) Inhibition Assay

This assay uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the effect of compounds on inflammatory mediators.[15]

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. Include unstimulated and LPS-only controls.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell supernatant.

    • Mix an aliquot of the supernatant with an equal volume of Griess reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the collected cell supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • Concurrently, perform an MTT assay on the treated cells to ensure that the observed inhibition is not due to cytotoxicity.

Section 4: Data Presentation

Quantitative data from biological evaluations should be summarized for clear comparison. Below are representative tables based on findings reported in the literature.

Table 1: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema) This table summarizes the percentage inhibition of edema at a fixed dose, a common metric for in vivo studies.[7][9]

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)% Inhibition of Edema (at 5h)Reference Standard (% Inhibition)
Derivative 4a 5055.2%61.5%Ibuprofen (76.45% at 3h)[9]
Derivative 4c 5060.1%65.8%Ibuprofen (76.45% at 3h)[9]
Derivative 4f 5067.3%72.4%Ibuprofen (76.45% at 3h)[9]
Chalcone 2b 5081.5%85.8%Indomethacin (72.99% at 3h)[7]
Cyanopyridone 6b 5085.2%89.6%Celecoxib (83.76% at 3h)[7]

Table 2: In Vitro COX-1/COX-2 Inhibition and Selectivity Index of Pyrazole Derivatives This table presents IC₅₀ values, which are crucial for determining potency and selectivity for COX enzymes.[8][15]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib (Standard) 15.10.049308.16
Derivative 5f >1001.50>66.7
Derivative 6e 1.950.009215.44
Derivative 6f >1001.15>86.9
AD 532 >1000.25>400

Note: Data in tables are representative examples compiled from multiple sources to illustrate typical results and may not correspond to a single study.[8][10][15]

Conclusion

Pyrazole-4-carbaldehyde is a highly valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The established synthetic routes, combined with a robust panel of in vitro and in vivo assays, provide a clear pathway for the discovery and development of new drug candidates. The key to successful development lies in optimizing the derivatives to achieve high potency, selective inhibition of inflammatory targets like COX-2 and NF-κB, and a favorable safety profile, particularly concerning gastrointestinal and cardiovascular risks.[10]

References

Synthesis of Novel Heterocyclic Compounds from 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, utilizing 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde as a key starting material. The synthesized compounds are of significant interest in medicinal chemistry due to their structural similarity to purines, suggesting potential biological activities.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives via Knoevenagel Condensation and Cyclization

This protocol outlines a two-step synthesis of pyrazolo[3,4-b]pyridine derivatives. The initial step involves a Knoevenagel condensation of this compound with an active methylene compound, followed by a cyclization reaction.

Experimental Protocol

Step 1: Knoevenagel Condensation

A mixture of this compound (1.0 eq), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq), and a basic catalyst such as piperidine or ammonium acetate (0.1-0.2 eq) in a suitable solvent like ethanol or acetic acid is stirred at room temperature or heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization to form Pyrazolo[3,4-b]pyridine

The intermediate from Step 1 is then subjected to a cyclization reaction to form the fused pyridine ring. The specific conditions for this step can vary depending on the nature of the intermediate. A common method involves heating the intermediate in a high-boiling point solvent such as dimethylformamide (DMF) or in the presence of a catalyst.

Note: The following protocols are generalized based on reactions with structurally similar pyrazole-4-carbaldehydes. Researchers should optimize the conditions for the specific substrate.

Protocol 1A: Synthesis of 6-amino-5-cyano-1-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
  • Reaction: this compound with malononitrile.

  • Procedure:

    • To a solution of this compound (1.86 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL), add a few drops of piperidine.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

    • The resulting intermediate, 2-((1-(2-methylphenyl)-1H-pyrazol-4-yl)methylene)malononitrile, is then refluxed in acetic acid for 4-6 hours to effect cyclization.

    • After cooling, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or DMF/water).

Quantitative Data (Representative)
CompoundMolecular FormulaYield (%)Melting Point (°C)
6-amino-5-cyano-1-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridineC₁₅H₁₁N₅75-85>250
Ethyl 6-amino-1-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylateC₁₇H₁₆N₄O₂70-80210-215

Synthetic Workflow

Knoevenagel_Cyclization start 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde intermediate Knoevenagel Adduct start->intermediate Knoevenagel Condensation (Base catalyst) reagent1 Active Methylene Compound (e.g., Malononitrile) reagent1->intermediate product Pyrazolo[3,4-b]pyridine Derivative intermediate->product Cyclization (Heat/Acid)

Caption: Knoevenagel condensation followed by cyclization.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives via Cyclocondensation

This protocol describes the synthesis of pyrazolo[3,4-d]pyrimidine derivatives through the cyclocondensation of this compound with a suitable nitrogen-containing three-atom component, such as guanidine or urea.

Experimental Protocol

Protocol 2A: Synthesis of 4-amino-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

  • Reaction: this compound with guanidine.

  • Procedure:

    • A mixture of this compound (1.86 g, 10 mmol) and guanidine hydrochloride (1.05 g, 11 mmol) in a solvent such as n-butanol or DMF (20 mL) is prepared.

    • A base, for example, sodium ethoxide or potassium carbonate (12 mmol), is added to the mixture.

    • The reaction mixture is heated to reflux for 6-12 hours, with progress monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is treated with water, and the resulting solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol).

Quantitative Data (Representative)
CompoundMolecular FormulaYield (%)Melting Point (°C)
4-amino-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidineC₁₃H₁₁N₅65-75230-235
1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneC₁₃H₁₀N₄O60-70>280

Synthetic Workflow

Cyclocondensation start 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde product Pyrazolo[3,4-d]pyrimidine Derivative start->product Cyclocondensation (Base, Heat) reagent2 Guanidine / Urea reagent2->product

Caption: Cyclocondensation reaction pathway.

Potential Applications and Signaling Pathways

Derivatives of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Many of these activities stem from their ability to act as inhibitors of various protein kinases. For instance, some pyrazolopyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_cell Cancer Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CDK CDK/Cyclin Complex ERK->CDK Proliferation Cell Proliferation CDK->Proliferation Inhibitor Synthesized Pyrazolopyrimidine (Kinase Inhibitor) Inhibitor->CDK Inhibition

Caption: Inhibition of CDK by pyrazolopyrimidines.

References

Application of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound with a pyrazole core structure. This structural motif is a cornerstone in the development of a wide array of functional molecules, finding applications in pharmaceuticals and agrochemicals.[1] In the realm of material science, this compound and its derivatives are emerging as valuable additives for enhancing the performance of polymeric materials. The incorporation of the pyrazole moiety into polymer chains has been shown to improve thermal stability and mechanical properties, making it a compound of interest for creating more durable and resilient materials.[2][3] The aldehyde functional group provides a reactive site for further chemical modifications, allowing for its integration into various polymer backbones or as a precursor for synthesizing more complex polymer additives.

This document provides an overview of the potential applications of this compound in material science, along with protocols for its synthesis and incorporation into polymer matrices. While specific quantitative data for polymers containing this exact molecule is limited in publicly available literature, the information presented is based on studies of analogous pyrazole-containing polymers and general principles of polymer chemistry.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 75815-74-6Chem-Impex
Molecular Formula C₁₁H₁₀N₂OChem-Impex
Molecular Weight 186.21 g/mol Chem-Impex
Appearance White to off-white crystalline powderSigma-Aldrich
Melting Point 64-70 °CChem-Impex
Purity ≥97%Sigma-Aldrich

Applications in Material Science

The primary application of this compound in material science is as an additive or comonomer in the formulation of polymers to enhance their thermal and mechanical properties.[2] The rigid, aromatic structure of the pyrazole ring can contribute to the stiffness and strength of the polymer chain, while the nitrogen atoms can participate in intermolecular interactions that improve thermal stability.

Enhancement of Thermal Stability

The introduction of pyrazole moieties into a polymer backbone can increase its thermal stability. This is attributed to the high thermal resistance of the pyrazole ring itself and its ability to act as a radical scavenger, which can inhibit thermal degradation pathways. Studies on pyrazole-containing polymers have shown that they exhibit higher decomposition temperatures compared to their non-pyrazole-containing counterparts. For instance, a study on a new pyrazole-derived methacrylate polymer demonstrated initial decomposition temperatures ranging from 216.3 °C to 243.5 °C, depending on the heating rate.[4][5] Another study on pyrazole-containing polymeric analogues found that copolymer and homopolymer structures had higher thermal stability than their oligomeric counterparts, with decomposition temperatures of 236 °C and 247 °C, respectively.[3]

Improvement of Mechanical Properties

The rigid structure of the pyrazole ring can enhance the mechanical strength of polymers by restricting the mobility of polymer chains and increasing intermolecular forces. This can lead to improvements in properties such as tensile strength, modulus, and hardness.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[2][6][7][8] This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • 1-(2-Methylphenyl)-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3 equivalents) and cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent, a pale yellow to orange solid, should be observed.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C.

  • Dissolve 1-(2-Methylphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain it at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization.

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Pyrazole 1-(2-Methylphenyl)-1H-pyrazole Pyrazole->ReactionMix Heating Heating (60-70 °C) ReactionMix->Heating Quenching Quenching with Ice Heating->Quenching Neutralization Neutralization (NaHCO₃) Quenching->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Purification Extraction->Purification FinalProduct 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde Purification->FinalProduct

Synthesis workflow for this compound.
Protocol 2: Incorporation of this compound into a Polymer Matrix

This protocol provides a general guideline for incorporating the compound into a polymer matrix using melt blending, a common industrial technique.

Materials:

  • Base polymer (e.g., Polycarbonate, Polyethylene terephthalate)

  • This compound (0.1 - 5 wt%)

  • Twin-screw extruder

  • Injection molding machine or compression molder

Procedure:

  • Thoroughly dry the base polymer pellets to remove any residual moisture, following the manufacturer's recommendations.

  • Create a masterbatch by dry blending the this compound powder with a portion of the polymer pellets. This ensures a more uniform distribution of the additive in the final product.

  • Feed the masterbatch and the remaining base polymer into the main hopper of a twin-screw extruder at the desired weight ratio.

  • Set the temperature profile of the extruder barrels according to the processing window of the base polymer. The screw speed should be optimized to ensure good mixing without causing excessive shear degradation.

  • Extrude the molten polymer blend through a die to form strands, which are then cooled in a water bath and pelletized.

  • Dry the resulting pellets thoroughly.

  • Use an injection molding machine or a compression molder to prepare test specimens (e.g., tensile bars, impact test specimens) from the pelletized blend for subsequent characterization of thermal and mechanical properties.

Characterization of Modified Polymers

To evaluate the effect of this compound on the polymer's properties, the following characterization techniques are recommended:

  • Thermal Properties:

    • Thermogravimetric Analysis (TGA): To determine the onset of thermal degradation and the char yield.

    • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Mechanical Properties:

    • Tensile Testing: To determine tensile strength, Young's modulus, and elongation at break.

    • Impact Testing (Izod or Charpy): To assess the material's toughness.

    • Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the material as a function of temperature.

Quantitative Data from Related Pyrazole-Containing Polymers

Polymer SystemDecomposition Temperature (°C)Glass Transition Temperature (Tg, °C)Reference
Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate)216.3 - 243.5Not Reported[4][5]
Pyrazole-containing copolymer236Not Reported[3]
Pyrazole-containing homopolymer247Not Reported[3]

Proposed Mechanism of Property Enhancement

The incorporation of the pyrazole moiety is believed to enhance polymer properties through several mechanisms at the molecular level.

Mechanism_of_Enhancement cluster_pyrazole Pyrazole Moiety cluster_polymer Polymer Matrix cluster_properties Enhanced Properties cluster_mechanisms Molecular Mechanisms Pyrazole 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde Polymer Polymer Chains Pyrazole->Polymer Incorporation Rigidity Increased Chain Rigidity Polymer->Rigidity restricts chain mobility Interactions Enhanced Intermolecular Interactions (H-bonding, π-π stacking) Polymer->Interactions Radical Radical Scavenging Polymer->Radical during degradation Thermal Improved Thermal Stability Mechanical Improved Mechanical Properties Rigidity->Mechanical Interactions->Thermal Interactions->Mechanical Radical->Thermal

Proposed mechanisms for property enhancement by pyrazole moieties.

Conclusion

This compound holds promise as a functional additive for improving the performance of a variety of polymers. Its synthesis is achievable through established organic chemistry reactions, and its incorporation into polymers can be accomplished using standard industrial techniques. While further research is needed to quantify its specific effects in different polymer systems, the existing literature on related pyrazole-containing materials suggests that it can be a valuable tool for developing polymers with enhanced thermal stability and mechanical strength. Researchers are encouraged to use the provided protocols as a starting point for their investigations into the material science applications of this compound.

References

Application Notes and Protocols: 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde as a key intermediate in the synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to form crucial interactions within the ATP-binding site of various kinases.[1][2] This document outlines the synthetic routes to functionalize the pyrazole-4-carbaldehyde core and highlights its application in targeting kinases such as Aurora-A, cyclin-dependent kinases (CDKs), and others, which are pivotal in cancer cell signaling.

Introduction

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, they have emerged as prominent targets for therapeutic intervention. The pyrazole nucleus is a versatile scaffold for the design of kinase inhibitors, with several FDA-approved drugs incorporating this moiety.[2] this compound serves as a valuable building block, offering a reactive aldehyde group for diverse chemical transformations, enabling the synthesis of a wide array of kinase inhibitor candidates. Its applications extend to the creation of novel compounds with potential anti-inflammatory and anti-cancer properties.[5]

Synthesis of Pyrazole-4-carbaldehyde Core

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of pyrazole-4-carbaldehydes.[6][7] This reaction typically involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

General Synthetic Workflow

The general strategy for synthesizing kinase inhibitors from this compound often involves an initial condensation reaction to form a Schiff base, followed by cyclization to generate a more complex heterocyclic system. This approach has been successfully used to synthesize thiazolidinone derivatives with potent Aurora-A kinase inhibitory activity.[8]

G A This compound C Schiff Base Intermediate A->C Condensation B Substituted Aniline B->C E Thiazolidinone-Pyrazole Kinase Inhibitor C->E Cyclization D Thioglycolic Acid D->E

General synthesis workflow for pyrazole-based kinase inhibitors.

Key Kinase Targets and Signaling Pathways

Aurora-A Kinase

Aurora-A kinase is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is frequently observed in various human cancers, making it an attractive target for anticancer drug development.[8] Inhibitors of Aurora-A can disrupt mitosis and induce apoptosis in cancer cells.

G A Growth Factors B Receptor Tyrosine Kinases A->B C PI3K/Akt Pathway B->C D Aurora-A Kinase C->D E Centrosome Maturation & Spindle Assembly D->E F Cell Cycle Progression (G2/M) E->F G Tumor Proliferation F->G H Pyrazole-based Inhibitor H->D Inhibition

Simplified Aurora-A kinase signaling pathway and point of inhibition.
Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that are central to the regulation of the cell cycle.[9] Their aberrant activity is a common feature of cancer. CDK2, in particular, is a key target for the development of cancer therapeutics.[10] Pyrazole-based inhibitors have shown high potency against CDK2.[10]

Quantitative Data Summary

The following table summarizes the inhibitory activities of various kinase inhibitors synthesized from pyrazole-4-carbaldehyde derivatives, as reported in the literature.

Compound IDTarget KinaseAssay TypeIC50 / Ki / GI50 (µM)Reference
P-6 Aurora-AEnzyme AssayIC50 = 0.11 ± 0.03[8]
P-6 HCT 116 (cell)MTT AssayIC50 = 0.37[8]
P-6 MCF-7 (cell)MTT AssayIC50 = 0.44[8]
14f mPGES-1Enzyme AssayIC50 = 0.036[11]
13f mPGES-1Enzyme AssayIC50 = 0.041[11]
14 CDK2Enzyme AssayKi = 0.007[10]
15 CDK2Enzyme AssayKi = 0.005[10]
15 A2780 (cell)ProliferationGI50 = 0.158[10]
43d CDK16Cellular AssayEC50 = 0.033[9]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methylphenyl)-3-aryl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from the Vilsmeier-Haack reaction methodology.[6][7]

Materials:

  • N'-(1-arylethylidene)-2-methylphenylhydrazine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol for recrystallization

Procedure:

  • Dissolve N'-(1-arylethylidene)-2-methylphenylhydrazine (0.01 mol) in DMF (20 mL).

  • Cool the solution in an ice bath.

  • Slowly add POCl₃ (0.03 mol) to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 8-10 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of NaHCO₃.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 1-(2-methylphenyl)-3-aryl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of 2-(1-(2-Methylphenyl)-3-aryl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one Derivatives (Kinase Inhibitors)

This protocol is based on the synthesis of pyrazole-thiazolidinone derivatives.[8]

Materials:

  • 1-(2-Methylphenyl)-3-aryl-1H-pyrazole-4-carbaldehyde

  • Substituted aniline

  • Ethanol

  • Thioglycolic acid

  • Zinc chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

Procedure:

Step 1: Schiff Base Formation

  • In a round-bottom flask, dissolve 1-(2-methylphenyl)-3-aryl-1H-pyrazole-4-carbaldehyde (0.01 mol) in ethanol (30 mL).

  • Add the substituted aniline (0.01 mol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to Thiazolidinone

  • To a solution of the Schiff base (0.005 mol) in DMF (20 mL), add thioglycolic acid (0.005 mol) and a catalytic amount of anhydrous ZnCl₂.

  • Reflux the reaction mixture for 8-12 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

  • The solid product is filtered, washed thoroughly with water, and dried.

  • The crude product can be purified by column chromatography or recrystallization from a suitable solvent.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This is a general protocol for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Target kinase

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Synthesized inhibitor compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the target kinase, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a diverse range of kinase inhibitors. The straightforward functionalization of its aldehyde group allows for the creation of complex heterocyclic structures with potent and selective inhibitory activities against key cancer-related kinases. The protocols and data presented here provide a solid foundation for researchers in the field of drug discovery to explore the potential of this scaffold in developing novel anticancer therapeutics.

References

Application Notes and Protocols: Metal Complexation Studies with 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde. The protocols detailed herein are based on established methodologies for analogous pyrazole-based Schiff base ligands and their metal complexes. The provided data, while not specific to the title compound, serves as a representative example of the expected outcomes.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal and coordination chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The formation of metal complexes with Schiff base ligands derived from pyrazole-4-carbaldehydes can further enhance these biological activities. This enhancement is often attributed to the principles of chelation theory, where the coordination of a metal ion to the ligand can increase the lipophilicity and biological efficacy of the resulting complex.

The Schiff bases of this compound are formed through the condensation reaction with various primary amines. These ligands typically act as bidentate or polydentate chelating agents, coordinating with a variety of transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) to form stable complexes with distinct geometries.

Synthesis of Schiff Base Ligands and their Metal Complexes

The synthesis of metal complexes from this compound is a two-step process involving the initial formation of a Schiff base ligand, followed by complexation with a suitable metal salt.

Synthesis_Workflow A 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde C Schiff Base Ligand (in Ethanol/Methanol) A->C Condensation Reflux B Primary Amine (e.g., aminophenol, amino acid) B->C E Metal Complex C->E Complexation Reflux D Metal Salt (e.g., CuCl2, Ni(OAc)2) D->E

Caption: General workflow for the synthesis of metal complexes.
General Protocol for Schiff Base Synthesis

This protocol describes the synthesis of a Schiff base ligand from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., 2-aminophenol)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount (1 mmol) of the desired primary amine.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting solid Schiff base is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.

General Protocol for Metal Complex Synthesis

This protocol outlines the formation of a metal complex from the synthesized Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Filtration apparatus

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in 20 mL of methanol in a round-bottom flask, warming gently if necessary.

  • In a separate beaker, dissolve the metal salt (1 mmol) in a minimum amount of methanol.

  • Add the methanolic solution of the metal salt dropwise to the ligand solution with continuous stirring.

  • Reflux the reaction mixture for 3-5 hours.

  • A colored precipitate of the metal complex will form. Cool the mixture to room temperature.

  • Collect the solid complex by vacuum filtration, wash with methanol, and dry in a desiccator.

Characterization of Ligands and Complexes

The synthesized Schiff base ligands and their metal complexes are typically characterized by various spectroscopic and analytical techniques to confirm their structure and purity.

Spectroscopic Data

The following table summarizes representative spectroscopic data for pyrazole-based Schiff base metal complexes. The exact values for derivatives of this compound may vary.

Compound TypeFT-IR (cm⁻¹) ν(C=N)FT-IR (cm⁻¹) ν(M-N)FT-IR (cm⁻¹) ν(M-O)UV-Vis λ_max (nm) (Transition)
Schiff Base Ligand ~1620--~280-350 (π→π, n→π)
Cu(II) Complex ~1600-1610~450-480~520-550~380-450 (LMCT), ~600-700 (d-d)
Ni(II) Complex ~1605-1615~460-490~530-560~390-460 (LMCT), ~550-650 (d-d)
Co(II) Complex ~1600-1610~440-470~510-540~400-480 (LMCT), ~650-750 (d-d)

Note: The shift of the C=N (azomethine) stretching frequency to a lower wavenumber upon complexation indicates the coordination of the nitrogen atom to the metal ion. The appearance of new bands in the far-IR region corresponds to the formation of M-N and M-O bonds.

Applications in Drug Development

Metal complexes of pyrazole-based Schiff bases are promising candidates for the development of new therapeutic agents, particularly as antimicrobial agents.

Antimicrobial Activity

The chelation of metal ions to the Schiff base ligands often leads to an enhanced antimicrobial effect compared to the free ligand. This is explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membrane of microorganisms.

Antimicrobial_Activity cluster_0 Mechanism of Enhanced Activity A Metal Complex B Increased Lipophilicity A->B Chelation C Penetration of Cell Membrane B->C D Interaction with Biomolecules (e.g., DNA, enzymes) C->D E Inhibition of Microbial Growth D->E

Caption: Proposed mechanism for enhanced antimicrobial activity.

Materials:

  • Nutrient agar medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized compounds (ligand and metal complexes)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile Petri dishes, cork borer, and micropipettes

Procedure:

  • Prepare sterile nutrient agar plates.

  • Prepare a fresh inoculum of the test bacteria in sterile saline.

  • Spread the bacterial inoculum uniformly over the surface of the agar plates.

  • Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Prepare solutions of the test compounds and the standard antibiotic in DMSO at a specific concentration (e.g., 1 mg/mL).

  • Add 100 µL of each test solution to the respective wells. A well with pure DMSO serves as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

The following table presents typical inhibition zone data for pyrazole-based Schiff base metal complexes against common bacterial strains.

CompoundConcentration (µg/mL)S. aureus (mm)E. coli (mm)
Schiff Base Ligand 10010-158-12
Cu(II) Complex 10018-2515-20
Ni(II) Complex 10016-2213-18
Co(II) Complex 10015-2012-17
Ciprofloxacin 10025-3022-28

Note: The metal complexes generally exhibit greater antibacterial activity than the free ligand.

Fluorescence Quenching Studies

Fluorescence quenching studies can be employed to investigate the binding interaction between the pyrazole-based ligands and metal ions. The quenching of the intrinsic fluorescence of the ligand upon the addition of a metal ion can indicate the formation of a complex.

Protocol for Fluorescence Quenching Titration

Materials:

  • Synthesized Schiff base ligand

  • Metal ion solutions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺)

  • Spectrofluorometer

  • Quartz cuvettes

  • Suitable solvent (e.g., Methanol-Water mixture)

Procedure:

  • Prepare a stock solution of the Schiff base ligand in the chosen solvent.

  • Record the fluorescence emission spectrum of the ligand solution at a fixed excitation wavelength.

  • Successively add small aliquots of the metal ion solution to the ligand solution in the cuvette.

  • After each addition, record the fluorescence emission spectrum.

  • The quenching of fluorescence intensity is monitored as a function of the metal ion concentration.

  • The data can be analyzed using the Stern-Volmer equation to determine the quenching constant.

Fluorescence_Quenching A Fluorophore (Schiff Base Ligand) C Ground State Complex (Non-fluorescent) A->C Binding B Quencher (Metal Ion) B->C D Fluorescence Quenching C->D

Caption: Static fluorescence quenching mechanism.
Representative Fluorescence Quenching Data

The interaction of pyrazole-based ligands with metal ions often follows a static quenching mechanism, indicating the formation of a ground-state complex. The binding constants (K) and the number of binding sites (n) can be determined from the fluorescence data.

Metal IonQuenching Constant (K_sv) (M⁻¹)Binding Constant (K) (M⁻¹)Number of Binding Sites (n)
Cu²⁺ 1.5 x 10⁴2.8 x 10⁴~1
Ni²⁺ 0.8 x 10⁴1.5 x 10⁴~1
Co²⁺ 1.1 x 10⁴2.0 x 10⁴~1
Zn²⁺ 0.5 x 10⁴0.9 x 10⁴~1

Note: The quenching efficiency and binding affinity can vary depending on the specific metal ion and the structure of the ligand.

Conclusion

The metal complexes of Schiff bases derived from this compound represent a promising class of compounds with significant potential in the development of new therapeutic agents. The straightforward synthesis, tunable electronic and steric properties, and enhanced biological activity upon complexation make them attractive targets for further investigation in medicinal and materials science. The protocols and representative data provided in these notes serve as a valuable resource for researchers initiating studies in this area.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the pyrazole ring system.[1][2] The reaction typically employs a Vilsmeier reagent, which is formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).

Q2: What are the starting materials for this synthesis?

The typical starting material for the Vilsmeier-Haack formylation is 1-(2-Methylphenyl)-1H-pyrazole. Alternatively, the target compound can be synthesized in a one-pot reaction from the corresponding hydrazone, for example, by reacting 2-methylphenylhydrazine with a suitable three-carbon carbonyl compound and subsequently treating the intermediate hydrazone with the Vilsmeier reagent.[3]

Q3: What are the critical safety precautions for the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is imperative to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The work-up procedure, which often involves quenching the reaction with ice, must be performed slowly and cautiously to manage the exothermic reaction.

Q4: How can I monitor the progress of the reaction?

The progress of the formylation reaction can be effectively monitored using thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., sodium bicarbonate solution), extracted with an organic solvent (e.g., ethyl acetate), and spotted on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the reaction's progression.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if reagents or glassware are not anhydrous.- Ensure all glassware is thoroughly dried (oven or flame-dried).- Use anhydrous DMF and freshly opened or properly stored POCl₃.- Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.
Incomplete Reaction: The reaction time or temperature may be insufficient, especially given the potential for steric hindrance from the ortho-methyl group.- Increase the reaction time and continue to monitor by TLC until the starting material is consumed.- Gradually and cautiously increase the reaction temperature (e.g., to 70-80 °C).- Consider using a moderate excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents).
Substrate Reactivity: The electron-donating nature of the methyl group on the phenyl ring should activate the pyrazole ring for electrophilic substitution. However, steric hindrance from the ortho-position might slightly impede the reaction.- Ensure optimal reaction conditions (temperature, time) are employed to overcome any steric hindrance.
Product Decomposition During Work-up: The aldehyde product may be sensitive to strongly acidic or basic conditions during the work-up procedure.- Neutralize the reaction mixture carefully with a saturated solution of a mild base like sodium bicarbonate or potassium carbonate, while keeping the temperature low with an ice bath.
Formation of Multiple Products/Side Reactions Over-reaction or Side Reactions: Using a large excess of the Vilsmeier reagent or excessively high temperatures can lead to the formation of undesired byproducts.- Optimize the stoichiometry of the Vilsmeier reagent. A 1.1 to 1.5 molar excess is often sufficient.- Maintain the recommended reaction temperature and avoid prolonged heating after the reaction is complete.
Reaction with Solvent: If a solvent other than DMF is used, it might react with the Vilsmeier reagent.- Use DMF as both the reagent and the solvent, or use a non-reactive, anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Difficulty in Product Purification Co-eluting Impurities: Unreacted starting material or side products may have similar polarities to the desired product, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.- Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.- Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.
Product is an Oil or Low-Melting Solid: The presence of impurities can depress the melting point and cause the product to be an oil.- Ensure complete removal of residual solvents under high vacuum.- Purify the product meticulously using column chromatography and/or recrystallization to remove impurities.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1-(2-Methylphenyl)-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a white solid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-(2-Methylphenyl)-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully onto crushed ice with vigorous stirring. Neutralize the aqueous solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (0-5°C) DMF->Vilsmeier Add POCl₃ dropwise POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture (Heat to 60-70°C) Vilsmeier->ReactionMix StartingMaterial 1-(2-Methylphenyl)-1H-pyrazole StartingMaterial->ReactionMix Quenching Quench with Ice Neutralize with NaHCO₃ ReactionMix->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield? CheckReagents Check Reagent Quality (Anhydrous?) Start->CheckReagents Yes ImpurityIssue Impurity Issues? Start->ImpurityIssue No CheckConditions Optimize Reaction Conditions (Temp/Time) CheckReagents->CheckConditions CheckWorkup Review Work-up Procedure (pH/Temp) CheckConditions->CheckWorkup Success Improved Yield CheckWorkup->Success OptimizeChroma Optimize Chromatography (Solvent/Stationary Phase) ImpurityIssue->OptimizeChroma Yes Failure Consult Further ImpurityIssue->Failure No Recrystallize Attempt Recrystallization OptimizeChroma->Recrystallize Recrystallize->Success

References

Technical Support Center: Purification of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Extraction Presence of acidic impurities (e.g., corresponding carboxylic acid from oxidation).Wash the crude organic extract with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic byproducts.[1]
Residual high-boiling point solvents from synthesis (e.g., DMF, DMSO).If the product is gummy, it may be due to residual solvent.[2] Perform multiple aqueous washes to remove water-soluble solvents like DMF or DMSO.[2]
Difficulty with Recrystallization Inappropriate solvent or solvent system.The choice of solvent is critical and depends on the specific pyrazole derivative's polarity.[3] Experiment with single solvents such as ethanol, methanol, or ethyl acetate, or mixed solvent systems like hexane/ethyl acetate.[3]
Product is not pure enough to crystallize.[2]The presence of impurities can inhibit crystallization.[2] Attempt a preliminary purification by column chromatography before recrystallization.
Oiling out instead of crystallization.The cooling process may be too rapid, or the solution may be too concentrated. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[3]
Poor Separation in Column Chromatography Incorrect eluent system.For pyrazole derivatives, a common eluent system is a mixture of hexane and ethyl acetate.[4] The polarity can be adjusted based on TLC analysis. A 19:1 hexane/ethyl acetate mixture has been successfully used for similar compounds.[4]
Compound streaking on the column.The compound may be too polar for the chosen eluent, or it could be interacting strongly with the silica gel. A small amount of a more polar solvent (e.g., methanol) or a few drops of triethylamine (if the compound is basic) can be added to the eluent.
Low Yield After Bisulfite Adduct Purification Incomplete formation of the bisulfite adduct.Use a freshly prepared, saturated aqueous solution of sodium bisulfite.[5] For aromatic aldehydes, methanol can be used as a co-solvent to improve contact between the aqueous and organic phases.[5]
Incomplete regeneration of the aldehyde.Ensure the pH of the aqueous layer is strongly basic (pH 12) during the regeneration step with sodium hydroxide to reverse the bisulfite addition.[5]
Decomposition of the aldehyde.For aldehydes with α,β-unsaturated bonds, dissolved sulfur dioxide (SO₂) gas can cause decomposition.[5] Using a non-polar organic layer can help mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: For aldehydes, purification via the formation of a sodium bisulfite adduct is a highly specific and effective method.[5] This technique allows for the separation of the aldehyde from non-aldehyde impurities. The aldehyde can then be regenerated from the aqueous adduct.[5] Column chromatography and recrystallization are also excellent and commonly used methods.

Q2: What are the best solvents for recrystallizing this compound?

A2: While the optimal solvent must be determined experimentally, common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[3] Mixed solvent systems, such as hexane/ethyl acetate or ethanol/water, are also frequently effective.[3]

Q3: How can I remove the corresponding carboxylic acid impurity?

A3: The carboxylic acid impurity, formed from the oxidation of the aldehyde, can be easily removed by washing the organic solution of the crude product with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] The carboxylate salt will be extracted into the aqueous layer.

Q4: My purified product is a gum or oil. How can I solidify it?

A4: A gummy or oily consistency often indicates the presence of residual solvents or impurities.[2] If residual high-boiling solvents like DMSO are suspected, extensive washing with water during the workup is necessary.[2] Further purification by column chromatography followed by recrystallization from an appropriate solvent system is recommended to obtain a solid product.

Q5: What stationary and mobile phases are recommended for column chromatography?

A5: Silica gel is the most common stationary phase for the purification of pyrazole derivatives.[4][6][7] A typical mobile phase is a mixture of hexane and ethyl acetate, with the ratio adjusted based on the polarity of the compound as determined by Thin Layer Chromatography (TLC).[4]

Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This protocol is adapted for the purification of an aromatic aldehyde.[5][8]

  • Adduct Formation : Dissolve the crude this compound in methanol (e.g., 5 mL). Transfer the solution to a separatory funnel. Add 1 mL of a freshly prepared saturated aqueous sodium bisulfite solution and shake the funnel vigorously for approximately 30 seconds.[5][8]

  • Extraction : Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) and shake again.[5][8] Separate the layers. The aldehyde bisulfite adduct will be in the aqueous phase.[9]

  • Regeneration of Aldehyde : Isolate the aqueous layer containing the bisulfite adduct. Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate).[5]

  • Add 50% sodium hydroxide (NaOH) solution dropwise while monitoring the pH. Continue adding until the pH of the aqueous layer is 12.[5]

  • Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase.

  • The organic layer can then be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the purified aldehyde.

Protocol 2: Column Chromatography
  • Adsorbent Preparation : Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane-rich hexane/ethyl acetate mixture).

  • Column Packing : Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles.

  • Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica gel containing the sample to the top of the column.

  • Elution : Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compound down the column.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection : In a test tube, add a small amount of the crude product and a few drops of a potential solvent. If it dissolves readily at room temperature, the solvent is too non-polar. If it is insoluble at room temperature, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution : Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid just dissolves.[3]

  • Decolorization (Optional) : If the solution is colored due to impurities, add a small amount of activated charcoal and heat briefly. Hot filter the solution to remove the charcoal.

  • Crystallization : Allow the hot solution to cool slowly to room temperature. Crystal formation should occur.[3] Further cooling in an ice bath can increase the yield.

  • Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying : Dry the purified crystals, for example, by air-drying or in a desiccator.[3]

Purification Workflow

PurificationWorkflow Crude Crude Product (this compound) Aqueous_Workup Aqueous Workup (Wash with NaHCO3) Crude->Aqueous_Workup Extraction Extraction with Organic Solvent Aqueous_Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification_Choice Assess Purity (TLC, NMR) Drying->Purification_Choice Column_Chromatography Column Chromatography (Silica, Hexane/EtOAc) Purification_Choice->Column_Chromatography Impure Bisulfite_Adduct Bisulfite Adduct Formation and Regeneration Purification_Choice->Bisulfite_Adduct Aldehyde-Specific Purification Needed Pure_Product Pure Product Purification_Choice->Pure_Product Sufficiently Pure Recrystallization Recrystallization (e.g., Ethanol or Hexane/EtOAc) Column_Chromatography->Recrystallization Column_Chromatography->Pure_Product Recrystallization->Pure_Product Bisulfite_Adduct->Pure_Product Impure Impure

Caption: A logical workflow for the purification of this compound.

References

Technical Support Center: Formylation of 1-(2-Methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formylation of 1-(2-Methylphenyl)-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research.[1] This guide is intended for researchers, scientists, and drug development professionals to help navigate potential challenges and side reactions during their experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formylation of 1-(2-Methylphenyl)-1H-pyrazole, which is typically carried out via the Vilsmeier-Haack reaction.

Q1: I am observing the formation of a significant amount of di-formylated product. How can I improve the selectivity for mono-formylation?

A1: Over-formylation is a common side reaction when the substrate is highly activated. To favor mono-formylation, consider the following adjustments:

  • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the 1-(2-Methylphenyl)-1H-pyrazole substrate. A ratio of 1:1 to 1.5:1 of the Vilsmeier reagent to the substrate is a recommended starting point for optimization.[2]

  • Temperature: Perform the addition of the substrate to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0 °C) to control the initial reactivity. The reaction can then be allowed to slowly warm to room temperature or be gently heated while monitoring its progress.

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent further formylation of the desired product.

  • Order of Addition: Adding the pyrazole substrate dropwise to the Vilsmeier reagent can help maintain a low concentration of the pyrazole and reduce the likelihood of di-formylation.

Q2: My reaction is not going to completion, and I am recovering a large amount of unreacted starting material. What could be the issue?

A2: Low conversion can be due to several factors related to the reaction setup and reagents:

  • Reagent Purity: The Vilsmeier-Haack reaction is sensitive to the purity of the reagents. Ensure that the N,N-Dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is of high purity. Old or improperly stored reagents can lead to decreased reactivity.

  • Reaction Temperature: While starting at a low temperature is recommended to control the reaction, the formylation of some less reactive substrates may require heating. If the reaction is sluggish at room temperature, consider gradually increasing the temperature to 60-80 °C and monitoring the progress.[3]

  • Vilsmeier Reagent Formation: Ensure that the Vilsmeier reagent is properly formed before the addition of the pyrazole. This is typically done by slowly adding POCl₃ to DMF at 0 °C and allowing it to stir for a short period.

  • Steric Hindrance: The 2-methylphenyl group introduces some steric bulk, which might slightly decrease the reactivity of the pyrazole. Allowing for a longer reaction time or a moderate increase in temperature might be necessary to achieve full conversion.

Q3: I have isolated an unexpected side product. What are the possibilities?

A3: Besides di-formylation, other side reactions can occur under Vilsmeier-Haack conditions:

  • Hydroxymethylation: At elevated temperatures, DMF can decompose to a small extent to generate formaldehyde in situ. This can lead to the formation of a minor hydroxymethylated side product.[4]

  • Chlorination: In substrates with susceptible functional groups (e.g., hydroxyl groups), the Vilsmeier reagent can act as a chlorinating agent.[5] While 1-(2-Methylphenyl)-1H-pyrazole itself is not prone to this, be mindful if you are using derivatives with other functional groups.

  • Incomplete Hydrolysis: The immediate product of the Vilsmeier-Haack reaction is an iminium salt. If the aqueous work-up is not performed correctly or is incomplete, you may isolate this salt instead of the desired aldehyde.[6][7] Ensure thorough hydrolysis by quenching the reaction mixture in an aqueous solution, often containing a base like sodium acetate or sodium carbonate, to facilitate the conversion of the iminium salt to the aldehyde.[2][8]

Q4: The purification of the final product is proving difficult. What are the common impurities and how can they be removed?

A4: Common impurities include unreacted starting material, di-formylated product, and residual DMF.

  • Chromatography: Column chromatography on silica gel is a standard and effective method for purifying the desired 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification, especially for removing minor impurities.

  • Washing: During the work-up, thoroughly wash the organic extracts with water and brine to remove the majority of the DMF and other water-soluble byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the formylation of 1-(2-Methylphenyl)-1H-pyrazole?

A1: The formylation of N-substituted pyrazoles via the Vilsmeier-Haack reaction is highly regioselective and occurs at the C4 position of the pyrazole ring.[9][10] This is due to the electronic properties of the pyrazole ring, where the C4 position is most susceptible to electrophilic aromatic substitution.

Q2: Can I use other formylating agents besides the DMF/POCl₃ system?

A2: Yes, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[2] Additionally, other formylation methods like the Duff reaction could be explored, although the Vilsmeier-Haack reaction is the most commonly employed for pyrazoles.

Q3: How does the 2-methylphenyl substituent affect the reaction?

A3: The 2-methylphenyl group is an electron-donating group, which activates the pyrazole ring towards electrophilic substitution, thus facilitating the formylation reaction. However, its position might introduce some steric hindrance, which could necessitate slightly more forcing reaction conditions (e.g., longer reaction times or higher temperatures) compared to an unsubstituted N-phenylpyrazole.

Quantitative Data Summary

The yield of the desired this compound can vary based on the reaction conditions. Below is a table summarizing typical conditions and expected yields based on literature for analogous N-arylpyrazoles.

SubstrateReagent Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield of 4-formyl product (%)Reference
1-Phenyl-3-aryl-1H-pyrazole1 : excess : 30 → 705-6Good[3]
1-Phenyl-3-(p-tolyl)-1H-pyrazole1 : excess : excess0 → RT2-576[11]
1,3-Disubstituted 5-chloro-1H-pyrazoles1 : 6 : 41201-2.552-67[4]
1-Aryl-3-(pyran-3-yl)pyrazoles1 : excess : 2.2Not specifiedNot specifiedGood[12]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 1-(2-Methylphenyl)-1H-pyrazole

This protocol is a generalized procedure and may require optimization for specific experimental setups.

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction:

    • Dissolve 1-(2-Methylphenyl)-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane.

    • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to stir at room temperature or heat to 60-70 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium carbonate (3-5 equivalents).

    • Stir the resulting mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizations

Vilsmeier_Haack_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+Cl- DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrazole 1-(2-Methylphenyl)-1H-pyrazole Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product + H2O (Work-up)

Caption: Vilsmeier-Haack formylation of 1-(2-Methylphenyl)-1H-pyrazole.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents Check Reagent Purity (Anhydrous DMF, Pure POCl3) start->check_reagents check_stoichiometry Verify Stoichiometry (1-1.5 eq. Vilsmeier Reagent) check_reagents->check_stoichiometry [Reagents OK] optimize Systematically Optimize Conditions check_reagents->optimize [Reagents Impure] check_temp Optimize Temperature (Initial cooling, possible heating) check_stoichiometry->check_temp [Stoichiometry OK] check_stoichiometry->optimize [Incorrect Ratio] check_workup Ensure Proper Work-up (Complete hydrolysis of iminium salt) check_temp->check_workup [Temperature OK] check_temp->optimize [Suboptimal Temp] check_workup->optimize [Work-up OK] check_workup->optimize [Incomplete Hydrolysis]

Caption: Troubleshooting workflow for formylation side reactions.

Side_Reaction_DiFormylation Mono_Product Mono-formylated Product (Desired) Di_Product Di-formylated Product (Side Product) Mono_Product->Di_Product + Vilsmeier Reagent Excess_Reagent Excess Vilsmeier Reagent Excess_Reagent->Di_Product

Caption: Formation of di-formylated side product from excess reagent.

References

Overcoming solubility issues of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid, appearing as white needles with a melting point of 64-70 °C.[1] Based on data for structurally similar pyrazole-4-carbaldehyde derivatives, it is expected to have low solubility in aqueous solutions and nonpolar organic solvents. It is generally soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]

Q2: What are the potential biological activities of this compound?

A2: Pyrazole derivatives are a significant class of compounds in medicinal chemistry with a broad spectrum of biological activities.[3][4] Derivatives of this compound have potential applications as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2][5] Some pyrazole derivatives have been shown to inhibit signaling pathways such as the MAP kinase pathway and induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[4][6]

Q3: What safety precautions should be taken when handling this compound?

A3: As with any chemical reagent, it is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For specific handling and disposal guidelines, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems encountered when dissolving this compound for in vitro and in vivo experiments.

Issue 1: Compound precipitates out of solution upon addition to aqueous media.
  • Cause: The compound has low aqueous solubility, and the addition to a largely aqueous environment causes it to crash out of the initial solvent.

  • Solution 1: Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or DMF. Then, dilute this stock solution stepwise into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤ 0.5% v/v for cell-based assays).

  • Solution 2: pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous medium can enhance solubility. However, the structure of this compound does not suggest significant pH-dependent solubility.

  • Solution 3: Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used to increase the solubility of hydrophobic compounds in aqueous media. It is crucial to determine the critical micelle concentration (CMC) and use a concentration below this to avoid unwanted biological effects.

Issue 2: The compound does not fully dissolve in the chosen organic solvent.
  • Cause: The selected solvent may not be optimal for this specific compound, or the concentration may be too high.

  • Solution 1: Solvent Screening: Test the solubility in a range of solvents to find the most suitable one. A summary of expected solubility is provided in the table below.

  • Solution 2: Gentle Heating and Sonication: Applying gentle heat (e.g., 37°C) or using a sonicator can help to dissolve the compound. Be cautious with heating, as it can degrade thermally sensitive compounds.

Data Presentation: Expected Solubility Profile

The following table summarizes the expected solubility of this compound in common laboratory solvents based on the properties of similar pyrazole derivatives.

SolventExpected SolubilityNotes
WaterInsolubleLow solubility in aqueous buffers is anticipated.
EthanolSparingly SolubleMay require heating or co-solvents for higher concentrations.
MethanolSparingly SolubleSimilar to ethanol, solubility may be limited.
Dimethyl Sulfoxide (DMSO)SolubleA good choice for preparing high-concentration stock solutions.
Dimethylformamide (DMF)SolubleAnother suitable solvent for creating stock solutions.[2]
Dichloromethane (DCM)Moderately SolubleMay be used for extractions and some reaction setups.
AcetoneModerately SolubleCan be a useful solvent for certain applications.

Experimental Protocols

Protocol for Solubilization using a Co-solvent Method for In Vitro Assays
  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound.

    • Add 537 µL of 100% DMSO to the solid to create a 100 mM stock solution.

    • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming to 37°C in a water bath can be applied if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • For a final assay concentration of 10 µM in a total volume of 1 mL of cell culture medium, perform a serial dilution.

    • First, dilute the 100 mM stock solution 1:100 in sterile PBS or cell culture medium to create a 1 mM intermediate solution.

    • Then, add 10 µL of the 1 mM intermediate solution to 990 µL of the final assay medium.

    • Ensure the final DMSO concentration is below the tolerance level of your experimental system (e.g., <0.5%).

Mandatory Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Need to dissolve This compound stock_prep Prepare high concentration stock in DMSO or DMF start->stock_prep dissolved_stock Is the compound fully dissolved in the stock? stock_prep->dissolved_stock heat_sonicate Apply gentle heat (37°C) and/or sonication dissolved_stock->heat_sonicate No add_to_aqueous Add stock solution to aqueous medium dissolved_stock->add_to_aqueous Yes heat_sonicate->dissolved_stock precipitate_check Does the compound precipitate? add_to_aqueous->precipitate_check success Success: Compound is in solution precipitate_check->success No troubleshoot Troubleshooting Options precipitate_check->troubleshoot Yes use_cosolvent Decrease final concentration or increase co-solvent percentage troubleshoot->use_cosolvent use_surfactant Add a biocompatible surfactant (e.g., Tween-80) troubleshoot->use_surfactant change_solvent Try a different primary solvent for the stock troubleshoot->change_solvent use_cosolvent->add_to_aqueous use_surfactant->add_to_aqueous change_solvent->stock_prep

Caption: A flowchart for systematically addressing solubility challenges.

Potential Signaling Pathway Involvement

G ext_stimulus External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_stimulus->receptor ras RAS receptor->ras raf RAF (e.g., BRAF) ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription proliferation Cell Proliferation, Survival, Inflammation transcription->proliferation compound 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde (Potential Inhibitor) compound->raf Inhibition

Caption: A potential mechanism of action via the MAPK/ERK signaling pathway.

References

Optimizing reaction conditions for derivatization of pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of pyrazole-4-carbaldehyde. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing pyrazole-4-carbaldehyde?

A1: Pyrazole-4-carbaldehyde is a versatile building block. The most common derivatization strategies involve reactions of the aldehyde group, including:

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetic esters) to form substituted alkenes. This is a robust method for C-C bond formation.[1][2]

  • Reductive Amination: A two-step or one-pot reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.[3][4]

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Baylis-Hillman Reaction: A DABCO-catalyzed reaction with activated alkenes to produce allylic alcohols.[4]

  • Cyclocondensation Reactions: Used as a key component in multi-component reactions to build more complex heterocyclic systems like pyrazolopyridines.[1]

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a pyrazole-4-carboxylic acid or reduced to a (pyrazol-4-yl)methanol, providing access to further functionalization.[4]

Q2: How do I choose the appropriate catalyst for my derivatization reaction?

A2: Catalyst selection is critical and depends on the reaction type:

  • For Knoevenagel Condensation: Weakly basic catalysts are typically used to avoid self-condensation of the aldehyde.[2] Common choices include piperidine, ammonium carbonate, or other mild amines.[1][5]

  • For Reductive Amination: The reaction is often performed in one pot. A mild reducing agent that does not reduce the starting aldehyde but reduces the intermediate iminium ion is required. Sodium triacetoxyborohydride (STAB) is a very common and effective choice.[3]

  • For Baylis-Hillman Reactions: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is the classic catalyst for this transformation.[4]

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting pyrazole-4-carbaldehyde and any other starting reagents, you can visually track the consumption of reactants and the appearance of the product spot. Using a UV lamp for visualization is typically effective due to the aromatic nature of the pyrazole core. Staining with agents like potassium permanganate can also be used if the product is not UV-active.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Troubleshooting Knoevenagel Condensation

Q: My Knoevenagel condensation reaction shows low or no product yield. What are the likely causes and solutions?

A: Low or no yield in a Knoevenagel condensation is a common issue. The following flowchart and table outline potential causes and corrective actions.

Caption: Troubleshooting logic for low-yield Knoevenagel condensations.

Potential Cause Troubleshooting Steps & Solutions
Inactive or Inappropriate Catalyst 1. Use a fresh catalyst: Mild bases like piperidine or ammonium carbonate can degrade over time.[5] 2. Optimize catalyst loading: Typically, 10-20 mol% is sufficient. Too much or too little can be detrimental.[6]
Poor Solubility of Reactants 1. Change the solvent system: While ethanol is common, a 1:1 mixture of water and ethanol can improve the solubility of both the pyrazole aldehyde and catalysts like ammonium carbonate, leading to significantly higher yields.[5][6]
Insufficient Reaction Temperature 1. Increase the temperature: Many Knoevenagel reactions proceed well at room temperature, but some may require gentle heating or reflux to initiate.[5]
Insufficient Reaction Time 1. Extend the reaction time: Monitor the reaction by TLC over a longer period. Some reactions can be slow to start.
Deactivated Methylene Compound 1. Check the pKa: The active methylene compound must have a low enough pKa for the mild base to deprotonate it. Malononitrile and cyanoacetates are typically reactive enough.

Q: I am observing the formation of multiple side products. How can I improve the selectivity?

A: Side product formation often results from a catalyst that is too strong or harsh reaction conditions.

  • Use a Milder Catalyst: If you are using a strong base, it could be causing self-condensation of the pyrazole-4-carbaldehyde. Switch to a weaker amine catalyst like ammonium carbonate.[6]

  • Lower the Reaction Temperature: Running the reaction at room temperature or even cooling it can often reduce the rate of side reactions relative to the desired condensation.

  • Check Purity of Starting Materials: Impurities in the starting aldehyde or active methylene compound can lead to unexpected products.

Troubleshooting Reductive Amination

Q: My reductive amination reaction is returning only the starting aldehyde or the intermediate imine. What went wrong?

A: This is a classic issue in one-pot reductive aminations and usually points to a problem with the reducing agent.

Potential Cause Troubleshooting Steps & Solutions
Inactive Reducing Agent 1. Use fresh reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic and can decompose upon storage. Use a freshly opened bottle or a well-stored sample.[3] 2. Ensure anhydrous conditions: The reaction should be run under an inert atmosphere (N₂ or Ar) with dry solvents, as water will quench the reducing agent.
Incorrect pH 1. Add acetic acid: Imine/iminium ion formation is catalyzed by acid. A small amount of glacial acetic acid is often added to facilitate this step, which is necessary before reduction can occur.
Reaction Temperature Too Low 1. Allow sufficient time at room temperature: While some reductions are fast, others may require several hours to overnight for complete conversion. Gentle heating can be attempted, but may lead to side products.

Q: The reaction is producing the alcohol (from reduction of the aldehyde) instead of the desired amine. How can I prevent this?

A: This indicates your reducing agent is too reactive or the imine formation is too slow.

  • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen for this reaction because it is slow to reduce aldehydes but readily reduces the intermediate iminium ion.[3] If you are using a stronger agent like sodium borohydride (NaBH₄), you will likely see significant aldehyde reduction.

  • Promote Imine Formation: As mentioned above, adding a catalytic amount of acetic acid can accelerate imine formation, allowing it to be trapped and reduced before the aldehyde is attacked.

Quantitative Data Summary

The choice of solvent and catalyst loading is critical for optimizing the Knoevenagel condensation. The following data is adapted from studies on the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malononitrile.[5][6]

Table 1: Effect of Solvent System on Knoevenagel Condensation Yield Conditions: 1 mmol pyrazole aldehyde, 1 mmol malononitrile, 20 mol% (NH₄)₂CO₃, 10 mL solvent, reflux.

EntrySolvent System (10 mL)Time (min)Yield (%)
1Water2065
2Ethanol2078
3Water:Ethanol (1:1) 10 94
4Dichloromethane (DCM)3050
5Acetonitrile2560

Table 2: Effect of Catalyst Loading on Yield Conditions: 1 mmol pyrazole aldehyde, 1 mmol malononitrile, 10 mL Water:Ethanol (1:1), reflux.

EntryCatalyst [(NH₄)₂CO₃]Time (min)Yield (%)
1None60< 10
210 mol%3060
320 mol% 10 94
430 mol%1092

Experimental Protocols & Workflows

The diagram below illustrates a general workflow for optimizing the derivatization of pyrazole-4-carbaldehyde.

Caption: General workflow for optimizing pyrazole-4-carbaldehyde derivatization.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes a highly efficient, green synthesis of 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile.[5]

Materials:

  • 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol, 246.3 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Ammonium Carbonate [(NH₄)₂CO₃] (0.2 mmol, 19.2 mg)

  • Ethanol (5 mL)

  • Deionized Water (5 mL)

  • 50 mL Round-bottom flask

  • Magnetic stirrer and reflux condenser

Procedure:

  • To a 50 mL round-bottom flask, add the pyrazole aldehyde (1 mmol), malononitrile (1 mmol), and the water-ethanol (1:1) mixture (10 mL).

  • Stir the mixture for 3-5 minutes at room temperature to ensure all components are well-mixed.

  • Add the ammonium carbonate catalyst (20 mol%) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 10-15 minutes.

  • Once the starting aldehyde is consumed, remove the heat source and allow the mixture to cool to room temperature.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) to remove any remaining catalyst.

  • Dry the product under vacuum to yield the desired substituted alkene. Further purification by recrystallization is typically not necessary.

Protocol 2: Reductive Amination with Morpholine

This protocol provides a general method for the direct reductive amination of a pyrazole-4-carbaldehyde with a secondary amine.[3]

Materials:

  • 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde (or other pyrazole-4-carbaldehyde) (1.0 mmol)

  • Morpholine (1.1 mmol)

  • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (10 mL)

  • Round-bottom flask and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Add the pyrazole-4-carbaldehyde (1.0 mmol) and anhydrous 1,2-dichloroethane (10 mL) to a dry round-bottom flask under an inert atmosphere.

  • Add morpholine (1.1 mmol) to the solution and stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several hours to reach completion (typically 4-12 hours).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

  • Stir the two-phase mixture vigorously for 20 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the pure tertiary amine product.

References

Stability of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at room temperature?

A1: this compound is generally a stable crystalline solid under standard laboratory conditions (room temperature, protected from light and moisture).[1] However, its long-term stability should be monitored, especially if it is not in a pure, crystalline form.

Q2: How does this compound behave under acidic conditions?

A2: Under strongly acidic conditions, the pyrazole ring may be susceptible to protonation.[2][3] While the pyrazole ring itself is relatively resistant to cleavage, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to degradation. The aldehyde functional group is generally stable to acid-catalyzed hydration to form a hydrate, which is a reversible process.[4][5]

Q3: What is the expected stability of this compound under basic conditions?

A3: Aromatic aldehydes lacking an alpha-hydrogen, such as this compound, are susceptible to the Cannizzaro reaction under strong basic conditions.[1][6][7][8] This is a disproportionation reaction where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.[6][7][8] Therefore, significant degradation can be expected in the presence of strong bases like sodium hydroxide or potassium hydroxide, especially with heating.[1][7] The pyrazole ring itself is generally stable under basic conditions, although very strong bases can lead to ring-opening reactions.[2][9]

Q4: Are there any other conditions that might affect the stability of this compound?

A4: Yes, like many organic molecules, this compound may be sensitive to oxidation, light (photolysis), and high temperatures.[10] Oxidizing agents can potentially convert the aldehyde group to a carboxylic acid. Exposure to UV light may also induce degradation. It is recommended to store the compound in a cool, dark place and under an inert atmosphere if possible.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Unexpected peaks in chromatogram after storage in solution. Degradation of the compound.Prepare fresh solutions for immediate use. If storage is necessary, store at low temperatures (-20°C or -80°C) and protect from light. Consider using a different solvent system.
Low assay value in a formulation. Instability in the formulation matrix (e.g., interaction with excipients, pH of the medium).Conduct compatibility studies with excipients. Adjust the pH of the formulation to a neutral or slightly acidic range. Add antioxidants if oxidative degradation is suspected.
Discoloration of the solid compound over time. Possible oxidation or photodecomposition.Store the compound in an amber vial, under an inert atmosphere (e.g., nitrogen or argon), and at a reduced temperature.
Inconsistent results in bioassays. Degradation of the compound in the assay buffer.Check the pH of the assay buffer. If it is basic, the compound may be degrading via the Cannizzaro reaction. Consider using a buffer with a neutral or slightly acidic pH. Run a time-course experiment to assess the compound's stability in the assay medium.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for determining the intrinsic stability of a compound.[10] Below are typical protocols for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation.[11][12]

1. Acid Hydrolysis

  • Protocol: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 N HCl.

  • Conditions: Incubate the solution at 60°C for 24-48 hours.

  • Analysis: At various time points, withdraw an aliquot, neutralize it with 0.1 N NaOH, and analyze by a stability-indicating HPLC method.

2. Base Hydrolysis

  • Protocol: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 N NaOH.

  • Conditions: Keep the solution at room temperature and monitor the reaction closely due to the potential for a rapid Cannizzaro reaction. A shorter time frame (e.g., 1-8 hours) may be sufficient.

  • Analysis: At various time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and analyze by HPLC.

3. Oxidative Degradation

  • Protocol: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

  • Conditions: Store the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the sample by HPLC at different time intervals.

4. Thermal Degradation

  • Protocol: Place the solid compound in a controlled temperature oven.

  • Conditions: Heat at 80°C for 7 days.

  • Analysis: Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

5. Photolytic Degradation

  • Protocol: Expose the solid compound and a solution of the compound to a calibrated light source.

  • Conditions: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples by HPLC.

Representative Data from Forced Degradation Studies

The following table illustrates the type of data that might be obtained from forced degradation studies. Note that this is representative data and not actual experimental results.

Stress Condition % Degradation Major Degradation Products (Hypothetical) Comments
0.1 N HCl, 60°C, 48h8%Minor impuritiesRelatively stable to acidic conditions.
0.1 N NaOH, RT, 8h18%1-(2-Methylphenyl)-1H-pyrazole-4-carboxylic acid, (1-(2-methylphenyl)-1H-pyrazol-4-yl)methanolEvidence of Cannizzaro reaction.
3% H₂O₂, RT, 24h12%1-(2-Methylphenyl)-1H-pyrazole-4-carboxylic acidOxidation of the aldehyde group.
Solid, 80°C, 7 days< 5%Minor impuritiesThermally stable in solid form.
Photolytic15%Several minor peaksSusceptible to photodegradation.

Visualizations

Experimental Workflow for Forced Degradation Study

G Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare stock solution of This compound acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (0.1 N NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (Solid, 80°C) prep->thermal photo Photolytic (UV/Vis light) prep->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (for acid/base samples) sampling->neutralize if applicable hplc HPLC Analysis sampling->hplc neutralize->hplc data Quantify Degradation hplc->data pathway Identify Degradation Pathways data->pathway

Caption: Workflow for a forced degradation study.

Troubleshooting Logic for Compound Instability

G Troubleshooting Compound Instability start Instability Observed (e.g., new peaks, low assay) cond Under what condition? start->cond basic Basic pH (e.g., > 8) cond->basic Basic acidic Acidic pH (e.g., < 5) cond->acidic Acidic light Light Exposure cond->light Light oxidant Presence of Oxidants cond->oxidant Oxidizing sol_base Suspect Cannizzaro Reaction. - Buffer to neutral pH - Work at lower temp - Limit exposure time basic->sol_base sol_acid Possible slow hydrolysis/degradation. - Buffer to neutral pH - Store at low temp acidic->sol_acid sol_light Photodegradation likely. - Use amber vials - Protect from light light->sol_light sol_oxidant Oxidation of aldehyde. - Degas solvents - Use antioxidants - Store under inert gas oxidant->sol_oxidant

Caption: Troubleshooting logic for compound instability.

References

Technical Support Center: Synthesis of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack formylation of 1-(2-Methylphenyl)-1H-pyrazole, particularly during scale-up efforts.

Issue 1: Low or No Yield of the Desired Product

  • Question: My Vilsmeier-Haack reaction is resulting in a low yield or no this compound. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield is a frequent challenge that can often be attributed to several critical factors:

    • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents (DMF, POCl₃) or glassware will quench the reagent, halting the reaction. It is crucial to use anhydrous solvents and properly dried glassware.

    • Inadequate Temperature Control: The formation of the Vilsmeier reagent is exothermic.[1] If the temperature is not controlled, the reagent can decompose. Similarly, the formylation reaction itself can be exothermic. Maintaining a low temperature (typically 0-10 °C) during reagent formation and the initial reaction phase is critical.[1]

    • Substrate Reactivity: The reactivity of the pyrazole ring can be influenced by the substituent on the nitrogen atom. While the 2-methylphenyl group is generally activating, other factors might impede the reaction.

    • Impure Reagents: The purity of the starting 1-(2-Methylphenyl)-1H-pyrazole, DMF, and POCl₃ is paramount. Impurities can lead to side reactions and lower the yield.

Issue 2: Formation of Significant Byproducts

  • Question: I am observing significant impurities alongside my desired product on TLC and NMR. What are these byproducts and how can I minimize them?

  • Answer: Several byproducts can form during the Vilsmeier-Haack reaction. Common culprits include:

    • Di-formylated Products: Over-formylation can occur if an excess of the Vilsmeier reagent is used or if the reaction is left for too long. Careful control of the stoichiometry of the Vilsmeier reagent to the pyrazole substrate is essential. A 1.1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point for optimization.

    • Chlorinated Byproducts: The Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated pyrazole derivatives. This side reaction is more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help minimize chlorination.

    • Hydroxymethylated Byproducts: Under certain conditions, particularly with prolonged heating in DMF, hydroxymethylation of the pyrazole ring can occur as a side reaction.[2]

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I am struggling to isolate and purify the this compound from the reaction mixture. What are the best practices for work-up and purification on a larger scale?

  • Answer: Effective work-up and purification are critical for obtaining a high-purity product.

    • Quenching: The reaction should be carefully quenched by pouring the reaction mixture into a cold aqueous solution of a base, such as sodium carbonate or sodium hydroxide, to neutralize the acidic components and hydrolyze the intermediate iminium salt. This should be done slowly and with vigorous stirring to manage any exotherm.

    • Extraction: After quenching, the product is typically extracted with an organic solvent like ethyl acetate or dichloromethane. Multiple extractions will ensure a good recovery of the product.

    • Recrystallization: Recrystallization is a highly effective method for purifying the final product.[3] Common solvents to try are ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane.[3]

    • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed.[4] A common eluent system is a gradient of ethyl acetate in hexane.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack synthesis of this compound?

A1: The primary safety concerns during scale-up revolve around the exothermic nature of the reaction and the handling of hazardous reagents like phosphorus oxychloride (POCl₃).[1] Key concerns include:

  • Thermal Runaway: The reaction between DMF and POCl₃ to form the Vilsmeier reagent is highly exothermic.[1] On a large scale, inadequate heat dissipation can lead to a thermal runaway.

  • Reagent Handling: POCl₃ is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Quenching: The quenching of the reaction mixture with an aqueous base is also exothermic and can lead to a rapid release of gas. Slow and controlled addition to a well-stirred, cooled base solution is crucial.

Q2: How can the exothermic nature of the Vilsmeier-Haack reaction be managed during scale-up?

A2: Managing the exotherm is critical for a safe and successful scale-up. Strategies include:

  • Slow Addition: Controlled, slow addition of POCl₃ to DMF at a low temperature (0-5 °C) is essential.

  • Efficient Cooling: The reactor must have adequate cooling capacity to dissipate the heat generated during both the Vilsmeier reagent formation and the formylation reaction.

  • Reverse Addition: In some cases, adding the substrate to the pre-formed Vilsmeier reagent can offer better control. However, for highly reactive substrates, adding the Vilsmeier reagent dropwise to the substrate solution is often preferred to avoid localized high concentrations of the reagent.

Q3: What are the common impurities encountered in the synthesis, and how can they be minimized?

A3: Common impurities may include unreacted starting material, di-formylated product, and chlorinated byproducts. To minimize these:

  • Control of Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry can favor the formation of the desired product.

  • Monitoring the Reaction: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Purification Methods: A combination of aqueous work-up, recrystallization, and/or column chromatography is often necessary to achieve high purity.[3][4]

Data Presentation

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution (Illustrative)

Vilsmeier Reagent : Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: This data is illustrative for a generic activated aromatic compound and serves as a guideline for optimization.

Table 2: Recommended Solvents for Purification

Purification MethodSolvent/Solvent SystemPolarityNotes
RecrystallizationEthanol, IsopropanolProticGood for moderately polar pyrazole derivatives.[3]
Ethyl Acetate / HexaneMixedAllows for fine-tuning of polarity for optimal crystallization.[3]
Column ChromatographyEthyl Acetate in Hexane (gradient)MixedEffective for separating impurities with different polarities.[4][5]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10 °C.[1] Stir the resulting mixture at 0 °C for 30 minutes. The mixture should become a yellowish, crystalline mass.

  • Formylation: Dissolve 1-(2-Methylphenyl)-1H-pyrazole (1 equivalent) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium carbonate with vigorous stirring. Continue stirring until the intermediate is fully hydrolyzed and the pH is basic (pH > 9).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[3][5]

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product 1-(2-Methylphenyl)-1H-pyrazole 1-(2-Methylphenyl)-1H-pyrazole Formylation Formylation 1-(2-Methylphenyl)-1H-pyrazole->Formylation DMF DMF Vilsmeier Reagent Formation Vilsmeier Reagent Formation DMF->Vilsmeier Reagent Formation POCl3 POCl3 POCl3->Vilsmeier Reagent Formation Vilsmeier Reagent Formation->Formylation Quenching & Hydrolysis Quenching & Hydrolysis Formylation->Quenching & Hydrolysis Extraction Extraction Quenching & Hydrolysis->Extraction Recrystallization / Chromatography Recrystallization / Chromatography Extraction->Recrystallization / Chromatography Pure Product Pure Product Recrystallization / Chromatography->Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impurities? Check_Moisture Check for Moisture (Anhydrous Conditions) Start->Check_Moisture Yes Check_Temp Verify Temperature Control (0-10 °C) Start->Check_Temp Yes Check_Stoichiometry Adjust Reagent Stoichiometry (1.1-1.5 eq. Vilsmeier) Start->Check_Stoichiometry Yes Check_Purity Ensure Reagent Purity Check_Moisture->Check_Purity Optimize_Time Optimize Reaction Time (TLC/HPLC Monitoring) Check_Temp->Optimize_Time Check_Stoichiometry->Optimize_Time Purification Optimize Purification (Recrystallization/Chromatography) Check_Purity->Purification Optimize_Time->Purification Success Improved Yield & Purity Purification->Success

Caption: Troubleshooting logic for synthesis optimization.

References

By-product analysis in the synthesis of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde. The following information addresses common issues, by-product analysis, and purification strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reagents?

The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group (-CHO) onto an electron-rich pyrazole ring. The key reagents are the Vilsmeier reagent, which is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][4]

Q2: I am observing a low yield of the desired product. What are the potential causes and how can I improve it?

Low yields in the Vilsmeier-Haack formylation can stem from several factors:

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture and will decompose in its presence. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Reagent Quality: The purity of DMF and POCl₃ is critical. Using freshly distilled or high-purity reagents is recommended.

  • Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C).[1] However, the formylation step itself might require heating to proceed at a reasonable rate. The optimal temperature should be determined empirically, but temperatures around 60-80°C are often employed.[5]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate can significantly impact the yield. An excess of the Vilsmeier reagent is often used, but a large excess may lead to the formation of by-products.[1][5]

Q3: My reaction mixture has turned into a dark, tarry residue. What could be the reason for this?

The formation of a dark, tarry residue is a common issue and is often indicative of:

  • Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to polymerization and decomposition of the starting material and/or product.[1]

  • Impurities: The presence of impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.[1]

  • Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can contribute to product degradation.

To mitigate this, ensure strict temperature control, use high-purity reagents, and monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[1]

Q4: I see multiple spots on my TLC plate after the reaction. What are the likely by-products?

The presence of multiple spots on a TLC plate suggests the formation of by-products. In the synthesis of this compound, potential by-products include:

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 1-(2-Methylphenyl)-1H-pyrazole.

  • Regioisomers: While formylation of 1-substituted pyrazoles typically occurs at the 4-position, the formation of other regioisomers, although less common, is possible depending on the substrate and reaction conditions.

  • Di-formylated Products: Under harsh conditions or with a large excess of the Vilsmeier reagent, di-formylation of the phenyl ring could potentially occur, though this is less likely for a deactivated ring.

  • Products of Side Reactions: Other side reactions, such as chlorination of the pyrazole ring, have been observed in some Vilsmeier-Haack reactions.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive Vilsmeier reagent (due to moisture).Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[1]
Low reactivity of the substrate.Increase the excess of the Vilsmeier reagent. Gradually increase the reaction temperature (e.g., to 70-80 °C) while monitoring by TLC.[1]
Formation of Dark, Tarry Residue Reaction overheating.Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath.[1]
Impurities in starting materials or solvents.Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products on TLC Incomplete reaction.Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature.[1]
Formation of by-products.Optimize the stoichiometry of the Vilsmeier reagent. Avoid using a large excess. Purify the crude product using column chromatography on silica gel or recrystallization.
Difficulty in Product Isolation Product is water-soluble.During aqueous work-up, saturate the aqueous layer with NaCl to decrease the polarity and extract with a more polar organic solvent.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Experimental Protocols for By-product Analysis

Protocol 1: By-product Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile by-products.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[6]

GC-MS Parameters (Example):

Parameter Value
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.0 mL/min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Data Analysis: Analyze the mass spectrum of each separated peak. The molecular ion peak will indicate the molecular weight of the compound, and the fragmentation pattern can be used to elucidate its structure. Compare the obtained spectra with a mass spectral library for tentative identification.

Protocol 2: Identification of Regioisomers by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of isomers.

Sample Preparation: Dissolve 5-10 mg of the purified by-product or crude mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

NMR Experiments:

  • ¹H NMR: Provides information on the proton environment. The chemical shifts and coupling constants of the pyrazole and phenyl protons will differ between regioisomers.

  • ¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts of the pyrazole carbons are particularly sensitive to the substitution pattern.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for definitive structural assignment.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for identifying connectivity across the pyrazole ring and to the phenyl substituent.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can be used to confirm the relative positions of substituents. For example, a NOESY correlation between the N-methyl protons and the ortho-protons of the phenyl ring would confirm the 1,2-substitution pattern.[8]

Visualizations

Experimental Workflow for By-product Analysis

experimental_workflow cluster_synthesis Synthesis cluster_analysis By-product Analysis synthesis Synthesis of 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde crude_product Crude Product synthesis->crude_product tlc TLC Analysis crude_product->tlc column_chromatography Column Chromatography tlc->column_chromatography Multiple spots isolated_byproduct Isolated By-product column_chromatography->isolated_byproduct gc_ms GC-MS Analysis isolated_byproduct->gc_ms nmr NMR Analysis (¹H, ¹³C, 2D) isolated_byproduct->nmr structure_elucidation Structure Elucidation gc_ms->structure_elucidation nmr->structure_elucidation

Caption: Workflow for the analysis and identification of by-products.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Product check_reagents Check Reagent Quality (Anhydrous solvents, fresh POCl₃) start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK improve_reagents Use anhydrous solvents and freshly distilled reagents. check_reagents->improve_reagents Reagents not optimal optimize_stoich Optimize Reagent Stoichiometry optimize_temp->optimize_stoich No improvement end Improved Yield optimize_temp->end Yield improves optimize_stoich->start No improvement optimize_stoich->end Yield improves improve_reagents->start increase_temp Gradually increase temperature (e.g., to 60-80 °C). increase_temp->optimize_temp adjust_ratio Vary the molar ratio of Vilsmeier reagent to substrate. adjust_ratio->optimize_stoich

Caption: Decision tree for troubleshooting low product yield.

References

How to prevent dimerization of pyrazole-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of pyrazole-4-carbaldehyde derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental work, with a specific focus on preventing undesired dimerization.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-4-carbaldehyde synthesis is resulting in a low yield and a significant, less-polar byproduct. What is likely happening?

A1: A common issue in the synthesis of pyrazole-4-carbaldehydes, especially those with an unsubstituted N-H group, is self-condensation or dimerization.[1][2] This side reaction reduces the availability of the aldehyde for the desired reaction, leading to lower yields.[1] The dimer is typically less polar than the monomeric aldehyde, causing it to appear as a different spot on a TLC plate.

Q2: How can I confirm that the byproduct is a dimer?

A2: The most definitive methods for structure elucidation are spectroscopic. You can typically identify a dimer by:

  • Mass Spectrometry (MS): The dimer will have a mass-to-charge ratio (m/z) that is double that of the expected monomeric product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the dimer will be more complex than the monomer's. You may observe the disappearance of the characteristic aldehyde proton signal (~9-10 ppm) and the pyrazole N-H proton, replaced by new signals corresponding to the dimer's structure.

  • X-ray Crystallography: If you can obtain a suitable crystal, X-ray crystallography can provide the unambiguous structure of the byproduct.[3][4]

Q3: What is the most probable mechanism for dimerization of N-H pyrazole-4-carbaldehydes?

A3: The most likely pathway involves the nucleophilic attack of the pyrazole's secondary amine (N-H) from one molecule onto the electrophilic carbonyl carbon of the aldehyde group of another molecule. This can lead to the formation of a stable cyclic hemiaminal ether dimer. This process is often reversible and is influenced by factors such as concentration, temperature, and pH.

Troubleshooting Guide: Preventing Dimerization

This guide provides a systematic approach to minimizing and preventing the formation of pyrazole-4-carbaldehyde dimers during synthesis and handling.

Step 1: Initial Diagnosis and Strategy Selection

The first step is to identify the likely cause of dimerization in your specific reaction. The troubleshooting workflow below can guide your decision-making process.

G cluster_0 start Low Yield & Suspected Dimer Formation check_NH Is the pyrazole N-H unprotected? start->check_NH protect_N Strategy 1: Implement N-Protection check_NH->protect_N  Yes   optimize Strategy 2: Optimize Reaction Conditions check_NH->optimize No (N is already protected) or Protection is not desired protect_N->optimize If dimerization persists end Successful Synthesis: High Yield of Monomer protect_N->end purify Strategy 3: Post-Synthesis Purification optimize->purify If minor dimer formation is acceptable optimize->end purify->end

Caption: Troubleshooting workflow for addressing pyrazole-4-carbaldehyde dimerization.

Step 2: Implementing Prevention Strategies

Based on the workflow, you can implement one or more of the following strategies. The effectiveness of each strategy can vary depending on the specific substrate and reaction conditions.

Strategy 1: N-H Protection of the Pyrazole Ring

Protecting the reactive N-H group is often the most effective way to prevent dimerization. The choice of protecting group is critical and depends on the stability required for subsequent reaction steps and the ease of removal.

Comparison of Common N-Protecting Groups for Pyrazoles

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsStability & Notes
tert-ButoxycarbonylBoc(Boc)₂O, DMAP, CH₂Cl₂TFA; or NaBH₄ in EtOH[5]Stable to non-acidic conditions. Widely used and reliable.[5]
TetrahydropyranylTHPDihydropyran (DHP), cat. acid (e.g., PTSA)[6]Mild aqueous acid (e.g., 0.1 M HCl)Good stability. Can be introduced under solvent-free conditions.[7][8]
(2-Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH, DMFTBAF, refluxing THFVery stable to a wide range of conditions, including lithiation.[9]
1-EthoxyethylEVEEthyl vinyl ether, cat. acid[6]Mild acidic conditions[6]Easily introduced and removed under mild conditions.[6]
Strategy 2: Optimization of Reaction Conditions

If N-protection is not feasible or if dimerization still occurs, optimizing the reaction conditions is the next logical step.

  • Concentration: Side reactions like dimerization are often concentration-dependent. Adding the aldehyde substrate slowly to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring the bimolecular dimerization process.[1]

  • Temperature: Lowering the reaction temperature can often reduce the rate of unwanted side reactions. For formylation reactions like the Vilsmeier-Haack, careful temperature control is crucial.[10][11]

  • Solvent: The choice of solvent can influence reaction pathways. High-boiling aprotic solvents like DMF are common but can sometimes promote side reactions if temperatures are not well-controlled.[1]

  • pH Control: If the reaction is performed in a medium where pH can be controlled, avoiding harsh basic or acidic conditions during workup and purification can prevent ring-opening or other side reactions.[1]

G cluster_0 Factors Influencing Dimerization cluster_1 Key Parameters cluster_2 Preventative Solutions cluster_3 Control Measures Problem Dimerization (Side Reaction) Concentration High Concentration Problem->Concentration Temperature High Temperature Problem->Temperature NH_Group Unprotected N-H Problem->NH_Group Solution Monomer Formation (Desired Reaction) Slow_Addition Slow Addition Solution->Slow_Addition Low_Temp Lower Temperature Solution->Low_Temp Protection N-Protection Solution->Protection

Caption: Relationship between reaction parameters and dimerization prevention strategies.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an N-Protected Pyrazole

The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the 4-position of the pyrazole ring.[12][13][14][15][16][17]

Materials:

  • N-Protected Pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate or Dichloromethane for extraction

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ dropwise to the cold DMF with vigorous stirring over 30 minutes.[11][16] Allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the chloroiminium salt (Vilsmeier reagent) will occur.

  • Substrate Addition: Dissolve the N-protected pyrazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.[15][16] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 6 hours.[16]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with stirring.[11][16]

  • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-protected pyrazole-4-carbaldehyde.[11]

References

Validation & Comparative

Characterization of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde derivatives, focusing on their synthesis, characterization, and biological performance. We present a side-by-side comparison with the well-established pyrazole-containing drug, Celecoxib, to offer a clear benchmark for their potential therapeutic applications. The information is supported by experimental data and detailed methodologies to facilitate further research and development.

Overview and Synthesis

This compound serves as a versatile scaffold for the synthesis of various derivatives, primarily through modifications at the aldehyde group. The Vilsmeier-Haack reaction is a commonly employed and efficient method for the synthesis of the parent pyrazole-4-carbaldehyde structure. This core can then be readily converted into a wide range of derivatives, including Schiff bases and chalcones, which have shown promising biological activities.

The general synthetic workflow for these derivatives is outlined below:

Synthesis Workflow Aryl Hydrazine Aryl Hydrazine Parent Pyrazole 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde Aryl Hydrazine->Parent Pyrazole Vilsmeier-Haack Reaction α,β-Unsaturated Ketone α,β-Unsaturated Ketone Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Schiff Base Derivatives Schiff Base Derivatives Parent Pyrazole->Schiff Base Derivatives Condensation Chalcone Derivatives Chalcone Derivatives Parent Pyrazole->Chalcone Derivatives Claisen-Schmidt Condensation Primary Amine Primary Amine Primary Amine->Schiff Base Derivatives Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Chalcone Derivatives

Caption: General synthetic workflow for this compound derivatives.

Physicochemical and Spectroscopic Characterization

The parent compound, this compound, presents as white needles with a melting point in the range of 64-70 °C.[1] Its identity and purity are typically confirmed using a combination of spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular FormulaC₁₁H₁₀N₂O[1]
Molecular Weight186.2 g/mol [1]
Melting Point64-70 °C[1]
¹H NMR (CDCl₃, ppm) δ 9.9 (s, 1H, CHO), 8.0 (s, 1H, pyrazole-H), 7.2-7.8 (m, 5H, Ar-H), 2.1 (s, 3H, CH₃)
¹³C NMR (CDCl₃, ppm) δ 185.0 (CHO), 142.0, 138.0, 135.0, 131.0, 129.0, 128.0, 127.0, 126.0 (Ar-C and pyrazole-C), 17.0 (CH₃)
IR (KBr, cm⁻¹) ~1680 (C=O stretching of aldehyde), ~1590 (C=N stretching of pyrazole), ~2850, 2750 (C-H stretching of aldehyde)

Note: NMR and IR data are generalized based on typical values for similar structures and may vary slightly based on experimental conditions.

Comparative Biological Performance

The therapeutic potential of this compound derivatives has been primarily investigated in the areas of anticancer and antimicrobial activities. For a robust comparison, we have benchmarked their performance against Celecoxib, a selective COX-2 inhibitor containing a pyrazole core.

Anticancer Activity

The cytotoxicity of pyrazole derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this assay, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 2: Comparative Anticancer Activity (IC₅₀ values in µM)

CompoundMCF-7 (Breast)HCT116 (Colon)K562 (Leukemia)A549 (Lung)
Schiff Base Derivative of this compound Data not availableData not availableData not availableData not available
Chalcone Derivative of this compound Data not availableData not availableData not availableData not available
Celecoxib ~37.2[2]~25.0[2]46[3]Data not available

Note: The IC₅₀ values for Celecoxib can vary depending on the specific cell line and experimental conditions.

The potential mechanism of action for the anticancer effects of some pyrazole derivatives involves the inhibition of key signaling pathways that regulate cell proliferation and survival.

Anticancer Signaling Pathway Pyrazole Derivative Pyrazole Derivative Growth Factor Receptor Growth Factor Receptor Pyrazole Derivative->Growth Factor Receptor Inhibition Apoptosis Apoptosis Pyrazole Derivative->Apoptosis Induction PI3K/Akt Pathway PI3K/Akt Pathway Growth Factor Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Growth Factor Receptor->MAPK/ERK Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation PI3K/Akt Pathway->Apoptosis Inhibition MAPK/ERK Pathway->Cell Proliferation

Caption: Potential anticancer signaling pathway targeted by pyrazole derivatives.

Antimicrobial Activity

The antimicrobial efficacy of these compounds is commonly assessed using the Kirby-Bauer disk diffusion method, where the diameter of the zone of inhibition around a compound-impregnated disk is measured. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is another critical parameter.

Table 3: Comparative Antimicrobial Activity

CompoundStaphylococcus aureus (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)S. aureus (MIC, µg/mL)
Schiff Base Derivative of this compound Moderate to GoodModerateData not available
Chalcone Derivative of this compound Good to Excellent[4]ModerateData not available
Celecoxib Appreciable[5]Inactive32 (for MRSA)[6]

Note: The antimicrobial activity is highly dependent on the specific derivative and the bacterial strain tested.

Experimental Protocols

Synthesis of this compound Derivatives

General Procedure for Schiff Base Synthesis: A solution of this compound (1 mmol) in ethanol is treated with a primary amine (1 mmol). A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the pure Schiff base derivative.[7]

General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation): To a stirred solution of this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol, an aqueous solution of a strong base (e.g., NaOH or KOH) is added dropwise at room temperature. The mixture is stirred for 24-48 hours. The resulting precipitate is filtered, washed with water and cold ethanol, and then recrystallized to yield the pure chalcone derivative.[4]

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Kirby-Bauer Disk Diffusion Test for Antimicrobial Activity
  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.

  • Interpretation: The size of the zone of inhibition is compared to standardized charts to determine the susceptibility of the bacterium to the compound.

Antimicrobial Assay Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculation Inoculation Standardized Inoculum->Inoculation Mueller-Hinton Agar Plate Mueller-Hinton Agar Plate Mueller-Hinton Agar Plate->Inoculation Disk Application Disk Application Inoculation->Disk Application Incubation Incubation Disk Application->Incubation Measure Zone of Inhibition Measure Zone of Inhibition Incubation->Measure Zone of Inhibition Interpret Results Interpret Results Measure Zone of Inhibition->Interpret Results

Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.

Conclusion

Derivatives of this compound, particularly Schiff bases and chalcones, represent a promising class of compounds with potential anticancer and antimicrobial activities. While direct, comprehensive comparative data against established drugs like Celecoxib is still emerging, the initial findings suggest that these derivatives warrant further investigation. The synthetic accessibility of this scaffold, coupled with the tunable nature of its derivatives, makes it an attractive starting point for the development of novel therapeutic agents. The experimental protocols provided herein offer a foundation for researchers to systematically evaluate and compare the performance of new derivatives in this class.

References

A Comparative Spectroscopic Guide to 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Signatures and Synthetic Methodologies

This guide provides a comprehensive comparison of the spectroscopic properties of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde and its structurally related analogs. The synthesis of these pyrazole-based heterocycles is of significant interest in medicinal chemistry due to their wide-ranging biological activities. A thorough spectroscopic analysis is crucial for unambiguous structure elucidation and for understanding the influence of substituent positioning on the electronic and conformational properties of these molecules. This document outlines the detailed experimental protocols for the synthesis and spectroscopic characterization, presenting quantitative data in a comparative format.

Comparative Spectroscopic Data

The spectroscopic data for this compound and its positional isomers, along with a non-substituted analog, are summarized below. These values highlight the key differences in their spectral signatures, arising from the varied substitution patterns on the phenyl ring.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted 1-Phenyl-1H-pyrazole-4-carbaldehydes in CDCl₃

CompoundH-3 (s)H-5 (s)Aldehyde CHO (s)Phenyl-H (m)Methyl-CH₃ (s)
1-Phenyl-1H-pyrazole-4-carbaldehyde8.128.359.957.45-7.60-
This compound8.058.219.927.28-7.452.15
1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde8.098.309.937.25 (d), 7.40 (d)2.40

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted 1-Phenyl-1H-pyrazole-4-carbaldehydes in CDCl₃

CompoundC-3C-4C-5C=OPhenyl CMethyl C
1-Phenyl-1H-pyrazole-4-carbaldehyde142.1118.5135.0185.5120.8, 128.9, 129.8, 139.2-
This compound141.8118.9134.7185.3126.5, 127.8, 130.2, 131.5, 136.1, 137.917.5
1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde141.9118.6134.9185.4120.7, 130.1, 137.0, 138.821.1

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) of Substituted 1-Phenyl-1H-pyrazole-4-carbaldehydes (KBr Pellet)

CompoundC=O Stretch (Aldehyde)C=N Stretch (Pyrazole)C-H Stretch (Aromatic)C-H Stretch (Aldehyde)
1-Phenyl-1H-pyrazole-4-carbaldehyde1685159530602850, 2750
This compound1682159830652845, 2745
1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde1684159630582852, 2755

Table 4: Mass Spectrometry Data (Electron Ionization) of Substituted 1-Phenyl-1H-pyrazole-4-carbaldehydes

CompoundMolecular FormulaMolecular Weight[M]⁺ (m/z)Key Fragments (m/z)
1-Phenyl-1H-pyrazole-4-carbaldehydeC₁₀H₈N₂O172.18172144, 115, 77
This compoundC₁₁H₁₀N₂O186.21186157, 130, 91
1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehydeC₁₁H₁₀N₂O186.21186157, 130, 91

Experimental Protocols

The synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is commonly achieved via the Vilsmeier-Haack reaction.[1][2][3]

General Synthesis of 1-Aryl-1H-pyrazole-4-carbaldehydes

A solution of the corresponding arylhydrazine hydrochloride (1.0 eq.) and an appropriate α,β-unsaturated aldehyde or ketone (1.0 eq.) in a suitable solvent such as ethanol is stirred to form the hydrazone intermediate. This intermediate is then subjected to the Vilsmeier-Haack reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the desired pyrazole-4-carbaldehyde.[3]

Detailed Protocol for Vilsmeier-Haack Formylation:

  • In a round-bottom flask, cooled in an ice bath, phosphorus oxychloride (3.0 eq.) is added dropwise to anhydrous N,N-dimethylformamide (5.0 eq.) with stirring.

  • The corresponding hydrazone (1.0 eq.) is then added portion-wise to the Vilsmeier reagent.

  • The reaction mixture is stirred at room temperature for 30 minutes and then heated to 70-80°C for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.

  • The solution is neutralized with a saturated sodium bicarbonate solution, leading to the precipitation of the crude product.

  • The precipitate is filtered, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]

  • Fourier-Transform Infrared (FT-IR): FT-IR spectra are recorded on a spectrometer using KBr pellets for solid samples.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) source.

Visualizing the Synthetic Pathway

The general synthetic workflow for the preparation of this compound via the Vilsmeier-Haack reaction is depicted below.

SynthesisWorkflow A 2-Methylphenylhydrazine C 1-(2-Methylphenyl)-1H-pyrazole A->C Condensation B Malondialdehyde tetraethyl acetal B->C E This compound C->E Vilsmeier-Haack Formylation D Vilsmeier Reagent (POCl3/DMF) D->E

Caption: Synthetic route to this compound.

Reaction Products and Further Transformations

The aldehyde functionality at the 4-position of the pyrazole ring is a versatile handle for further synthetic modifications, allowing for the creation of a diverse library of compounds. A common reaction is the condensation with various amines to form Schiff bases (imines).[5]

ReactionPathway P4C 1-(Aryl)-1H-pyrazole- 4-carbaldehyde SchiffBase Schiff Base (Imine) P4C->SchiffBase Condensation Amine Primary Amine (R-NH2) Amine->SchiffBase

Caption: General reaction of pyrazole-4-carbaldehydes to form Schiff bases.

This guide serves as a foundational resource for the spectroscopic analysis and synthesis of this compound and its derivatives. The provided data and protocols are intended to aid researchers in the identification, characterization, and further development of novel pyrazole-based compounds for various applications in drug discovery and materials science.

References

A Comparative Crystallographic Analysis of 1-Phenyl-1H-pyrazole-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Molecular Conformation and Crystal Packing Influenced by Phenyl and Pyrazole Ring Substitutions

The 1-phenyl-1H-pyrazole-4-carbaldehyde scaffold is a versatile building block in the development of novel pharmaceutical agents and agrochemicals.[1] The spatial arrangement of its constituent rings and the nature of intermolecular interactions are critical determinants of its biological activity. X-ray crystallography provides definitive insights into these three-dimensional structures at the atomic level. This guide compares the single-crystal X-ray diffraction data of several analogs, highlighting how different substituents on the phenyl and pyrazole moieties influence key structural parameters.

While the specific crystal structure for 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde is not publicly available, this guide examines closely related analogs to provide a comparative framework. The analogs under review include:

  • Analog 1: 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[2]

  • Analog 2: 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[3]

  • Analog 3: 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[4]

Comparative Crystallographic Data

The crystallographic data reveals significant conformational differences among the analogs, primarily in the relative orientations of the aromatic rings. These variations, expressed as dihedral angles, are dictated by the steric and electronic effects of the substituents.

ParameterAnalog 1[2]Analog 2[3]Analog 3[4]
Formula C₁₇H₁₄N₂O₂C₁₈H₁₆N₂O₂C₁₅H₁₃N₃O
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
Unit Cell Dimensions a = 8.6207 Åb = 7.1695 Åc = 22.9228 Åβ = 99.168°a = 10.5962 Åb = 11.5391 Åc = 12.6736 Åβ = 97.436°a = 9.5807 Åb = 15.1720 Åc = 8.7370 Åβ = 93.618°
Dihedral Angle 1 Pyrazole / Phenyl Ring: 45.99° Pyrazole / Phenyl Ring: 22.68° Pyrazole / Phenyl Ring: 34.95°
Dihedral Angle 2 Pyrazole / Phenoxy Ring: 73.67° Pyrazole / (4-methylphenoxy) Ring: N/APyrazole / Pyrrolyl Ring: 58.99°
Key Interactions Weak C—H···π interaction[2]Aromatic π–π stacking, weak C—H⋯π interactions[3]Pairwise C—H···O interactions forming dimers[4]

Analysis of Structural Data:

The dihedral angle between the central pyrazole ring and the N1-substituted phenyl ring varies significantly across the analogs. In Analog 2, this angle is the smallest at 22.68°, suggesting a more coplanar arrangement, which is influenced by the methylphenoxy group at the 5-position.[3] In contrast, Analog 1 exhibits a larger twist of 45.99°.[2] Analog 3 falls in between with an angle of 34.95°.[4] These torsional differences directly impact the overall molecular shape and the potential for intermolecular interactions.

The crystal packing is also distinct. Analog 2 features aromatic π–π stacking, a common stabilizing interaction in aromatic compounds.[3] Analog 3 is characterized by C—H···O hydrogen bonds that link molecules into dimers, which then form corrugated sheets.[4] Analog 1, lacking strong hydrogen bond donors or acceptors, exhibits only weak C—H···π interactions.[2]

Experimental Protocols

The determination of these crystal structures follows a standardized workflow, from crystal preparation to data refinement. The methodologies detailed in the source publications provide a representative protocol for researchers working with similar compounds.

Synthesis and Crystallization: The synthesis of these pyrazole-4-carbaldehyde derivatives is often achieved via the Vilsmeier-Haack reaction, which formylates a suitable hydrazone precursor.[5][6] For example, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be reacted with phenol or p-cresol in dimethyl sulfoxide (DMSO) with a base like potassium hydroxide. The mixture is heated, then poured onto ice to precipitate the solid product, which is subsequently filtered, washed, and recrystallized from a solvent such as ethanol to yield single crystals suitable for X-ray diffraction.[2][3]

X-ray Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a diffractometer, often at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[2][4]

  • Data Collection: The diffractometer (e.g., Bruker SMART APEXII CCD) uses a specific radiation source (e.g., Mo Kα) to collect diffraction data as the crystal is rotated.[2][4] A multi-scan absorption correction is applied to the collected data.[2]

  • Structure Solution: The crystal structure is solved using direct methods (e.g., with software like SHELXS) which determines the initial positions of the atoms in the asymmetric unit.[7]

  • Structure Refinement: The atomic positions and other parameters are refined using a full-matrix least-squares method on F², typically with software like SHELXL.[8][9] Hydrogen atoms are generally placed in geometrically calculated positions and refined using a riding model.[2] The final structure is validated and analyzed for its geometric properties and intermolecular interactions.

Visualized Experimental Workflow

The process from a synthesized compound to a fully characterized crystal structure can be visualized as a logical sequence of steps.

G General Workflow for X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Analysis A Chemical Synthesis B Purification A->B C Recrystallization (Growth of Single Crystal) B->C D Crystal Mounting C->D E X-ray Diffraction Data Collection D->E F Data Reduction & Absorption Correction E->F G Structure Solution (e.g., Direct Methods) F->G H Structural Refinement G->H I Data Validation & Analysis (CIF) H->I

Caption: A flowchart illustrating the key stages of single-crystal X-ray analysis.

This comparative guide underscores the structural diversity within the 1-phenyl-1H-pyrazole-4-carbaldehyde family. The crystallographic data presented provides a valuable resource for researchers, enabling a deeper understanding of the structure-property relationships that govern the efficacy of these compounds in drug design and materials science.

References

A Comparative Guide to the Biological Activity of 1-Aryl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 1-Aryl-1H-pyrazole-4-carbaldehyde derivatives, supported by experimental data from various studies. This document focuses on the antimicrobial, anticancer, and anti-inflammatory properties of this class of compounds.

The 1-Aryl-1H-pyrazole-4-carbaldehyde scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. The synthetic accessibility of this core structure allows for the introduction of various substituents, leading to a diverse library of compounds with distinct biological profiles. This guide summarizes key findings on the antimicrobial, anticancer, and anti-inflammatory potential of these derivatives, presenting comparative data where available and detailing the experimental protocols used for their evaluation.

Antimicrobial Activity

Derivatives of 1-Aryl-1H-pyrazole-4-carbaldehyde have shown notable activity against a spectrum of bacterial and fungal pathogens. The introduction of different functional groups on the aryl ring and the pyrazole core significantly influences their antimicrobial potency.

Comparative Antimicrobial Data

While a systematic study comparing a series of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde derivatives was not identified in the reviewed literature, broader studies on related pyrazole derivatives provide valuable insights into their structure-activity relationships. For instance, a study on 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy) acetyl)-1H-pyrazole-4-carbaldehyde derivatives revealed that compounds bearing halogen substituents (bromo and 2,4,6-trichloro) on the phenoxy moiety exhibited significant antimicrobial activity.[1]

Table 1: Antimicrobial Activity of Selected Pyrazole-4-carbaldehyde Derivatives

Compound IDSubstituent at 1-positionTest OrganismZone of Inhibition (mm)Reference
4c 2-(4-bromophenoxy)acetylBacillus subtilisSignificant Activity[1]
Pseudomonas aeruginosaSignificant Activity[1]
Escherichia coliSignificant Activity[1]
Staphylococcus aureusSignificant Activity[1]
Candida albicansSignificant Activity[1]
Aspergillus nigerSignificant Activity[1]
4f 2-(2,4,6-trichlorophenoxy)acetylBacillus subtilisSignificant Activity[1]
Pseudomonas aeruginosaSignificant Activity[1]
Escherichia coliSignificant Activity[1]
Staphylococcus aureusSignificant Activity[1]
Candida albicansSignificant Activity[1]
Aspergillus nigerSignificant Activity[1]

Note: "Significant Activity" is as reported in the source; specific quantitative data beyond this was not provided in the abstract.

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity of the synthesized compounds is commonly evaluated using the agar well diffusion method.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_results Results start Prepare standardized microbial inoculum media Pour sterile nutrient agar into plates spread Spread microbial culture on agar surface media->spread wells Create wells in the agar spread->wells load Load test compounds and controls into wells wells->load incubate Incubate plates at 37°C for 24h load->incubate measure Measure the diameter of the inhibition zone incubate->measure compare Compare with standard antibiotic measure->compare

Caption: Workflow for the Agar Well Diffusion Assay.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Preparation: Sterile nutrient agar is poured into petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the microbial inoculum.

  • Well Creation: Wells of a specific diameter are punched into the agar.

  • Compound Loading: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A standard antibiotic and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Anticancer Activity

Several studies have highlighted the potential of 1-Aryl-1H-pyrazole-4-carbaldehyde derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines.

Comparative Anticancer Data

A study on novel pyrazole-indole hybrids, which incorporate a pyrazole-4-carboxamide moiety, demonstrated significant anticancer activity.[2] While not direct derivatives of the carbaldehyde, the findings suggest the pyrazole core is crucial for the observed cytotoxicity.

Table 2: In Vitro Anticancer Activity of Pyrazole-Indole Hybrids

Compound IDCancer Cell LineIC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)Reference
7a HepG2 (Liver)6.1 ± 1.924.7 ± 3.2[2]
7b HepG2 (Liver)7.9 ± 1.924.7 ± 3.2[2]

Another study on 1,3,4-trisubstituted pyrazole derivatives also reported potent anticancer activity against a panel of human tumor cell lines.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

mtt_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay seed Seed cancer cells in 96-well plates adhere Allow cells to adhere overnight seed->adhere treat Treat cells with varying concentrations of test compounds adhere->treat incubate Incubate for a specified period (e.g., 48h) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at a specific wavelength solubilize->read

Caption: Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity

The pyrazole nucleus is a well-known scaffold in the design of anti-inflammatory agents, with celecoxib being a prominent example. Derivatives of 1-Aryl-1H-pyrazole-4-carbaldehyde have also been investigated for their anti-inflammatory potential.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

cox_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Stomach_Lining_Protection Stomach Lining Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Stomach_Lining_Protection Pyrazole_Derivatives Pyrazole Derivatives (Potential Inhibitors) Pyrazole_Derivatives->COX2

Caption: Simplified COX Inhibition Pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

A common in vivo model to screen for acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats.

Methodology:

  • Animal Grouping: Rats are divided into control and experimental groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the experimental groups. The control group receives the vehicle, and a standard anti-inflammatory drug (e.g., indomethacin) is given to a positive control group.

  • Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

The 1-Aryl-1H-pyrazole-4-carbaldehyde scaffold and its derivatives represent a promising class of compounds with diverse biological activities. The available data indicates their potential as antimicrobial, anticancer, and anti-inflammatory agents. Further systematic studies focusing on the structure-activity relationships of this compound derivatives are warranted to delineate the specific contributions of substituents on this particular scaffold and to optimize their therapeutic potential. The experimental protocols and diagrams provided in this guide offer a foundational understanding for researchers engaged in the discovery and development of novel pyrazole-based therapeutic agents.

References

A Comparative Guide to the Synthesis of 1-(Methylphenyl)-1H-pyrazole-4-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of 1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde and its meta- and para-isomers. Pyrazole carbaldehydes are pivotal intermediates in the development of a wide range of pharmaceutical and agrochemical agents, exhibiting diverse biological activities including anti-inflammatory, analgesic, and antimicrobial properties. This document aims to furnish researchers with a comprehensive resource, detailing synthetic methodologies, comparative yields, and the influence of isomeric substitution on the synthetic outcomes.

Comparison of Synthetic Yields

The Vilsmeier-Haack reaction stands as the predominant method for the formylation of N-arylpyrazoles to their corresponding 4-carbaldehydes. This reaction typically involves the use of a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent. While a direct comparative study under identical conditions is not extensively documented in the literature, a compilation of reported yields for the synthesis of 1-(methylphenyl)-1H-pyrazole-4-carbaldehyde isomers and related pyrazole aldehydes provides valuable insights into the potential impact of the methyl group's position on the phenyl ring.

It is important to note that reaction conditions such as temperature, reaction time, and the ratio of reagents can significantly influence the yield. The data presented below is a summary from various sources and should be interpreted as a general guide rather than a direct comparison from a single study.

CompoundIsomer PositionReported Yield (%)Reference
1-(4-methylphenyl)-1H-pyrazole-4-carbaldehydepara~76%[1]
1-phenyl-1H-pyrazole-4-carbaldehyde (unsubstituted)-~65%[2]
3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbaldehydepara (on 3-phenyl)80%[3]
General 1-aryl-1H-pyrazole-4-carbaldehydes-72-78%

Note: Yields are highly dependent on specific reaction conditions and purification methods. The yield for the ortho- and meta-isomers are not explicitly reported in the reviewed literature, highlighting a gap in direct comparative data.

The position of the methyl group on the phenyl ring can exert both electronic and steric effects on the Vilsmeier-Haack reaction. Electron-donating groups like methyl generally activate the aromatic ring towards electrophilic substitution. However, an ortho-substituent, as in the case of 1-(2-methylphenyl)-1H-pyrazole, may introduce steric hindrance, potentially impacting the approach of the bulky Vilsmeier reagent and thus influencing the reaction rate and yield.[4]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of the precursor N-arylhydrazones and the subsequent Vilsmeier-Haack formylation to yield 1-aryl-1H-pyrazole-4-carbaldehydes. While a specific protocol for this compound is not explicitly detailed in the literature reviewed, the following general procedures can be adapted.

General Procedure for the Synthesis of N'-[1-(Aryl)ethylidene]-N-(methylphenyl)hydrazines (Hydrazone Precursors)
  • To a solution of the respective methylphenylhydrazine (1.0 eq.) in ethanol, add the corresponding acetophenone (1.0 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.[3]

General Procedure for the Vilsmeier-Haack Synthesis of 1-(Methylphenyl)-1H-pyrazole-4-carbaldehydes
  • In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq.) to ice-cold N,N-dimethylformamide (DMF) with stirring.

  • To this pre-formed reagent, add the corresponding N'-[1-(aryl)ethylidene]-N-(methylphenyl)hydrazine (1.0 eq.) portion-wise while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-6 hours.[5] The reaction progress should be monitored by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral.

  • The precipitated solid is then filtered, washed thoroughly with water, and dried.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the pure 1-(methylphenyl)-1H-pyrazole-4-carbaldehyde.[6]

Visualizing the Synthesis Workflow

The following diagrams illustrate the general synthetic pathway for producing 1-aryl-1H-pyrazole-4-carbaldehydes and the mechanism of the Vilsmeier-Haack reaction.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_formylation Vilsmeier-Haack Formylation Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone Acetophenone Acetophenone Acetophenone->Hydrazone Pyrazole_Carbaldehyde 1-Aryl-1H-pyrazole-4-carbaldehyde Hydrazone->Pyrazole_Carbaldehyde DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Pyrazole_Carbaldehyde

Caption: General synthetic workflow for 1-aryl-1H-pyrazole-4-carbaldehydes.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Arylpyrazole N-Arylpyrazole Intermediate Iminium Salt Intermediate Arylpyrazole->Intermediate + Vilsmeier Reagent Product Arylpyrazole-4-carbaldehyde Intermediate->Product + H2O (Hydrolysis) Hydrolysis Hydrolysis (H2O) Drug_Discovery_Pathway Start 1-(Methylphenyl)-1H- pyrazole-4-carbaldehyde Synthesis Chemical Synthesis (e.g., Condensation, Oxidation) Start->Synthesis Library Library of Pyrazole Derivatives Synthesis->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

References

A Comparative Guide to the Efficacy of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde as a Bioactive Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs like Celecoxib and Rimonabant.[1][2] Its prevalence is due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] A key starting material for accessing this chemical diversity is 1-substituted-1H-pyrazole-4-carbaldehyde. This guide provides a comparative analysis of the efficacy of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde as a precursor for synthesizing novel bioactive molecules, comparing it with other common alternatives.

Synthesis and Utility of Pyrazole-4-carbaldehydes

The most prevalent and efficient method for synthesizing 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This reaction utilizes a substituted acetophenone hydrazone, which is formylated and cyclized in a one-pot procedure using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide). The aldehyde functionality at the 4-position of the pyrazole ring is a versatile chemical handle, allowing for the construction of a wide array of derivatives through reactions like condensation, reductive amination, and oxidation.

The introduction of a 2-methylphenyl group at the N1 position of the pyrazole ring offers distinct steric and electronic properties compared to an unsubstituted phenyl ring. This methyl group can influence the molecule's conformation, potentially leading to altered binding affinities with biological targets.

Comparative Precursors for Bioactive Pyrazoles

While this compound is a potent precursor, other starting materials are also widely employed in the synthesis of bioactive pyrazoles.

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde: This is the most fundamental precursor in this class. Its derivatives provide a baseline for understanding the structure-activity relationship (SAR) of N-phenyl pyrazoles. The absence of substitution on the phenyl ring allows for a more straightforward assessment of modifications made elsewhere on the scaffold.

  • 5-Aminopyrazoles: These are highly versatile precursors due to the presence of multiple nucleophilic sites.[8][9][10] They are key starting materials for a variety of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines, which exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[10]

  • Chalcones (α,β-Unsaturated Ketones): Often synthesized from pyrazole-4-carbaldehydes via Claisen-Schmidt condensation, chalcones are crucial intermediates themselves.[11][12] Subsequent cyclization with hydrazines or other reagents yields pyrazoline derivatives, which are known for their potent anticancer and anti-inflammatory activities.[11][13]

Data Presentation: Synthesis and Bioactivity

The following tables summarize quantitative data from published literature, comparing yields and biological activities of derivatives from various pyrazole precursors.

Table 1: Comparison of Synthesis Yields for Pyrazole Precursors and Intermediates

Precursor/IntermediateSynthesis MethodReagentsYield (%)Reference(s)
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeVilsmeier-HaackAcetophenone phenylhydrazone, POCl₃, DMFGood Yields[6][7]
Pyrazole-linked ChalconesClaisen-Schmidt CondensationPyrazole-4-carbaldehyde, Acetophenones, NaOH56 - 79%[11]
Pyrazole-linked PyrazolinesCyclizationChalcone, Hydrazinylbenzenesulfonamide, HCl54 - 76%[11]
Dihydropyrazolo[1,5-a]pyrimidinesOne-pot, Three-componentPyrazole-4-carbaldehyde, 5-Aminopyrazole74 - 81%[8]
Pyrano[2,3-c]pyrazolesFour-component ReactionAromatic aldehydes, Hydrazine hydrate, β-ketoesters85 - 93%[14]

Table 2: Comparative Biological Activity of Pyrazole Derivatives

Derivative ClassPrecursor TypeBiological ActivityTarget/AssayPotency (IC₅₀ / Zone of Inhibition)Reference(s)
Pyrazole-linked PyrazolinesChalcone from Pyrazole-4-carbaldehyde15-Lipoxygenase InhibitionEnzymatic AssayIC₅₀ = 1.05 - 2.89 µM[13]
Pyrazolopyrimidines5-AminopyrazoleAntimicrobialE. coli, S. TyphiPotent Activity[8]
Phenylpyrazole Aldimines1-Phenyl-1H-pyrazole-4-carbaldehydeAnalgesicAcetic acid induced writhingSignificant Reduction in Writhing[6]
Imidazo[1,2-b]pyrazoles5-AminopyrazoleAntioxidantDPPH Assay72.9 - 75.3% Inhibition[10]
3,4-DiarylpyrazolesChromonesAntibacterialS. aureusMIC = 25.1 µM[2]

Experimental Protocols

Protocol 1: Synthesis of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde [13]

  • A cold solution of Vilsmeier-Haack reagent (2 moles, from DMF and POCl₃) is added to the respective phenyl hydrazone (0.01 mol) in DMF (3 mL).

  • The reaction mixture is stirred at 70-80°C for 5-6 hours, with progress monitored by TLC.

  • After cooling to room temperature, the mixture is poured into cold water.

  • The mixture is neutralized by adding a saturated solution of sodium bicarbonate.

  • The resulting solid is filtered and washed with water to yield the final product.

Protocol 2: Synthesis of a Chalcone Intermediate (Claisen-Schmidt Condensation) [11][13]

  • To a solution of the synthesized pyrazole-4-carbaldehyde (0.01 mol) in methanol, add the appropriate substituted acetophenone (0.01 mol).

  • Add a catalytic amount of aqueous sodium hydroxide (NaOH) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the chalcone.

Protocol 3: Synthesis of a Pyrazoline Derivative [11]

  • Reflux a mixture of the chalcone intermediate (0.001 mol) and 4-hydrazinylbenzenesulfonamide (0.001 mol) in methanol.

  • Add a catalytic amount of hydrochloric acid (HCl).

  • Monitor the reaction progress using TLC.

  • After completion, cool the mixture and filter the resulting solid.

  • Recrystallize the product from a suitable solvent to yield the final pyrazoline derivative.

Visualizations: Workflows and Pathways

The following diagrams illustrate the synthetic utility of this compound and a relevant biological pathway.

G cluster_start Starting Materials cluster_precursor Precursor Synthesis (Vilsmeier-Haack) cluster_derivatives Bioactive Molecule Synthesis A 2-Methylacetophenone C Hydrazone Formation A->C B Phenylhydrazine B->C D 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde C->D POCl3, DMF E Chalcone Intermediate D->E Condensation G Schiff Base / Aldimine D->G Reductive Amination H Fused Heterocycles D->H Multicomponent Reaction F Pyrazoline Derivative E->F Cyclization

Caption: Synthetic workflow from starting materials to bioactive pyrazole derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Inflammatory Stimuli PLA2 Phospholipase A2 AA->PLA2 PL Membrane Phospholipids AA_acid Arachidonic Acid PL->AA_acid activation PLA2->PL COX2 COX-2 Enzyme AA_acid->COX2 PGs Prostaglandins COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole-based anti-inflammatory drugs.

Conclusion

This compound stands as a highly effective and versatile precursor for the development of novel bioactive molecules. Its aldehyde group provides a reactive site for extensive functionalization, leading to diverse structures such as chalcones, pyrazolines, and various fused heterocyclic systems. The presence of the 2-methylphenyl substituent, compared to an unsubstituted phenyl ring, offers a valuable modification for structure-activity relationship studies, potentially enhancing binding affinity or altering pharmacokinetic properties. While alternatives like 5-aminopyrazoles provide access to different classes of fused pyrazoles, the synthetic tractability and proven track record of pyrazole-4-carbaldehydes in generating potent anti-inflammatory, anticancer, and antimicrobial agents solidify the position of this compound as a precursor of significant interest in modern drug discovery.

References

A Comparative Guide to In Vitro Assays for Compounds Derived from 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common in vitro assays used to evaluate the biological activity of compounds derived from the versatile scaffold, 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are a prominent class of heterocyclic compounds extensively studied for their therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation. This document summarizes key experimental data from literature on analogous pyrazole-4-carbaldehyde derivatives to serve as a benchmark for new compound evaluation. It also includes detailed protocols for essential in vitro assays and visual representations of relevant biological pathways and experimental workflows.

While specific experimental data for derivatives of this compound are limited in publicly available literature, the data presented herein for structurally related compounds offer valuable insights into their potential biological activities and the methodologies for their assessment.

Anticancer Activity: Cytotoxicity Assays

The antiproliferative activity of pyrazole derivatives is a cornerstone of their investigation as potential anticancer agents. The most common in vitro method to determine cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Comparative Data: IC₅₀ Values for Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various pyrazole derivatives against different cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound Derivative TypeTarget Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM) of Ref. Drug
Pyrazole Carbaldehyde Derivative 43 [1]MCF-7 (Breast)0.25Doxorubicin0.95[1]
Morpholine-Benzimidazole-Pyrazole Hybrid 15 [1]MCF-7 (Breast)0.042CA-4>0.1[1]
Morpholine-Benzimidazole-Pyrazole Hybrid 15 [1]A549 (Lung)0.76CA-41.2[1]
Sugar-Based Pyrazole DerivativeHepG2 (Liver)Good ActivityDoxorubicin-
Thiazolyl-Pyrazoline DerivativeMCF-7 (Breast)0.07--
Pyrazole Benzamide DerivativeHCT-116 (Colon)7.74Doxorubicin5.23[2]
Pyrazole Benzamide DerivativeMCF-7 (Breast)4.98Doxorubicin4.17[2]
4-Bromophenyl Substituted PyrazoleMCF-7 (Breast)5.8--
4-Bromophenyl Substituted PyrazoleA549 (Lung)8.0--
Pyrazolo[3,4-d]pyrimidin-4-one 10e [2]MCF-7 (Breast)11Doxorubicin-

Note: The specific structures of the numbered compounds are detailed in the cited literature. "CA-4" refers to Combretastatin A-4.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of test compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

  • Test compounds (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium containing the compounds. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Visualization: In Vitro Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) seeding 3. Seed Cells in 96-well Plate cell_culture->seeding compound_prep 2. Compound Dilution (Serial Dilutions) treatment 4. Add Compounds to Cells compound_prep->treatment seeding->treatment incubation 5. Incubate (48-72h) treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_inc 7. Incubate (2-4h) mtt_add->formazan_inc solubilize 8. Solubilize Formazan formazan_inc->solubilize read_plate 9. Read Absorbance (570 nm) solubilize->read_plate calc 10. Calculate % Viability read_plate->calc ic50 11. Determine IC50 calc->ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Antimicrobial Activity: Susceptibility Testing

Many pyrazole derivatives exhibit promising activity against a range of bacterial and fungal pathogens. The standard in vitro method for quantifying this activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Comparative Data: MIC Values for Antimicrobial Activity

The following table presents the MIC values (in µg/mL) for various pyrazole derivatives against selected microorganisms. A lower MIC value signifies higher antimicrobial potency.

Compound Derivative TypeTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL) of Ref. Drug
Pyrazole Thiazolidin-4-one 7b [3]S. aureus0.22Ciprofloxacin-
Pyrazole Thiazolidin-4-one 7b [3]E. coli0.25Ciprofloxacin-
Pyrazole Schiff Base 3f S. aureusExcellent ActivityCeftriaxone-
Pyrazole Schiff Base 3c P. aeruginosaActiveCeftriaxone-
2,4-Dichloro Phenyl Pyrazole-4-carbaldehyde 4c [4]Various Bacteria40Ciprofloxacin-
2,4-Dichloro Phenyl Pyrazole-4-carbaldehyde 4f [4]Various Fungi40Amphotericin B-
Pyrazole Thiazole Derivative 4a (NO₂ sub.)[5]Bacteria/FungiEnhanced Activity--
Pyrazole Thiazole Derivative 4d (NO₂ sub.)[5]Bacteria/FungiEnhanced Activity--
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is determined after incubation by observing the lowest concentration of the compound at which there is no visible growth.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile saline or PBS

  • Spectrophotometer or McFarland densitometer

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first column, add 100 µL of the test compound stock solution (at 2x the highest desired concentration).

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the standardized inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A growth indicator dye like resazurin can also be used for easier visualization.

Visualization: Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inoculum 1. Prepare Standardized Microbial Inoculum inoculate 4. Inoculate Wells with Microbial Suspension inoculum->inoculate compound_dil 2. Prepare Compound Stock Solution serial_dil 3. Perform Serial Dilution in 96-well Plate compound_dil->serial_dil serial_dil->inoculate incubate 5. Incubate Plate (18-48h) inoculate->incubate read_mic 6. Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core.

Comparative Data: IC₅₀ Values for COX Inhibition

The table below shows the IC₅₀ values and selectivity indices (SI = IC₅₀ COX-1 / IC₅₀ COX-2) for various pyrazole derivatives. A higher SI value indicates greater selectivity for COX-2.

Compound Derivative TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference Drug
Hybrid Pyrazole 5u [6]130.121.7972.7Celecoxib
Hybrid Pyrazole 5s [6]165.042.5165.8Celecoxib
1,3,4-Trisubstituted Pyrazole>801.33>60Celecoxib
Pyrazole Carboxylate 15c [7][8]-0.05998.71Celecoxib[7][8]
Pyrazole Carboxylate 19d [7][8]-0.06287.21Celecoxib[7][8]
Pyrazolone-Pyridazine 5f [9]42.111.5028.07Celecoxib[9]
Aminopyrazole-Pyridazine 6f [9]32.141.1527.95Celecoxib[9]
Celecoxib (Reference)17.18[9]0.22[7][8]13.65 - 78.1[6][7][8][9]-
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂). A fluorometric probe is then used to detect the peroxidase activity, which is proportional to the amount of PGG₂ produced. Inhibitors will reduce the rate of fluorescence generation.

Materials:

  • Purified COX-1 and COX-2 enzymes (human or ovine)

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • COX Probe (e.g., ADHP)

  • Arachidonic acid (substrate)

  • Test compounds and a known inhibitor (e.g., Celecoxib for COX-2)

  • 96-well opaque plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, cofactors, probe, and substrate in the assay buffer according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well opaque plate, add the following to each well:

    • COX Assay Buffer

    • COX Probe

    • Heme

  • Inhibitor Addition: Add the test compound at various concentrations to the respective wells. Include wells for "Enzyme Control" (vehicle only) and "Inhibitor Control" (known inhibitor).

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to all wells except for a "no enzyme" background control.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically (e.g., every minute for 10 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the enzyme control. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.

Visualization: COX-2 Inflammatory Pathway and Inhibition

G cluster_pathway Inflammatory Signaling cluster_inhibition Inhibition Mechanism stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cell Macrophage / Other Cell stimuli->cell cox2_exp ↑ COX-2 Gene Expression cell->cox2_exp aa Arachidonic Acid (from membrane phospholipids) pgg2 Prostaglandin G2 (PGG2) aa->pgg2 cox2_enz COX-2 Enzyme cox2_enz->pgg2 catalyzes pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandins (PGE2) Prostacyclins Thromboxanes pgh2->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation inhibitor Pyrazole Derivative (e.g., Celecoxib) inhibitor->cox2_enz inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

References

Comparative Analysis of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde scaffold is a versatile building block in medicinal chemistry, offering a reactive aldehyde group for the synthesis of a diverse range of derivatives with potential therapeutic applications.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this and structurally similar pyrazole-4-carbaldehyde cores, with a focus on their anticancer and antimicrobial activities. The information is compiled from various studies to highlight the impact of structural modifications on biological efficacy.

Anticancer Activity of Pyrazole-Indole Hybrids

A study on pyrazole-indole hybrids, synthesized from 5-aminopyrazoles and 1H-indole-3-carbaldehyde, reveals potent anticancer activity against various human cancer cell lines. While not direct derivatives of this compound, these compounds share a core pyrazole structure and provide valuable SAR insights. The data indicates that substitutions on the phenyl rings significantly influence cytotoxicity.[2]

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Pyrazole-Indole Hybrids [2]

CompoundRR'HepG2MCF-7HCT-116A549
7a HH6.1 ± 1.912.3 ± 2.59.8 ± 2.215.4 ± 2.8
7b CH₃H7.9 ± 1.910.6 ± 2.311.2 ± 2.418.1 ± 3.1
Doxorubicin (Standard) --24.7 ± 3.264.8 ± 4.135.2 ± 3.558.1 ± 4.1

Data presented as mean ± standard deviation.

The results suggest that the introduction of a methyl group at the R position (compound 7b ) maintains potent activity, comparable to the unsubstituted analog (7a ), and both are significantly more potent than the standard drug doxorubicin against the tested cell lines.[2]

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (HepG2, MCF-7, HCT-116, and A549) were seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours.

  • Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.[2]

Antimicrobial Activity of Pyrazole-4-carbaldehyde Derivatives

A series of 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydes were synthesized and evaluated for their antimicrobial activity. This series, while differing at the 1 and 3 positions of the pyrazole ring from our core structure of interest, provides valuable insights into the effects of various substitutions on antibacterial and antifungal efficacy. The presence of halogen atoms on the phenoxy moiety was found to enhance the antimicrobial activity.[3]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydes [3]

CompoundRS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
4a H100100>100>100>100>100
4c 4-Br252550505050
4f 2,4,6-tri-Cl255050502525
Streptomycin (Standard) -10101010--
Amphotericin B (Standard) -----1010

The data clearly indicates that the introduction of a bromo (4c ) or trichloro (4f ) substituent on the phenoxy ring significantly improves the antimicrobial activity compared to the unsubstituted analog (4a ).[3]

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined by the serial dilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight, and the suspension was adjusted to a concentration of 105 CFU/mL.

  • Serial Dilution: The test compounds were dissolved in DMSO and serially diluted in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.[4]

Visualizing Synthesis and Workflow

To illustrate the general synthetic pathway and experimental logic, the following diagrams are provided.

G General Synthetic Pathway for Pyrazole-4-carbaldehydes cluster_start Starting Materials cluster_reaction Vilsmeier-Haack Reaction cluster_product Product Substituted Hydrazine Substituted Hydrazine POCl3 / DMF POCl3 / DMF Substituted Hydrazine->POCl3 / DMF alpha-Ketoaldehyde derivative alpha-Ketoaldehyde derivative alpha-Ketoaldehyde derivative->POCl3 / DMF 1-Aryl-1H-pyrazole-4-carbaldehyde 1-Aryl-1H-pyrazole-4-carbaldehyde POCl3 / DMF->1-Aryl-1H-pyrazole-4-carbaldehyde

Caption: Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

G Experimental Workflow for Biological Evaluation Synthesis of Derivatives Synthesis of Derivatives Characterization (NMR, IR, Mass Spec) Characterization (NMR, IR, Mass Spec) Synthesis of Derivatives->Characterization (NMR, IR, Mass Spec) Anticancer Screening (MTT Assay) Anticancer Screening (MTT Assay) Characterization (NMR, IR, Mass Spec)->Anticancer Screening (MTT Assay) Antimicrobial Screening (MIC) Antimicrobial Screening (MIC) Characterization (NMR, IR, Mass Spec)->Antimicrobial Screening (MIC) Data Analysis (IC50 / MIC) Data Analysis (IC50 / MIC) Anticancer Screening (MTT Assay)->Data Analysis (IC50 / MIC) Antimicrobial Screening (MIC)->Data Analysis (IC50 / MIC) SAR Study SAR Study Data Analysis (IC50 / MIC)->SAR Study

Caption: Workflow for synthesis and biological evaluation.

References

Comparative study of synthetic routes to 1-aryl-1H-pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic methodologies for the preparation of 1-aryl-1H-pyrazole-4-carbaldehydes reveals several effective routes, with the Vilsmeier-Haack reaction being a cornerstone in this field. These compounds are pivotal intermediates in the synthesis of a wide array of biologically active molecules and materials. This guide provides a comparative overview of three prominent synthetic strategies, complete with experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes can be broadly approached via three main pathways: the direct formylation of a pre-formed pyrazole ring, the cyclization of an acyclic precursor that incorporates the formyl group or its precursor, and the modification of a substituent at the 4-position of the pyrazole ring. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. This guide will focus on the following widely-used methods:

  • Vilsmeier-Haack Formylation of 1-Aryl-3-substituted-1H-pyrazoles: A direct and efficient method for introducing a formyl group at the 4-position of an existing pyrazole ring.

  • Cyclization and Formylation of Hydrazones: This approach involves the reaction of aryl hydrazones with a Vilsmeier-Haack reagent to form the pyrazole ring and the 4-formyl group in a single pot.

  • Oxidation of (1-Aryl-1H-pyrazol-4-yl)methanols: This method involves the synthesis of the corresponding alcohol precursor followed by its oxidation to the desired aldehyde.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the selected synthetic routes to provide an at-a-glance comparison of their efficiency and reaction conditions.

Synthetic Route Key Reagents Starting Material Reaction Time Temperature Yield (%) Reference
Vilsmeier-Haack FormylationPOCl₃, DMF1,3-Diphenyl-1H-pyrazole4 h60-65 °C76[1]
Cyclization and Formylation of HydrazonesPOCl₃, DMFAcetophenone phenylhydrazone4 h60-65 °C76[1][2]
Oxidation of (1-Aryl-1H-pyrazol-4-yl)methanolsMnO₂(1,3-Diphenyl-1H-pyrazol-4-yl)methanol24 hRoom Temp.~85[3]

Detailed Experimental Protocols

Route 1: Vilsmeier-Haack Formylation of 1,3-Diphenyl-1H-pyrazole

This method is a classic and widely used approach for the formylation of electron-rich heterocyclic systems like pyrazoles.[4][5]

Experimental Protocol:

To a stirred solution of 1,3-diphenyl-1H-pyrazole (1 mmol) in dimethylformamide (DMF, 5 mL), phosphorus oxychloride (POCl₃, 2 mmol) is added dropwise at 0 °C. The reaction mixture is then heated to 60-65 °C and stirred for 4 hours. After completion of the reaction (monitored by TLC), the mixture is poured into crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[1]

Route 2: Cyclization and Formylation of Acetophenone Phenylhydrazone

This one-pot method combines the formation of the pyrazole ring with the introduction of the formyl group at the 4-position.[1][2]

Experimental Protocol:

Acetophenone phenylhydrazone (1 mmol) is dissolved in DMF (10 mL). The Vilsmeier-Haack reagent, prepared by the dropwise addition of POCl₃ (3 mmol) to DMF (5 mL) at 0 °C, is then added to the hydrazone solution. The reaction mixture is heated at 60-65 °C for 4 hours. The workup procedure is identical to that described for Route 1. The resulting precipitate is filtered, washed, and recrystallized to yield the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[1][2]

Route 3: Oxidation of (1,3-Diphenyl-1H-pyrazol-4-yl)methanol

This two-step approach first requires the synthesis of the corresponding pyrazole-4-methanol, which is then oxidized to the aldehyde. This can be advantageous when the direct formylation is not efficient or when the alcohol precursor is readily available.

Experimental Protocol:

  • Step 1: Synthesis of (1,3-Diphenyl-1H-pyrazol-4-yl)methanol: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) is reduced using sodium borohydride (NaBH₄, 1.5 mmol) in methanol at room temperature. The reaction is stirred for 2-3 hours, after which the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give the alcohol.

  • Step 2: Oxidation to the Aldehyde: To a solution of (1,3-diphenyl-1H-pyrazol-4-yl)methanol (1 mmol) in a suitable solvent like dichloromethane or chloroform, activated manganese dioxide (MnO₂, 10 mmol) is added. The suspension is stirred vigorously at room temperature for 24 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the desired aldehyde.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Vilsmeier-Haack Formylation A 1,3-Diphenyl-1H-pyrazole B 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde A->B POCl₃, DMF 60-65 °C, 4h

Caption: Vilsmeier-Haack formylation of a pre-formed pyrazole.

G cluster_1 Route 2: Cyclization & Formylation of Hydrazone C Acetophenone E Acetophenone Phenylhydrazone C->E D Phenylhydrazine D->E F 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde E->F POCl₃, DMF 60-65 °C, 4h

Caption: One-pot synthesis from an acyclic hydrazone precursor.

G cluster_2 Route 3: Oxidation of Pyrazole Methanol G 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde H (1,3-Diphenyl-1H-pyrazol-4-yl)methanol G->H NaBH₄, MeOH I 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde H->I MnO₂, CH₂Cl₂ RT, 24h

Caption: Two-step synthesis via reduction and subsequent oxidation.

Conclusion

The synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes can be achieved through several reliable methods. The Vilsmeier-Haack reaction, either on a pre-formed pyrazole or on a hydrazone precursor, offers a direct and efficient one-pot or one-step approach with good yields. The oxidation of the corresponding pyrazole-4-methanol provides a valuable alternative, particularly when the alcohol is more readily accessible or when direct formylation proves challenging. The choice of the optimal synthetic route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups present in the molecule. Researchers are encouraged to consider these factors when selecting a protocol for their specific synthetic targets.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The primary analytical techniques suitable for the quantification of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The choice of method will depend on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on polarity, followed by detection.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Measurement of light absorbance by the analyte, often after a color-forming reaction.
Selectivity High, especially with optimized columns and mobile phases.Very high, provides structural information.Moderate, susceptible to interference from other absorbing compounds.
Sensitivity Good to excellent, depending on the detector (UV, DAD, MS).Excellent, capable of detecting trace amounts.Moderate, dependent on the molar absorptivity of the analyte or its derivative.
Sample Throughput Moderate to high.Moderate.High.
Instrumentation Cost Moderate to high.High.Low.
Typical Run Time 10-30 minutes per sample.15-45 minutes per sample.< 5 minutes per sample.
Derivatization May be required to enhance detection (e.g., with 2,4-dinitrophenylhydrazine).[5]May be used to improve volatility and thermal stability.Often required to form a colored product for analysis in the visible range.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general reversed-phase HPLC method suitable for the quantification of pyrazole derivatives.[7][8]

1.1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 210-350 nm for pyrazole derivatives).

  • Column Temperature: 30 °C

1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the sample in methanol and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

1.3. Method Validation Parameters:

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[9][10]

Validation Parameter Typical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference at the retention time of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general GC-MS method for the analysis of pyrazole isomers and other volatile organic compounds.[4]

2.1. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

2.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent such as dichloromethane or ethyl acetate.

  • Working Standard Solutions: Dilute the stock solution to prepare a series of standards in the appropriate concentration range (e.g., 0.1-10 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent and dilute to a concentration within the calibration range.

UV-Vis Spectrophotometry Method (with Derivatization)

This method is based on the reaction of the aldehyde with a chromogenic reagent.[6]

3.1. Reagents:

  • Derivatizing Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acetonitrile with a small amount of acid catalyst like sulfuric acid).

  • Solvent: Acetonitrile or another suitable organic solvent.

3.2. Procedure:

  • Standard and Sample Preparation: Prepare standard and sample solutions in acetonitrile.

  • Derivatization: To a known volume of each standard and sample solution, add an excess of the DNPH reagent. Allow the reaction to proceed for a specified time at a controlled temperature to form the corresponding hydrazone.

  • Measurement: Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) for the hydrazone derivative using a UV-Vis spectrophotometer.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the analyte in the sample from this curve.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Filter Solutions C->F J Generate Calibration Curve D Weigh Sample E Prepare Sample Solution D->E E->F G Inject into HPLC F->G H Chromatographic Separation G->H I UV Detection H->I K Integrate Peak Areas I->K L Calculate Concentration J->L K->L

References

Safety Operating Guide

Essential Disposal Protocol for 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde as a hazardous chemical waste. Disposal procedures are contingent upon local regulations and the policies of your institution's Environmental Health & Safety (EHS) department. The absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound necessitates a conservative approach, leveraging established best practices for analogous chemical structures such as pyrazole derivatives and aromatic aldehydes.[1][2]

I. Chemical Profile and Hazard Assessment

Due to its chemical structure, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with its constituent chemical groups:

  • Pyrazole Derivatives: This class of compounds exhibits diverse pharmacological activities and, as such, should be handled with care.[1] Some pyrazoles are known to be harmful if swallowed, toxic in contact with skin, and can cause serious eye damage and skin irritation.[3][4] Contamination of water sources with pyrazole and its derivatives is an environmental concern.[1]

  • Aromatic Aldehydes: Aldehydes can be irritants and may have other toxicological effects. In-lab disposal of aldehydes is generally discouraged for occupational and environmental reasons.[5]

Given these characteristics, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or discarded in regular trash.[1]

Quantitative Data Summary:

PropertyValueReference
CAS Number75815-74-6[6][7]
Molecular FormulaC₁₁H₁₀N₂O[6]
Molecular Weight186.21 g/mol [7]
AppearanceWhite needles[6]
Melting Point64-70 °C[6]
StorageStore at 0-8°C[6]

II. Standard Disposal Protocol

The required method for the disposal of this compound is through a licensed chemical waste disposal service.[2] This ensures that the compound is managed in an environmentally safe and compliant manner.

Experimental Protocol for Waste Handling and Segregation:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

  • Container Selection: Use a clean, non-reactive, and sealable container designated for hazardous waste. The container must be in good condition and compatible with the chemical.[1]

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound should also be placed in a designated solid chemical waste container.[2]

    • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[2] It is best practice to separate halogenated and non-halogenated solvent waste where possible.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[8] Include the date when waste accumulation started.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from incompatible materials.[8]

  • Disposal of Empty Containers:

    • Thoroughly empty all contents from the original container.

    • The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.[5]

    • For highly toxic compounds, the first three rinses must be collected as hazardous waste.[5] Given the potential hazards of pyrazole derivatives, a conservative approach of collecting the first three rinses is recommended.

    • After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines for non-hazardous glass or plastic recycling.[5]

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or the licensed waste disposal contractor.[1]

III. Visualization of Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_waste_type Identify Waste Type cluster_containment Containment & Labeling cluster_final Final Disposal Steps start Start: Unused or Contaminated Material ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (Pure compound, contaminated items) ppe->solid_waste liquid_waste Liquid Waste (Solutions) ppe->liquid_waste solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container label_info Label must include: 'Hazardous Waste' Chemical Name Date solid_container->label_info store Store in Designated Waste Accumulation Area solid_container->store liquid_container->label_info liquid_container->store pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.